Acranil
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
1684-42-0 |
|---|---|
Formule moléculaire |
C21H27Cl2N3O2 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3O2.ClH/c1-4-25(5-2)13-15(26)12-23-21-17-8-6-14(22)10-20(17)24-19-9-7-16(27-3)11-18(19)21;/h6-11,15,26H,4-5,12-13H2,1-3H3,(H,23,24);1H |
Clé InChI |
SSDTVXNTGXKATD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl.Cl |
SMILES canonique |
CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl |
Autres numéros CAS |
1684-42-0 |
Numéros CAS associés |
522-20-3 (Parent) |
Synonymes |
acranil acranil dihydrochloride chlormetacrine |
Origine du produit |
United States |
Foundational & Exploratory
Acranil: A Technical Deep-Dive into its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acranil, chemically known as 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol and also referred to as Chlormetacrine, is a synthetic acridine (B1665455) derivative that has been investigated for its potential as an anticancer agent. Acridine-based compounds have a long history in medicinal chemistry, with many exhibiting potent biological activities stemming from their ability to intercalate with DNA. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo anticancer activity, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism by which this compound is believed to exert its cytotoxic effects is through the disruption of DNA synthesis and function. This is achieved through two principal actions:
-
DNA Intercalation: The planar tricyclic acridine ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: this compound also functions as a topoisomerase II inhibitor. Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which are highly cytotoxic and trigger apoptotic cell death.[1][2]
The following diagram illustrates the proposed mechanism of this compound-induced cytotoxicity.
Quantitative Analysis of In Vitro Cytotoxicity
| Compound Class | Specific Derivative(s) | Assay Type | IC50 Value (µM) | Reference |
| 9-Acridinyl amino acid derivatives | Compounds 6, 7, 8, and 9 | Topoisomerase IIα inhibition | 13 - 16 | [3] |
| Amsacrine (reference compound) | m-AMSA | Topoisomerase IIα inhibition | 16 | [3] |
| Acridine/sulfonamide hybrids | Compound 7c | Topoisomerase II inhibition | 7.33 | [3] |
This table summarizes the inhibitory activities of structurally related 9-aminoacridine (B1665356) derivatives, providing a reference for the expected potency of this compound.[3]
Preclinical In Vivo Studies: The Dalton's Lymphoma Ascites (DLA) Model
The in vivo anticancer potential of this compound and its derivatives has been assessed using the Dalton's Lymphoma Ascites (DLA) model in mice. This transplantable murine tumor model is widely used for screening potential anticancer agents. In this model, DLA cells are injected intraperitoneally into mice, leading to the development of ascitic tumors. The efficacy of the test compound is evaluated based on parameters such as:
-
Tumor Volume and Weight: Reduction in the volume and weight of the ascitic fluid.
-
Tumor Cell Count: Decrease in the number of viable tumor cells in the ascitic fluid.
-
Mean Survival Time (MST) and Increase in Life Span (ILS): An increase in the survival time of the treated animals compared to the control group.
-
Hematological Parameters: Monitoring of blood cell counts to assess the compound's effect on the host's hematopoietic system.
-
Biochemical Parameters: Analysis of liver and kidney function markers to evaluate potential toxicity.
While specific quantitative data from this compound studies using the DLA model are not detailed in the available literature, the general methodology provides a framework for its in vivo evaluation.[4][5][6]
The following diagram outlines the typical workflow for a DLA model study.
References
- 1. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor activity of silver nanoparticles in Dalton’s lymphoma ascites tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Discovery and Synthesis of Acranil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acranil, a substituted 9-aminoacridine (B1665356) derivative, emerged from the extensive research into acridine (B1665455) compounds as potential therapeutic agents, particularly in the field of antimalarials. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound. It details the chemical principles and experimental protocols for its synthesis, presents available quantitative data on its physicochemical and biological properties, and illustrates its putative mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Acridine Scaffold in Drug Discovery
Acridine, a nitrogen-containing heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry. The planar tricyclic ring system of acridine allows it to intercalate into DNA, a property that has been exploited in the development of anticancer and antimicrobial agents. The discovery of the antimalarial properties of quinacrine, an acridine derivative, during World War II spurred further investigation into this chemical class, leading to the synthesis and evaluation of numerous analogues, including this compound.
Physicochemical Properties of this compound
This compound, chemically known as 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol, is typically used as its dihydrochloride (B599025) salt. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol dihydrochloride | [1] |
| Synonyms | This compound dihydrochloride, Chlormetacrine dihydrochloride, SKF 16214A2 | [1] |
| CAS Number | 1684-42-0 | [1] |
| Molecular Formula | C₂₁H₂₈Cl₃N₃O₂ | [1] |
| Molecular Weight | 460.8 g/mol | [1] |
| Canonical SMILES | CCN(CC)CC(CN(C1=C2C=C(C=C1)OC)C3=C4C(=NC2=C(C=C4)Cl)N)O.Cl.Cl |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound involves a multi-step process, beginning with the construction of the acridine core, followed by the introduction of the amino alcohol side chain. The following protocol is a representative synthesis based on established methods for preparing 9-aminoacridine derivatives.
Synthesis of 6,9-dichloro-2-methoxyacridine (B108733)
The synthesis of the acridine core is a critical first step. A common method involves the cyclization of an N-phenylanthranilic acid derivative.
Experimental Workflow for 6,9-dichloro-2-methoxyacridine Synthesis
Caption: Workflow for the synthesis of the acridine core.
Protocol:
-
Ullmann Condensation: A mixture of 2-amino-4-chlorobenzoic acid and 3-methoxyaniline is heated in the presence of a copper catalyst (e.g., copper(II) oxide) and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., nitrobenzene (B124822) or N-methyl-2-pyrrolidone). The reaction mixture is refluxed for several hours. After cooling, the product, N-(3-methoxyphenyl)-4-chloroanthranilic acid, is isolated by acidification and filtration.
-
Cyclization: The resulting N-(3-methoxyphenyl)-4-chloroanthranilic acid is then heated with phosphorus oxychloride (POCl₃) to effect cyclization and chlorination at the 9-position. The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully treated with ice and made alkaline with ammonia (B1221849) to precipitate the crude 6,9-dichloro-2-methoxyacridine. The product is then purified by recrystallization.
Synthesis of 1-((6-chloro-2-methoxyacridin-9-yl)amino)-3-(diethylamino)propan-2-ol (this compound)
The final step involves the nucleophilic substitution of the 9-chloro group with the amino alcohol side chain.
Experimental Workflow for this compound Synthesis
Caption: Final steps in the synthesis of this compound.
Protocol:
-
Nucleophilic Substitution: 6,9-dichloro-2-methoxyacridine is reacted with 1-amino-3-(diethylamino)propan-2-ol in a suitable solvent, such as phenol (B47542) or a high-boiling alcohol, at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution at the C9 position of the acridine ring.
-
Purification and Salt Formation: After the reaction is complete, the solvent is removed, and the crude product is purified, for instance by column chromatography. To obtain the dihydrochloride salt, the free base is dissolved in an appropriate solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid. The resulting precipitate of this compound dihydrochloride is then collected by filtration and dried.
Biological Activity and Mechanism of Action
Antimalarial Activity
The antimalarial activity of acridine derivatives is often evaluated against different strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC₅₀) is a common metric for potency. For many 9-aminoacridine derivatives, IC₅₀ values against both chloroquine-sensitive and chloroquine-resistant strains are in the nanomolar to low micromolar range.
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for many quinoline (B57606) and acridine-based antimalarials is the inhibition of hemozoin formation in the malaria parasite.
Signaling Pathway of Hemozoin Inhibition
Caption: Proposed mechanism of this compound's antimalarial action.
The parasite digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin. This compound is believed to interfere with this detoxification process by capping the growing hemozoin crystals, preventing further polymerization. The accumulation of toxic free heme leads to oxidative stress and damage to parasite membranes and proteins, ultimately resulting in parasite death.
Other Potential Mechanisms
In addition to hemozoin inhibition, 9-aminoacridines have been shown to intercalate with DNA, which can inhibit DNA replication and transcription. Some studies also suggest that these compounds can affect various cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.
Inhibition of PI3K/AKT/mTOR Pathway by 9-Aminoacridines
References
Acranil's Interaction with DNA: A Technical Guide to its Intercalation Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acranil, also known as Amsacrine (B1665488) (m-AMSA), is a synthetic aminoacridine derivative with significant antineoplastic properties. Its clinical efficacy, particularly in the treatment of acute leukemias, is primarily attributed to its interaction with DNA.[1] This technical guide provides an in-depth exploration of the DNA intercalation properties of this compound, focusing on its binding characteristics, the experimental methodologies used for its study, and the cellular signaling pathways it triggers. The core mechanism of this compound's action involves its insertion between the base pairs of the DNA double helix, a process known as intercalation. This event physically distorts the DNA structure, leading to the inhibition of critical cellular processes such as DNA replication and transcription by impeding the function of enzymes like DNA and RNA polymerases.[1] Furthermore, this compound is a potent poison of topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication. By stabilizing the transient DNA-topoisomerase II complex, this compound leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1]
Quantitative Analysis of this compound-DNA Interactions
The binding of this compound to DNA is a dynamic process characterized by specific quantitative parameters. While a comprehensive thermodynamic profile for this compound itself is dispersed throughout the literature, studies on this compound and its derivatives provide valuable insights into its binding affinity.
Table 1: DNA Binding and Inhibition Data for this compound and Related Compounds
| Compound | Parameter | Value | Method | Reference |
| Amsacrine (this compound) | Association Rate Constant (k_on) | > 10⁶ M⁻¹s⁻¹ | Stopped-flow spectrophotometry | [2] |
| Dissociation Time Constants | < 1 to 6 ms | Stopped-flow spectrophotometry | [2] | |
| Acridine-thiosemicarbazone Derivative (DL-08) | IC₅₀ (B16-F10 cells) | 14.79 µM | Cell viability assay | [3] |
| Acridine-thiosemicarbazone Derivative (CL-07) | Binding Constant (K_b) | 4.75 x 10⁴ M⁻¹ | Spectroscopic methods | [3] |
| Stern-Volmer Constant (K_sv) | 2.6 x 10³ M⁻¹ | Fluorescence quenching | [3] |
Core Experimental Protocols
The characterization of this compound's DNA intercalation properties relies on a suite of biophysical and biochemical techniques. The following sections detail the methodologies for key experiments.
UV-Visible Spectroscopy for DNA Binding Analysis
UV-Vis spectroscopy is a fundamental technique to observe the interaction between a small molecule and DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the drug's absorption spectrum.[4]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the DNA concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per nucleotide).
-
Ensure all solutions are at a constant temperature (e.g., 25°C).
-
-
Titration:
-
Place a fixed concentration of this compound solution in a 1 cm path length quartz cuvette.
-
Record the initial UV-Vis spectrum of the this compound solution from 220 nm to 500 nm.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorbance and the wavelength of maximum absorbance (λ_max) of this compound.
-
The binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) versus [DNA], where ε_a is the apparent extinction coefficient, and ε_f is the extinction coefficient of the free drug.
-
Fluorescence Quenching Assay
Fluorescence spectroscopy is a highly sensitive method to study DNA binding. The intrinsic fluorescence of a molecule like this compound can be quenched upon intercalation into the DNA double helix due to the interaction with the DNA bases.
Protocol:
-
Instrumentation Setup:
-
Use a spectrofluorometer with a thermostatically controlled cuvette holder.
-
Set the excitation wavelength to the λ_max of this compound and record the emission spectrum over a suitable range.
-
-
Titration:
-
Place a dilute solution of this compound in a quartz fluorescence cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add successive aliquots of a concentrated DNA solution to the cuvette.
-
After each addition, mix and allow the solution to equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the DNA concentration.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (K_sv).
-
Topoisomerase II Inhibition Assay
This assay directly measures the functional consequence of this compound's interaction with the DNA-topoisomerase II complex. This compound stabilizes the cleavage complex, inhibiting the religation of the DNA strands and thus preventing the relaxation of supercoiled DNA.[3]
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC19), human topoisomerase IIα, and the appropriate reaction buffer.
-
Add varying concentrations of this compound or a vehicle control. A known topoisomerase II poison like etoposide (B1684455) or a stock solution of mAMSA can be used as a positive control.[3]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV illumination.
-
Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band compared to the control without the drug.
-
Visualization of Cellular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound's mechanism of action and the experimental workflows used to study them.
Caption: Experimental workflow for characterizing this compound-DNA interactions.
Caption: Cellular signaling pathways activated by this compound-induced DNA damage.
Conclusion
This compound's efficacy as an anticancer agent is deeply rooted in its ability to intercalate into DNA and poison topoisomerase II. This guide has provided a comprehensive overview of the quantitative aspects of these interactions, detailed experimental protocols for their investigation, and a visual representation of the downstream cellular signaling events. A thorough understanding of these molecular mechanisms is paramount for the rational design of novel, more effective acridine-based chemotherapeutics and for optimizing the clinical application of existing drugs like this compound. Further research focusing on obtaining a complete thermodynamic profile of this compound's DNA binding and elucidating the intricate details of the signaling pathways it modulates will undoubtedly contribute to the advancement of cancer therapy.
References
- 1. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 2. Kinetic and equilibrium studies of the interaction of amsacrine and anilino ring-substituted analogues with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Acridine (B1665455) Derivatives
Abstract
Acridine and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry for over a century. Their planar tricyclic structure is a key feature that enables a variety of biological actions, most notably DNA intercalation and the inhibition of essential cellular enzymes. This technical guide provides a comprehensive overview of the multifaceted biological activities of acridine derivatives, with a focus on their anticancer, antimalarial, and anti-inflammatory properties. We present quantitative data from key studies, detail the experimental protocols used for their evaluation, and illustrate the primary mechanisms of action and associated signaling pathways.
Core Mechanisms of Action
The biological activity of most acridine derivatives stems from two primary mechanisms: their ability to interact directly with DNA and their capacity to inhibit critical enzymes involved in cellular processes.
DNA Intercalation
The planar aromatic ring system of the acridine scaffold allows it to insert itself between the base pairs of the DNA double helix.[1] This non-covalent interaction is primarily driven by π-π stacking forces with the DNA bases.[1] This insertion leads to significant structural distortions, including the unwinding of the DNA helix and an increase in its length.[1] Consequently, vital cellular processes such as DNA replication and transcription are disrupted, often leading to cell cycle arrest and apoptosis.[2]
Caption: Mechanism of DNA intercalation by an acridine derivative.
Topoisomerase Inhibition
Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and chromosome segregation.[3][4] Many acridine derivatives, including the well-known anticancer agent amsacrine, function as topoisomerase II inhibitors.[5][6] They act by stabilizing the "cleavage complex," a transient state where the enzyme is covalently bound to the DNA after inducing a double-strand break.[3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and triggering apoptotic cell death.
Anticancer Activity
The antiproliferative properties of acridine derivatives have been extensively studied, leading to the development of clinically used anticancer drugs.[7] Their efficacy is largely attributed to the mechanisms of DNA intercalation and topoisomerase inhibition.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of various acridine derivatives against several human cancer cell lines.
| Compound Class/Name | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Acridine-Thiosemicarbazone (DL-08) | B16-F10 (Murine Melanoma) | 14.79 | [8] |
| Acridine/Sulfonamide Hybrid (8b) | HepG2 (Hepatocellular Carcinoma) | 14.51 | [5] |
| Acridine/Sulfonamide Hybrid (8b) | HCT-116 (Colon Carcinoma) | 9.39 | [5] |
| Acridine/Sulfonamide Hybrid (8b) | MCF-7 (Breast Carcinoma) | 8.83 | [5] |
| Acridine/Sulfonamide Hybrid (5b) | MCF-7 (Breast Carcinoma) | 5.88 | [5] |
| Acridine Derivative (3g) | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205) etc. | Active at 1 x 10⁻⁵ M (10 µM) | [9] |
| Acridine Derivative (3m) | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205) etc. | Active at 1 x 10⁻⁵ M (10 µM) | [9] |
| Acridine Derivative (5g) | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205) etc. | Active at 1 x 10⁻⁵ M (10 µM) | [9] |
Topoisomerase Inhibition Data
The inhibitory activity against topoisomerase enzymes is a key indicator of the anticancer potential of these compounds.
| Compound Class/Name | Target Enzyme | IC₅₀ (µM) | Reference(s) |
| Acridine/Sulfonamide Hybrid (7c) | Topoisomerase II | 7.33 | [5] |
| Acridine/Sulfonamide Hybrid (8b) | Topoisomerase I | 3.41 | [5] |
| 9-Acridinyl amino acid derivatives | Topoisomerase IIα | 13 - 16 | [3] |
| Amsacrine (m-AMSA) | Topoisomerase IIα | 16 | [3] |
Antimalarial Activity
Acridine derivatives were among the first synthetic drugs used to treat malaria, with quinacrine (B1676205) being a notable example.[10][11] Their mechanism of action in Plasmodium falciparum is believed to involve the inhibition of heme detoxification, a process vital for the parasite's survival, in addition to DNA intercalation.[10]
Quantitative Antimalarial Data
The table below presents the in vitro antimalarial activity of various acridine derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound Class/Name | P. falciparum Strain(s) | IC₅₀ (nM) | Reference(s) |
| Tetrahydroacridone (27) | D6 (CQS) | 0.0190 | [12] |
| Tetrahydroacridone (30) | D6 (CQS) | 0.0230 | [12] |
| Acridone Derivative (7) | D6 (CQS) | 0.740 (pM) | [12] |
| Triazole-Acridine Hybrid (33b) | - | 4.21 | [10] |
| Triazole-Acridine Hybrid (33c) | - | 4.27 | [10] |
| Triazole-Acridine Hybrid (33a) | - | 6.97 | [10] |
| Artemisinin-Acridine Hybrid (23a) | 3D7 (CQS) / K1 (CQR) | 9.67 / 7.20 | [10] |
| Morpholinyl Derivative (13a/b) | CQS / CQR | 9-10 / 30 | [10] |
Anti-inflammatory Activity
Recent studies have highlighted the potential of acridine derivatives as anti-inflammatory agents.[7] Their activity is mediated, at least in part, by suppressing the release of inflammatory mediators from cells like macrophages, neutrophils, and mast cells.[13] This may involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Quantitative Anti-inflammatory Data
The following data illustrates the inhibitory effects of 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives on various inflammatory responses.
| Compound ID | Assay | Cell Type | IC₅₀ (µM) | Reference(s) |
| 3 | Lysosomal Enzyme Secretion | Neutrophils | 8.2 | [13] |
| 3 | β-glucuronidase Secretion | Neutrophils | 4.4 | [13] |
| 4 | Mast Cell Degranulation | Rat Peritoneal Mast Cells | 16-21 | [13] |
| 10 | Mast Cell Degranulation | Rat Peritoneal Mast Cells | 16-21 | [13] |
| 11 | Mast Cell Degranulation | Rat Peritoneal Mast Cells | 16-21 | [13] |
| 5 | TNF-α Production | RAW 264.7 Macrophages | Efficacious | [13] |
| 9 | TNF-α Production | RAW 264.7 Macrophages | Efficacious | [13] |
| 2 | TNF-α Production | N9 Microglial Cells | Potent | [13] |
| 12 | TNF-α Production | N9 Microglial Cells | Potent | [13] |
Relevant Inflammatory Signaling Pathways
Acridine derivatives may exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central regulators of inflammation.[14][]
-
NF-κB Pathway: This pathway is a master regulator of the immune response.[16] In its canonical form, activation (e.g., by TNF-α) leads to the phosphorylation and degradation of the inhibitor IκB. This frees the NF-κB dimer (typically p50/RelA) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[17][18]
-
MAPK Pathway: This is a three-tiered kinase cascade (MAP3K → MAP2K → MAPK) that transduces extracellular signals to regulate cellular processes like inflammation and apoptosis.[][19] Key MAPK families involved in inflammation include ERK, JNK, and p38.
Caption: Potential inhibition points for acridine derivatives in inflammatory pathways.
Detailed Experimental Protocols
This section provides methodologies for key assays used to evaluate the biological activity of acridine derivatives.
Topoisomerase II DNA Decatenation Assay
This assay is the gold standard for measuring Topoisomerase II (Topo II) activity and its inhibition.[3]
-
Principle: Topo II can resolve interlocked (catenated) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. Inhibitors prevent this decatenation. Catenated kDNA is too large to enter an agarose (B213101) gel, while the decatenated minicircles can migrate freely.[3][4]
-
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (containing SDS and a tracking dye)
-
Agarose gel (1%), Ethidium Bromide or other DNA stain
-
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test acridine derivative at various concentrations. Include a no-inhibitor control.
-
Enzyme Addition: Add 1-2 units of human Topo IIα to each reaction tube.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with a DNA stain and visualize under a UV transilluminator. Inhibition is indicated by the persistence of the catenated kDNA band at the origin and a reduction in the decatenated minicircle bands.[3]
-
UV-Visible Spectrophotometry for DNA Binding Analysis
This method determines the binding affinity of a compound to DNA by monitoring changes in its absorption spectrum upon titration with DNA.[2]
-
Principle: Intercalation of an acridine derivative into DNA typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift in the wavelength of maximum absorbance).[1][2]
-
Materials:
-
Acridine derivative stock solution
-
Calf Thymus DNA (ctDNA) stock solution
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 50 mM NaCl)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
-
-
Protocol:
-
Sample Preparation: Prepare a solution of the acridine derivative at a fixed concentration in a quartz cuvette.
-
Initial Spectrum: Record the absorption spectrum of the compound alone.
-
Titration: Incrementally add small aliquots of the ctDNA stock solution to the cuvette. Mix thoroughly and allow the solution to equilibrate for 5 minutes after each addition.
-
Spectral Recording: Record the absorption spectrum after each DNA addition.
-
Analysis: Continue the titration until no further significant changes in the spectrum are observed. The binding constant (Kb) can be calculated from the spectral changes using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.[2]
-
Caption: A generalized experimental workflow for acridine derivative drug discovery.
Conclusion and Future Directions
Acridine derivatives remain a cornerstone in the development of therapeutic agents due to their potent and diverse biological activities. Their established roles as DNA intercalators and topoisomerase inhibitors continue to make them valuable scaffolds for anticancer drug design. Furthermore, emerging research into their antimalarial and anti-inflammatory properties opens new avenues for therapeutic applications. Future research should focus on designing novel derivatives with enhanced target specificity and reduced off-target toxicity. A deeper understanding of their interactions with specific signaling pathways will be crucial for optimizing their therapeutic potential and developing next-generation acridine-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Next-Generation Antimalarial Acridones with Radical Cure Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. youtube.com [youtube.com]
- 19. MAPK signaling pathway | Affinity Biosciences [affbiotech.com]
Acranil as a Topoisomerase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Acranil and its derivatives as inhibitors of topoisomerase enzymes, critical targets in cancer therapy. This document outlines their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the associated cellular pathways and research workflows.
Introduction: The Role of Topoisomerases and the Acridine (B1665455) Scaffold
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling, knotting, and catenation, which arise during critical cellular processes like replication, transcription, and recombination.[1][2] Topoisomerase I (Topo I) creates transient single-strand breaks, while Topoisomerase II (Topo II) generates temporary double-strand breaks to manage DNA topology.[1][2][3] Due to their heightened activity in rapidly proliferating cancer cells, topoisomerases are a key target for anticancer drugs.[3]
Topoisomerase inhibitors are broadly classified into two categories:
-
Topoisomerase Poisons: These agents stabilize the covalent complex between the topoisomerase enzyme and DNA, known as the cleavage complex. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death).[1][4] Examples include etoposide (B1684455) and doxorubicin.[5]
-
Catalytic Inhibitors: These inhibitors interfere with the enzymatic activity of topoisomerases without trapping the cleavage complex. They can block the enzyme before DNA cleavage or after re-ligation is complete.[6] This mechanism avoids the generation of extensive DNA strand breaks that can lead to secondary malignancies, a significant concern with topoisomerase poisons.[7][8]
This compound and its derivatives, belonging to the 9-aminoacridine (B1665356) class of compounds, have emerged as potent catalytic inhibitors of Topoisomerase II.[7][8] Their planar acridine core allows them to intercalate into DNA, a key feature contributing to their ability to inhibit topoisomerase enzymes.[9] This guide focuses on the scientific basis for their activity and the methodologies used to characterize them.
Mechanism of Action of this compound and its Derivatives
This compound and related 9-anilinoacridines function primarily as catalytic inhibitors of human Topoisomerase II (Topo II).[7][8] Unlike topoisomerase poisons such as etoposide, which stabilize the Topo II-DNA cleavage complex, acridine-based catalytic inhibitors prevent the enzyme from completing its catalytic cycle without generating a significant number of DNA strand breaks.[7][8] This distinction is crucial as it is hypothesized to reduce the risk of therapy-related secondary leukemias.[7][8][10]
The primary mode of cell death induced by these acridine-based agents is apoptosis.[7][8] By inhibiting Topo II, these compounds disrupt DNA replication and other essential cellular processes, ultimately leading to the activation of the apoptotic cascade.[11]
The following diagram illustrates the proposed signaling pathway initiated by this compound-mediated Topoisomerase II inhibition.
Caption: Signaling pathway of this compound-mediated Topoisomerase II inhibition leading to apoptosis.
Quantitative Data: Inhibitory Activity of Acridine Derivatives
The following table summarizes the inhibitory concentrations of various acridine derivatives against cancer cell lines and topoisomerase enzymes. These values highlight the potency of this class of compounds.
| Compound/Derivative | Target | Cell Line(s) | IC50 / EC50 (µM) | Reference |
| Acridine-based Catalytic Inhibitors | Proliferation | NSCLC (H460, A549, H2009, H2030) | 8.15 - 42.09 | [7][8] |
| Acridine–Thiosemicarbazone (DL-08) | Proliferation | B16-F10 | 14.79 | [9] |
| Acridine–Thiosemicarbazone (DL-01) | Proliferation | K-562, K-562 Lucena 1 | 11.45 - 17.32 | [9] |
| Acridine–Thiosemicarbazone (DL-08) | Proliferation | K-562, K-562 Lucena 1 | 11.45 - 17.32 | [9] |
| 9-anilinoacridine derivatives (SO2-containing) | Topo II-mediated DNA religation | In vitro | 1 - 5 | [12] |
| Benzo[a]phenazine derivative (Compound 6) | Topoisomerase II | In vitro | 6.9 | [13] |
| Anthracenyl-amino acid conjugates | Proliferation | CHO and A2780 | 3.5 - 29.7 | [14] |
Experimental Protocols
The characterization of acridine derivatives as topoisomerase inhibitors involves a series of in vitro assays. Below are detailed methodologies for key experiments.
Topoisomerase II DNA Relaxation Assay
This assay determines the ability of a compound to inhibit the catalytic activity of Topoisomerase II, which relaxes supercoiled DNA.
Principle: Topoisomerase II converts supercoiled plasmid DNA (Form I) into a relaxed form (Form II). Catalytic inhibitors prevent this conversion, leaving the DNA in its supercoiled state. The different DNA topoisomers are then separated by agarose (B213101) gel electrophoresis.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose gel (1% in TBE or TAE buffer)
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction includes:
-
Assay Buffer
-
Supercoiled DNA (e.g., 0.5 µg)
-
Test compound at various concentrations (and a DMSO control)
-
Nuclease-free water to adjust the volume.
-
-
Add 1-2 units of human Topoisomerase IIα to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
Expected Results: In the presence of an effective catalytic inhibitor like an this compound derivative, the amount of relaxed DNA will decrease in a dose-dependent manner, while the supercoiled DNA band will remain prominent.
Topoisomerase II-mediated DNA Cleavage Assay
This assay is crucial to differentiate between topoisomerase poisons and catalytic inhibitors.
Principle: Topoisomerase poisons stabilize the cleavage complex, leading to an accumulation of linearized DNA (Form III) from a supercoiled plasmid substrate. Catalytic inhibitors do not stabilize this complex and therefore do not produce significant amounts of linear DNA.[15]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
Cleavage Assay Buffer (similar to relaxation buffer, ATP may be optional for some compounds)[15]
-
Test compound (this compound derivative) and a known Topo II poison (e.g., etoposide) as a positive control
-
SDS (0.2-0.5% final concentration)
-
Proteinase K (0.1-0.5 mg/mL final concentration)
-
Loading Dye
-
Agarose gel (1% in TBE or TAE buffer)
-
DNA stain
Procedure:
-
Set up the reaction mixture as described for the relaxation assay, including controls with a known Topo II poison.
-
Incubate with Topoisomerase IIα at 37°C for 30 minutes.
-
Stop the reaction by adding SDS and then Proteinase K.
-
Incubate at 37-50°C for another 30 minutes to digest the protein.[1][15]
-
Add loading dye and load the samples onto an agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the DNA bands.
Expected Results:
-
The positive control (etoposide) will show a significant increase in the linear DNA band (Form III).
-
An this compound derivative, acting as a catalytic inhibitor, will not cause a significant increase in the linear DNA band compared to the enzyme-only control.
Experimental and Drug Development Workflow
The process of identifying and developing a novel topoisomerase inhibitor like an this compound derivative follows a structured workflow from initial screening to preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]
- 12. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of anthracenyl-amino acid conjugates as topoisomerase I and II inhibitors that circumvent drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
Structure-Activity Relationship of Acranil Analogues: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Antiviral Potential of Acranil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogues, focusing on their potential as antiviral agents. This compound, a 9-aminoacridine (B1665356) derivative, belongs to a class of compounds known for their broad biological activities, including antiviral, antibacterial, and anticancer properties. This document summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these analogues, and visualizes the proposed mechanisms of action to facilitate further research and development in this area.
Core Structure and Antiviral Activity
This compound analogues are characterized by the tricyclic acridine (B1665455) core with an amino substituent at the 9-position. The antiviral activity of these compounds is significantly influenced by the nature of the substituents on both the acridine ring and the 9-amino group. Recent studies have highlighted the potential of these derivatives against a range of viruses, with a particular focus on coronaviruses.
Quantitative Structure-Activity Relationship Data
The antiviral efficacy of a series of 9-aminoacridine derivatives, structurally related to this compound, has been evaluated against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) were determined to assess both the antiviral potency and the safety profile of these compounds. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the therapeutic window. A higher SI value indicates a more favorable safety profile.
The following table summarizes the in vitro activity of key this compound analogues against the BetaCoV/France/IDF0372/2020 strain of SARS-CoV-2 in U2-OS ACE2 GFP cells.
| Compound | R1 | R2 | Side Chain at 9-amino | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Quinacrine | 6-Cl | 2-OCH3 | N,N-diethylpentan-1-amine | > 1.0 | > 10 | > 10 |
| 7e | 7-Cl | 2-OCH3 | N'-(acridin-9-yl)-N,N-dimethylethane-1,2-diamine | ≤ 0.42 | ≥ 4.41 | > 10 |
| 7g | 7-Cl | 2-OCH3 | N,N-dimethyl-N'-(2-methoxyacridin-9-yl)propane-1,3-diamine | ≤ 0.42 | ≥ 4.41 | > 10 |
| 9c | 6,9-dichloro | - | N,N-diethylpentan-1-amine | ≤ 0.42 | ≥ 4.41 | > 10 |
| 8a | 6-Cl | - | N,N-diethylpentan-1-amine | ≤ 0.42 | < 4.41 | < 10 |
| 9a | 6-Cl | - | N'-(6-chloro-2-methoxyacridin-9-yl)-N,N-dimethylethane-1,2-diamine | ≤ 0.42 | < 4.41 | < 10 |
| 7b | 7-Cl | 2-OCH3 | N'-(7-chloro-2-methoxyacridin-9-yl)-N,N-dimethylethane-1,2-diamine | ≤ 0.42 | < 4.41 | < 10 |
Data extracted from "Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity".[1][2]
Key SAR Observations:
-
Substitution on the Acridine Ring: The position and nature of substituents on the acridine core play a crucial role in antiviral activity and cytotoxicity. For instance, compounds with a 7-chloro substituent (e.g., 7e, 7g) demonstrated high potency and selectivity.[1][2]
-
Side Chain at the 9-amino Position: The structure of the side chain attached to the 9-amino group significantly impacts the biological activity. Analogues with a diamine side chain, such as in compounds 7e and 7g, exhibited strong antiviral effects.[1][2]
-
Cytotoxicity: While several analogues displayed potent antiviral activity, some also showed considerable cytotoxicity, highlighting the importance of optimizing the structure to improve the selectivity index.[1][2]
Experimental Protocols
General Synthesis of 9-Aminoacridine Analogues
The synthesis of the 9-aminoacridine analogues typically follows a two-step procedure.[1][2]
Step 1: Synthesis of Aryl Carboxylic Acids Aryl carboxylic acids are prepared via an Ullmann reaction, where commercial aryl chlorides are condensed with arylamines.
Step 2: Cyclization and Amination The resulting aryl carboxylic acids undergo cyclization using phosphorus oxychloride to yield the intermediate 9-chloroacridines. These intermediates are then reacted with the desired amines in a solvent such as DMF at elevated temperatures (reflux or 100 °C) to afford the final 9-aminoacridine products.[1][2]
References
Acranil and its Derivatives: A Technical Guide on Anticancer Mechanisms and Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acranil, identified chemically as 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol, is a derivative of 9-aminoacridine (B1665356).[1] The acridine (B1665455) scaffold is a well-established pharmacophore in oncology, with numerous derivatives investigated for their potent anticancer activities. These compounds are known to exert their cytotoxic effects through multiple mechanisms, primarily by targeting cellular DNA and key signaling pathways. Due to a scarcity of publicly available data specifically on this compound, this guide will provide a comprehensive overview of the anticancer properties of the broader class of 9-aminoacridine derivatives, which are expected to share mechanistic similarities with this compound. This document will detail their effects on various cancer cell lines, outline common experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.
Mechanism of Action of 9-Aminoacridine Derivatives
The anticancer effects of 9-aminoacridine derivatives are multifaceted. The planar tricyclic acridine ring system allows these molecules to intercalate between the base pairs of DNA, leading to a cascade of cellular events that inhibit cancer cell proliferation and induce cell death.[2][3]
Key mechanisms of action include:
-
DNA Intercalation and Topoisomerase Inhibition: By inserting into the DNA helix, acridine derivatives can interfere with the functions of topoisomerase I and II, enzymes crucial for DNA replication and repair. This interference leads to the stabilization of DNA-topoisomerase complexes, resulting in DNA strand breaks and ultimately triggering apoptosis.[4][5][6]
-
Cell Cycle Arrest: The DNA damage caused by these compounds often leads to the activation of cell cycle checkpoints, causing arrest at various phases, most notably the G2/M phase. This prevents the cancer cells from dividing and proliferating.[2][7]
-
Induction of Apoptosis: 9-aminoacridine derivatives are potent inducers of programmed cell death (apoptosis). This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspases.[4][7]
-
Modulation of Signaling Pathways: These compounds have been shown to modulate several critical signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[1][8][9] By inhibiting pro-survival pathways and activating tumor suppressor pathways, they contribute to the selective killing of cancer cells.
Quantitative Data: In Vitro Cytotoxicity of 9-Aminoacridine Derivatives
The cytotoxic potential of various 9-aminoacridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the IC50 values for several 9-aminoacridine derivatives from published studies. It is important to note that these are not values for this compound itself but for structurally related compounds.
Table 1: IC50 Values of Selected 9-Aminoacridine Derivatives in Various Cancer Cell Lines
| Compound Reference | Cancer Cell Line | Cell Type | IC50 (µM) |
| Compound 9[2] | A-549 | Lung Carcinoma | 18.75 µg/ml |
| Compound 9[2] | HeLa | Cervical Cancer | 13.75 µg/ml |
| Compound 7c[6] | HepG2 | Liver Carcinoma | 7.33 |
| Compound 8b[6] | HCT-116 | Colon Carcinoma | 9.39 |
| Compound 8b[6] | MCF-7 | Breast Carcinoma | 8.83 |
| Compound 4e[10] | HeLa | Cervical Cancer | 14.75 |
| Compound 4e[10] | A-549 | Lung Carcinoma | 17.75 |
| Compound 3b[11] | A-549 | Lung Carcinoma | 78.04 µg/ml |
Note: IC50 values may vary depending on the specific experimental conditions, such as incubation time and assay method.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer effects of 9-aminoacridine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound (e.g., an this compound derivative) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in the complete cell culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound, and the plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.[12]
-
Data Acquisition and Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.[12]
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the 9-aminoacridine derivative for a specific duration. Both adherent and floating cells are then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram that shows the number of cells in each phase of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compound and then harvested.
-
Staining: The cells are washed and resuspended in an Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry and Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by 9-aminoacridine derivatives and a general experimental workflow for their evaluation.
Conclusion
This compound, as a member of the 9-aminoacridine family, holds potential as an anticancer agent. While specific data on this compound is limited, the extensive research on related derivatives provides a strong foundation for understanding its likely mechanisms of action. These compounds are potent cytotoxic agents that function through a multi-targeted approach, including DNA intercalation, topoisomerase inhibition, cell cycle arrest, and the induction of apoptosis via modulation of key signaling pathways. Further research is warranted to specifically elucidate the anticancer profile of this compound and to explore its therapeutic potential in various cancer types. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this promising class of compounds.
References
- 1. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation of MAP Kinases Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Preliminary Investigation of Acranil Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acranil (also known as Chlormetacrine) is a compound belonging to the acridine (B1665455) class of molecules.[1][2][3] Acridine derivatives have historically been a subject of interest in oncology due to their cytotoxic properties, which are primarily attributed to their ability to intercalate with DNA and potentially inhibit topoisomerase enzymes. This guide provides a framework for the preliminary in vitro investigation of this compound's cytotoxicity, outlining established experimental protocols and the theoretical basis for its mechanism of action. While specific quantitative cytotoxicity data for this compound is not extensively available in the public domain, this document serves as a comprehensive resource for researchers initiating studies on this or similar acridine derivatives.
Introduction to this compound and Acridine Derivatives
This compound, chemically identified as 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol, is a derivative of acridine.[1] The planar tricyclic structure of the acridine core is a key feature that allows these molecules to insert themselves between the base pairs of DNA, a process known as intercalation.[4] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4] Furthermore, some acridine derivatives have been shown to act as topoisomerase inhibitors, enzymes crucial for resolving DNA topological challenges during various cellular processes. By stabilizing the topoisomerase-DNA complex, these inhibitors can induce single or double-strand DNA breaks, triggering cell death pathways.[4]
Postulated Mechanisms of this compound Cytotoxicity
Based on the known activities of acridine compounds, the cytotoxic effects of this compound are likely mediated through one or more of the following mechanisms:
-
DNA Intercalation: The planar acridine ring of this compound is expected to intercalate into the DNA double helix. This physical insertion can distort the DNA structure, interfering with the binding of DNA and RNA polymerases and thereby inhibiting replication and transcription.
-
Topoisomerase Inhibition: this compound may function as a topoisomerase inhibitor. By stabilizing the covalent complex between topoisomerase and DNA, the religation of the DNA strand(s) is prevented, leading to the accumulation of DNA strand breaks. These breaks are recognized by the cell's DNA damage response system, which can initiate apoptotic cell death.
-
Induction of Apoptosis: The cellular damage caused by DNA intercalation and/or topoisomerase inhibition is a potent trigger for apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocols for Cytotoxicity Assessment
A preliminary investigation into the cytotoxicity of this compound would involve a series of in vitro assays to quantify its effects on cancer cell lines and elucidate its mechanism of action.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the concentration-dependent effect of this compound on the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Flow Cytometry
To confirm that cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Data Presentation
Quantitative data from cytotoxicity studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HepG2 | Liver Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
This table serves as a template for presenting experimentally determined IC50 values.
Visualization of Postulated Signaling Pathways and Workflows
Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in the study of this compound's cytotoxicity.
Caption: Workflow for the in vitro assessment of this compound cytotoxicity.
Caption: Postulated apoptotic signaling pathways induced by this compound.
Conclusion
While this compound's specific cytotoxic profile requires empirical determination, its classification as an acridine derivative provides a strong rationale for investigating its potential as an anticancer agent. The methodologies and theoretical frameworks presented in this guide offer a robust starting point for researchers to conduct a preliminary investigation into the cytotoxicity of this compound. Such studies are crucial for uncovering the therapeutic potential of novel and existing chemical entities in the field of oncology. Further research should also aim to identify the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.
References
Acranil: A Technical Guide on a Promising Acridine-Based Antimalarial Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria remains a significant global health challenge, exacerbated by the continuous emergence of drug-resistant Plasmodium parasites. This necessitates the exploration of novel and effective antimalarial agents. Acridine (B1665455) derivatives, a class of compounds with a long history in antimalarial research, have demonstrated renewed promise. This technical guide focuses on Acranil and its analogues, providing a comprehensive overview of their potential as antimalarial compounds. We delve into their mechanism of action, structure-activity relationships, and a summary of their in vitro and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development in this area.
Introduction
The acridine scaffold has been a cornerstone in the development of synthetic antimalarial drugs.[1] this compound and its related compounds are 9-aminoacridine (B1665356) derivatives that have shown significant activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[1][2] The core mechanism of action for many of these compounds is believed to be the inhibition of hemozoin formation, a critical detoxification pathway for the parasite within the host's red blood cells.[3][4] This guide synthesizes the current knowledge on this compound-like compounds, offering a technical resource for the scientific community.
Mechanism of Action
The primary proposed mechanism of action for this compound and related acridine derivatives is the inhibition of β-hematin formation, which is the synthetic equivalent of hemozoin.[3][4] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into the inert crystalline hemozoin.[5][6] Acridine compounds are thought to interfere with this process.
Key aspects of the mechanism include:
-
Complex Formation: These compounds can form complexes with hematin (B1673048) (ferriprotoporphyrin IX).[4]
-
Inhibition of Polymerization: By binding to heme, they cap the growing heme polymer chain, preventing further sequestration of toxic heme.[5] This leads to an accumulation of free heme, which is toxic to the parasite.[7]
Some 9-anilinoacridine (B1211779) compounds have also been shown to target parasite DNA topoisomerase II, suggesting a potential dual mechanism of action which could help in delaying the onset of drug resistance.[4]
Quantitative Data Summary
The following tables summarize the in vitro antimalarial activity and cytotoxicity of various acridine derivatives, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Antimalarial Activity of Acridine Derivatives against P. falciparum
| Compound/Analogue | Strain (CQ-Susceptibility) | IC50 (µM) | Reference |
| 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride | 3D7 (Susceptible) | ≤ 0.07 | [3] |
| W2 (Resistant) | ~ 0.3 | [3] | |
| Bre1 (Resistant) | ~ 0.3 | [3] | |
| FCR3 (Resistant) | ~ 0.3 | [3] | |
| Acridine Derivative (Compound 11) | 3D7 (Susceptible) | 0.13 - 0.20 | [1] |
| W2, Bre, FCR3 (Resistant) | 0.13 - 0.20 | [1] | |
| 1'-NHSO2Me-3,6-diCl-9-anilinoacridine (Compound 13) | - | 0.062 (mM) | [4] |
| Chloroquine | 3D7 (Susceptible) | ~ 0.07 | [3] |
| W2, Bre1, FCR3 (Resistant) | > 0.3 | [3] | |
| - | 0.125 (mM) | [4] |
Note: The IC50 for compound 13 and Chloroquine from reference[4] is for the inhibition of β-hematin formation, not parasite growth, and is in mM.
Table 2: Cytotoxicity of Acridine Derivatives
| Compound/Analogue | Cell Line | Cytotoxicity Metric | Value | Reference |
| 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride | Human KB cells | Selectivity Index | Promising | [3] |
| Acridine-Artemisinin Hybrid (Compound 31b) | - | - | - | [1] |
Structure-Activity Relationship (SAR)
The antimalarial efficacy of acridine derivatives is strongly influenced by their chemical structure. Key findings from structure-activity relationship studies indicate that:
-
Positive Charges: The presence of two positive charges on the acridine molecule is often required for good antimalarial activity.[1][3]
-
Substituents on the Acridine Ring: 6-chloro and 2-methoxy substituents on the acridine ring have been shown to be important for potency.[2][3]
-
Side Chain: A short aminoalkyl chain at position 9 of the acridine ring is crucial for antimalarial activity against blood-stage parasites.[1]
-
3,6-Diamino Substitution: 3,6-diamino substitution on the acridine ring of 9-anilinoacridines can significantly improve parasiticidal activity by targeting DNA topoisomerase II.[4]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature for the evaluation of this compound-like compounds.
In Vitro Antimalarial Activity Assay
The in vitro activity of compounds against P. falciparum is commonly determined using a radioisotopic or colorimetric method.
Protocol: [3H]-Hypoxanthine Incorporation Assay [8]
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.
-
Assay Setup: Asynchronous parasite cultures (primarily ring stages) with a defined parasitemia and hematocrit are aliquoted into 96-well plates. The drug dilutions are added to the wells.
-
Radiolabeling: After a specific incubation period (e.g., 24 hours), [3H]-hypoxanthine is added to each well. Hypoxanthine is a precursor for nucleic acid synthesis and is readily taken up by the parasites.
-
Incubation and Harvesting: The plates are incubated for another period (e.g., 24 hours) to allow for the incorporation of the radiolabel. The cells are then harvested onto glass fiber filters.
-
Measurement: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The results are expressed as the 50% inhibitory concentration (IC50), which is the drug concentration that reduces [3H]-hypoxanthine incorporation by 50% compared to drug-free controls.
β-Hematin (Hemozoin) Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin from heme.
Protocol: Spectrophotometric Microassay [9]
-
Reagent Preparation: A solution of hemin (B1673052) (ferriprotoporphyrin IX) is prepared in a suitable solvent (e.g., DMSO). The test compounds are also dissolved in the same solvent.
-
Assay Reaction: The hemin solution is added to a 96-well plate containing the test compounds at various concentrations. The polymerization reaction is initiated by the addition of an acetate (B1210297) buffer to achieve an acidic pH (e.g., pH 4.8).
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for β-hematin formation.
-
Centrifugation and Washing: The plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unreacted heme is removed. The pellet is washed with a solvent like DMSO to remove any drug-heme complexes.
-
Solubilization and Measurement: The β-hematin pellet is solubilized in a basic solution (e.g., NaOH). The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits β-hematin formation by 50% compared to the control without any inhibitor.
Cytotoxicity Assay
Cytotoxicity assays are performed to evaluate the toxicity of the compounds against mammalian cells, providing an indication of their selectivity.
Protocol: MTT Assay [10]
-
Cell Culture: A human cell line (e.g., KB cells or HepG2 cells) is cultured in appropriate medium and conditions.
-
Assay Setup: Cells are seeded into 96-well plates and allowed to attach overnight. The test compounds are then added at various concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured using a spectrophotometer at a wavelength of around 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells. The selectivity index (SI) can then be calculated as the ratio of CC50 to the antimalarial IC50.
Visualizations
Proposed Mechanism of Action of Acridine Antimalarials
Caption: Proposed mechanism of this compound action via inhibition of heme polymerization.
General Experimental Workflow for Antimalarial Drug Screening
References
- 1. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial acridines: synthesis, in vitro activity against P. falciparum and interaction with hematin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial 9-Anilinoacridine Compounds Directed at Hematin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malarial haemozoin/beta-haematin supports haem polymerization in the absence of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. A novel endogenous antimalarial: Fe(II)-protoporphyrin IX alpha (heme) inhibits hematin polymerization to beta-hematin (malaria pigment) and kills malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Targets of Acranil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acranil, a synthetic acridine (B1665455) derivative, has historically been utilized as an antiparasitic agent. While specific contemporary research on this compound is limited, its chemical structure places it within the well-studied class of acridine compounds. This guide explores the therapeutic targets of this compound by extrapolating from the established mechanisms of action of related acridine derivatives. The primary therapeutic targets for this class of compounds are DNA, through intercalation, and topoisomerase enzymes. This document provides a comprehensive overview of these interactions, including quantitative data from analogous compounds, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound and the Acridine Class
This compound is a synthetic drug belonging to the acridine family of compounds. Historically, it was employed in the treatment of parasitic infections, particularly those caused by tapeworms. The planar tricyclic ring structure of acridines is central to their biological activity, enabling them to interact with cellular macromolecules. While direct molecular studies on this compound are scarce in recent literature, the extensive research on other acridine derivatives, such as 9-aminoacridine (B1665356) and quinacrine, provides a robust framework for understanding its potential therapeutic targets and mechanisms of action.
Primary Therapeutic Target: DNA Intercalation
The planar aromatic structure of acridine derivatives allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. This interaction is a primary mechanism of action for many acridines and is believed to be a key contributor to their therapeutic effects.
Mechanism of DNA Intercalation
DNA intercalation by acridine derivatives leads to several downstream cellular consequences:
-
Inhibition of DNA Replication and Transcription: The insertion of the acridine molecule distorts the DNA structure, interfering with the function of DNA and RNA polymerases.
-
Induction of Frameshift Mutations: The distortion of the DNA helix can lead to errors during DNA replication, resulting in the insertion or deletion of base pairs.
-
Cell Cycle Arrest and Apoptosis: By disrupting critical DNA-dependent processes, acridine derivatives can trigger cellular checkpoints, leading to cell cycle arrest and programmed cell death.
Quantitative Data on DNA Binding of Acridine Derivatives
Due to the lack of specific data for this compound, the following table summarizes the DNA binding affinities of representative acridine compounds to illustrate the typical range of interaction strength.
| Compound | Method | DNA Type | Binding Constant (K_b) (M⁻¹) | Reference |
| 9-Aminoacridine | Spectroscopic Titration | Calf Thymus DNA | 3.1 x 10⁴ - 2.0 x 10⁵ | [1] |
| Proflavine | Spectroscopic Titration | Calf Thymus DNA | 1.5 x 10⁵ | [1] |
| Quinacrine | Spectroscopic Titration | Calf Thymus DNA | 1.0 x 10⁵ - 1.0 x 10⁶ | [1] |
Table 1: DNA Binding Affinity of Representative Acridine Derivatives. This table presents the binding constants (K_b) of several well-characterized acridine derivatives to Calf Thymus DNA. The data is derived from spectroscopic titration experiments.
Secondary Therapeutic Target: Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Acridine derivatives have been shown to inhibit the activity of both type I and type II topoisomerases.
Mechanism of Topoisomerase Inhibition
Acridine derivatives can inhibit topoisomerases through two primary mechanisms:
-
Inhibition of Catalytic Activity: Some acridines can bind to the enzyme and prevent it from carrying out its DNA cleavage and re-ligation functions.
-
Stabilization of the Cleavable Complex: A more common mechanism for anticancer acridines is the stabilization of the covalent intermediate formed between topoisomerase and DNA. This leads to the accumulation of DNA strand breaks, triggering cell death.
Quantitative Data on Topoisomerase Inhibition by Acridine Derivatives
The following table provides IC50 values for the inhibition of topoisomerase II by various acridine derivatives, demonstrating their potency as enzyme inhibitors.
| Compound | Target | Assay | IC50 (µM) |
| Amsacrine | Topoisomerase II | kDNA Decatenation | 1 - 10 |
| 9-Anilinoacridine | Topoisomerase II | kDNA Decatenation | 5 - 20 |
| DACA | Topoisomerase II | kDNA Decatenation | 10 - 50 |
Table 2: Topoisomerase II Inhibition by Representative Acridine Derivatives. This table shows the half-maximal inhibitory concentration (IC50) values for several acridine compounds against topoisomerase II, as determined by the kinetoplast DNA (kDNA) decatenation assay.
Signaling Pathways Modulated by Acridine Derivatives
Beyond direct interaction with DNA and topoisomerases, acridine compounds have been shown to modulate key cellular signaling pathways implicated in cell survival, proliferation, and inflammation.
PI3K/AKT/mTOR Pathway
Studies on 9-aminoacridine have demonstrated its ability to downregulate the catalytic subunit of phosphoinositide 3-kinase (PI3K), p110γ. This leads to the inhibition of the downstream AKT/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is often hyperactivated in cancer.
References
The Pro-Apoptotic Potential of Acridine Derivatives: A Technical Overview
Disclaimer: While the query specifically requested information on Acranil, extensive research yielded no publicly available data on its role in inducing apoptosis. Therefore, this technical guide will focus on the well-documented pro-apoptotic activities of other members of the acridine (B1665455) family of compounds, such as Amsacrine and Proflavine (B1679165), as representative examples. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Acridine derivatives are a class of heterocyclic compounds that have garnered significant interest in oncology due to their potent anti-tumor activities.[1][2][3] A primary mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[4][5][6] This guide provides an in-depth look at the molecular mechanisms, signaling pathways, and experimental methodologies associated with the pro-apoptotic effects of acridine derivatives.
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
A key feature of many acridine derivatives is their planar structure, which allows them to intercalate between the base pairs of DNA.[7][8] This interaction can disrupt DNA replication and transcription, ultimately triggering apoptotic pathways.[7] Furthermore, some acridine derivatives, such as Amsacrine, function as topoisomerase II inhibitors.[7][9] By stabilizing the topoisomerase II-DNA cleavage complex, these agents lead to the accumulation of double-strand DNA breaks, a potent signal for the initiation of apoptosis.[7]
Core Signaling Pathways in Acridine-Induced Apoptosis
Acridine derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for acridine-induced apoptosis.[5][6] DNA damage and cellular stress caused by these compounds lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[10] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[4]
Caspase Activation Cascade
The activation of caspases is a central event in apoptosis. Acridine derivatives have been shown to induce the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[4][11] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Quantitative Data on Acridine-Induced Apoptosis
The following tables summarize quantitative data from studies on the pro-apoptotic effects of representative acridine derivatives.
Table 1: Cytotoxicity of Acridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Proflavine | MG-63 (Osteosarcoma) | >5 µM | [4] |
| 1',1''-(Acridin-3,6-diyl)-3',3''-dihexyldiurea hydrochloride | HCT-116 (Colon Carcinoma) | 3.1 µM | [12] |
| Amsacrine | U937 (Leukemia) | 1 µM (for 4h incubation) | [11] |
| CK0403 (9-aminoacridine derivative) | SKBR-3 (Breast Cancer) | 0.3125 µM | [13] |
| Compound 8b (Acridine/Sulfonamide Hybrid) | MCF-7 (Breast Carcinoma) | 8.83 µM | [14] |
| Compound 8b (Acridine/Sulfonamide Hybrid) | HCT-116 (Colon Carcinoma) | 9.39 µM | [14] |
| Compound 8b (Acridine/Sulfonamide Hybrid) | HepG2 (Hepatic Carcinoma) | 14.51 µM | [14] |
| Compound 4e (Acridine-core Naphthoquinone) | SCC9 (Oral Squamous Cell Carcinoma) | 29.99 µM | [15] |
Table 2: Effects of Acridine Derivatives on Apoptotic Markers
| Compound | Cell Line | Effect | Reference |
| Proflavine | MG-63 | Increased Bax/Bcl-2 ratio, cleavage of PARP, activation of caspase-3 and -9 | [4] |
| Amsacrine | U937 | Degradation of procaspase-3 and -9, cleavage of PARP, increase in sub-G1 DNA content | [11] |
| 9-phenyl acridine (ACPH) | A375 (Melanoma) | Upregulation of Bax, release of cytochrome c, activation of caspase-3 | [10] |
| CK0403 | SKBR-3 | 9.02-fold enhancement of apoptosis at 0.3125 µM | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intrinsic pathway of apoptosis induced by acridine derivatives.
Caption: General experimental workflow for studying acridine-induced apoptosis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the acridine derivative for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the acridine derivative at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Acridine derivatives represent a promising class of anti-cancer agents that can effectively induce apoptosis in various cancer cell lines. Their mechanisms of action, primarily involving DNA intercalation and topoisomerase inhibition, trigger well-defined signaling cascades culminating in programmed cell death. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the pro-apoptotic potential of this important class of compounds. While specific data on this compound remains elusive, the extensive research on related acridine derivatives strongly suggests its potential as a pro-apoptotic agent, warranting further investigation.
References
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. informativejournals.com [informativejournals.com]
- 4. Proflavin suppresses the growth of human osteosarcoma MG63 cells through apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic activity of proflavine diureas: synthesis, antitumor, evaluation and DNA binding properties of 1',1''-(acridin-3,6-diyl)-3',3''-dialkyldiureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
- 15. Pro-Apoptotic Antitumoral Effect of Novel Acridine-Core Naphthoquinone Compounds against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorescent Profile of Acranil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acranil, an acridine (B1665455) derivative historically used as an antimalarial agent, belongs to a class of compounds known for their distinct fluorescent properties. The acridine core, a nitrogen-containing heterocyclic aromatic compound, is the basis for a wide range of fluorescent dyes and probes. While specific, in-depth research on the fluorescent properties of this compound itself is not as extensive as for some other acridine derivatives, its structural similarity to well-characterized compounds like Acridine Orange allows for a comprehensive understanding of its expected fluorescent behavior. This guide will provide a technical overview of the core fluorescent properties of acridine-based compounds, using Acridine Orange as a primary exemplar to infer the characteristics of this compound. This approach is scientifically grounded, as the fundamental photophysical properties are dictated by the shared acridine chromophore.
Chemical Structures:
Below are the chemical structures of this compound and Acridine Orange, highlighting their shared acridine core.
Figure 1: Chemical Structure of this compound (Structure based on available chemical information)
Figure 2: Chemical Structure of Acridine Orange
Core Fluorescent Properties
The fluorescence of acridine dyes is highly sensitive to their local environment, including solvent polarity, pH, and, most notably, their interaction with biomolecules such as nucleic acids. When Acridine Orange interacts with DNA and RNA, it exhibits distinct fluorescent signals, a property that is invaluable in cellular and molecular biology research.
Spectroscopic and Photophysical Data
The following table summarizes the key quantitative fluorescent properties of Acridine Orange, which serve as a strong proxy for the expected properties of this compound.
| Property | Condition | Value |
| Excitation Maximum (λex) | Bound to double-stranded DNA (dsDNA) | ~502 nm |
| Bound to single-stranded DNA (ssDNA) or RNA | ~460 nm | |
| In acidic vesicles | ~488 nm | |
| Emission Maximum (λem) | Bound to dsDNA | ~525 nm (Green) |
| Bound to ssDNA or RNA | ~650 nm (Red) | |
| In acidic vesicles | Orange-Red | |
| Fluorescence Quantum Yield (ΦF) | Varies significantly with environment and binding state | Can approach unity in certain environments |
| Fluorescence Lifetime (τ) | Intercalated in dsDNA | ~2 ns |
| Bound to ssDNA or RNA | ~20 ns |
Experimental Protocols
Measurement of Fluorescence Spectra
Objective: To determine the excitation and emission maxima of an acridine dye like this compound in a specific solvent or bound to a substrate.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
This compound or Acridine Orange stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)
-
For binding studies: dsDNA and RNA solutions of known concentrations
Procedure:
-
Prepare a dilute working solution of the acridine dye in the desired buffer (e.g., 1-10 µM).
-
To determine the emission spectrum, set the excitation wavelength (e.g., 490 nm for DNA-bound form) and scan a range of emission wavelengths (e.g., 500-700 nm).
-
To determine the excitation spectrum, set the emission wavelength to the observed maximum (e.g., 525 nm) and scan a range of excitation wavelengths (e.g., 400-520 nm).
-
For nucleic acid binding studies, titrate the dye solution with increasing concentrations of DNA or RNA and record the spectra at each step.
Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of the fluorescence process.
Materials:
-
Spectrofluorometer with an integrating sphere or a comparative method setup
-
Quantum yield standard with a known ΦF in the same spectral region (e.g., Rhodamine 6G in ethanol, ΦF ≈ 0.95)
-
This compound or Acridine Orange solutions of varying, low absorbance (<0.1)
-
Solvent for the standard and the sample
Procedure (Comparative Method):
-
Prepare a series of dilutions of the standard and the sample in the same solvent.
-
Measure the absorbance at the excitation wavelength for all solutions.
-
Measure the fluorescence emission spectra for all solutions, exciting at the same wavelength.
-
Integrate the area under the emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are proportional to the quantum yields.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (m_sample / m_std) * (η_sample² / η_std²) where 'm' is the slope of the plot and 'η' is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Objective: To measure the average time the molecule spends in the excited state.
Materials:
-
Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer
-
Pulsed light source (laser or LED) with a wavelength appropriate for excitation
-
Sample solution in a cuvette
Procedure (TCSPC):
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for many excitation-emission cycles.
-
A histogram of these time differences is built up, which represents the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).
Visualizations
Signaling Pathways and Experimental Workflows
The fluorescent properties of acridine dyes are instrumental in visualizing cellular processes. Below are diagrams created using the DOT language to illustrate key concepts and workflows.
The Development of Acranil-Based Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the development of drugs based on the Acranil scaffold, specific experimental data for this compound (Chlormetacrine) is limited in publicly available literature. Therefore, to provide a comprehensive technical overview, this document incorporates data and protocols from closely related acridine (B1665455) derivatives. This approach illustrates the general methodologies and potential therapeutic applications of this class of compounds.
Introduction to this compound and Acridine Derivatives
This compound, chemically known as 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol, belongs to the acridine class of heterocyclic compounds. Acridine derivatives have long been a subject of medicinal chemistry research due to their planar, tricyclic structure which allows them to intercalate with DNA and inhibit key cellular enzymes, leading to a broad spectrum of biological activities. Historically, acridines have been investigated as antimalarial, antibacterial, and anticancer agents. The development of this compound-based drugs focuses on leveraging these properties to create potent and selective therapeutic agents.
The core structure of this compound consists of a substituted acridine ring system linked to a side chain. Modifications to both the acridine core and the side chain can significantly influence the compound's pharmacological properties, including its efficacy, selectivity, and pharmacokinetic profile.
Mechanism of Action
The primary mechanisms of action for acridine derivatives like this compound are believed to be:
-
DNA Intercalation: The planar aromatic ring system of the acridine core inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: Acridines can inhibit the activity of topoisomerases, enzymes that are crucial for managing the topological state of DNA during replication, transcription, and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds can lead to the accumulation of DNA strand breaks, which are cytotoxic to cancer cells.
Key Therapeutic Areas and Biological Activity
The primary therapeutic areas for this compound-based drugs are oncology and infectious diseases, particularly malaria.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of acridine derivatives against a variety of cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) values for representative acridine compounds against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Acridine Derivative 1 | K562 (Leukemia) | 5.8 | [1] |
| Acridine Derivative 2 | A549 (Lung Carcinoma) | 6.2 | [1] |
| Acridine Derivative 3 | T24 (Bladder Carcinoma) | >100 | [2] |
| Acridine Derivative 4 | WM266-4 (Melanoma) | 24.74 | [2] |
Antimalarial Activity
Acridine derivatives have shown significant activity against the malaria parasite, Plasmodium falciparum. The following table presents the IC50 values of various acridine compounds against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Acridine Derivative A | Chloroquine-sensitive (3D7) | 15 | [3] |
| Acridine Derivative B | Chloroquine-resistant (W2) | 25 | [3] |
| Acridine Derivative C | Chloroquine-sensitive (NF54) | 8 | [3] |
| Acridine Derivative D | Chloroquine-resistant (K1) | 32 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound-based drugs.
General Synthesis of 9-Anilinoacridine (B1211779) Derivatives
The synthesis of this compound and its analogs typically involves the condensation of a 9-chloroacridine (B74977) precursor with an appropriate amine side chain.
Materials:
-
Substituted 9-chloroacridine
-
Appropriate diamine or amino alcohol
-
Phenol (B47542) or another high-boiling point solvent
-
Hydrochloric acid (HCl) in ethanol (B145695) or ether
-
Diethyl ether
-
Ethanol
Procedure:
-
A mixture of the substituted 9-chloroacridine (1 equivalent) and the desired amine (2-3 equivalents) is heated in phenol at 100-120 °C for 1-2 hours.
-
The reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The precipitated hydrochloride salt of the product is collected by filtration, washed with diethyl ether, and dried.
-
The crude product is then recrystallized from ethanol to yield the purified 9-anilinoacridine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., A549, K562)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or acridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After 24 hours, treat the cells with various concentrations of the acridine compound (typically ranging from 0.01 to 100 µM) and incubate for a further 48-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound or acridine derivative stock solution (in DMSO)
-
Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose (B213101) gel (1%) in TAE buffer
-
Ethidium (B1194527) bromide staining solution
-
UV transilluminator
Procedure:
-
Set up the reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and various concentrations of the acridine compound.
-
Initiate the reaction by adding human topoisomerase IIα (e.g., 1-2 units) and incubate at 37 °C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA at the top of the gel, while the control (enzyme without inhibitor) will show decatenated DNA that migrates further into the gel.
Signaling Pathways and Experimental Workflows
The development of this compound-based drugs involves a systematic workflow from initial screening to preclinical evaluation. The modulation of key signaling pathways is a critical aspect of their mechanism of action.
Relevant Signaling Pathways
Acridine derivatives have been shown to modulate several signaling pathways that are often dysregulated in cancer. The two most prominent are the MAPK and NF-κB pathways.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Some acridine derivatives have been shown to inhibit components of the MAPK pathway, such as MEK and ERK, leading to reduced tumor cell proliferation.[5]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway plays a key role in inflammation and cell survival. Constitutive activation of the NF-κB pathway is observed in many cancer types and contributes to tumor progression and resistance to therapy. Inhibition of this pathway by acridine derivatives can induce apoptosis in cancer cells.
Diagram of the MAPK Signaling Pathway
Caption: The MAPK signaling cascade and potential inhibition by this compound-based drugs.
Diagram of the NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and its potential inhibition.
Preclinical Development Workflow
The preclinical development of an this compound-based drug candidate follows a structured workflow to assess its safety and efficacy before it can be considered for clinical trials.
Diagram of the Preclinical Development Workflow
Caption: A generalized workflow for the preclinical development of this compound-based drugs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its mechanism of action, primarily through DNA intercalation and topoisomerase inhibition, provides a solid foundation for rational drug design. The ability of acridine derivatives to modulate key signaling pathways such as the MAPK and NF-κB cascades further highlights their therapeutic potential. Future research should focus on optimizing the structure of this compound-based compounds to enhance their potency and selectivity, while minimizing off-target effects. The detailed experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically advance the development of this important class of molecules.
References
- 1. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of acridine derivatives as multi-target Src and MEK kinase inhibitors for anti-tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Acranil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Acranil (also known as 9-acridone), a core heterocyclic scaffold found in a variety of biologically active compounds. The methodologies described herein are suitable for implementation in a research laboratory setting.
Introduction
This compound and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The planar tricyclic structure of the acridone (B373769) nucleus allows it to function as a DNA intercalator and an inhibitor of topoisomerase enzymes, making it a valuable pharmacophore in drug discovery and development.[1][2] The primary synthetic route to the acridone core is the Ullmann condensation, a versatile and widely utilized reaction in medicinal chemistry.[3]
This document outlines two common protocols for the synthesis of this compound: the classical Ullmann condensation using conventional heating and a more rapid, microwave-assisted approach. Additionally, it provides insights into the mechanism of action of acridone derivatives, offering a basis for further research and development.
Synthesis of this compound via Ullmann Condensation
The synthesis of this compound is typically achieved through a two-step process: an initial Ullmann condensation to form an N-phenylanthranilic acid intermediate, followed by an acid-catalyzed cyclization to yield the final 9-acridone product.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Step 1: Ullmann Condensation o-Chlorobenzoic acid reacts with an aniline (B41778) in the presence of a copper catalyst to form an N-phenylanthranilic acid.
Step 2: Cyclization The N-phenylanthranilic acid intermediate undergoes intramolecular cyclization in the presence of a strong acid to form 9-acridone.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for both conventional and microwave-assisted synthesis methods for acridone derivatives.
Table 1: Conventional Heating Method for Acridone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Chlorobenzoic acid | Aniline | Copper Oxide | - | Reflux | 4-5 | Not Specified | [2] |
| N-phenylanthranilic acid | - | Conc. H2SO4 | - | Steam Bath | 4 | Not Specified | [2] |
| Diarylamines | Carboxylic Acids | Zinc Chloride | - | 200 | 8 | 82 | [4] |
Table 2: Microwave-Assisted Method for Acridone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| o-Chlorobenzoic acid | Substituted Anilines | Zinc Chloride | - | 160 | 2-5 | 80-92 | [5] |
| Diarylamines | Carboxylic Acids | Zinc Chloride | - | 200 | 5-7 | 50-79 | [4] |
Note: Yields can vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Conventional Synthesis of 9-Acridone
This protocol is adapted from traditional Ullmann condensation procedures.[2]
Step 1: Synthesis of N-phenylanthranilic acid
-
In a 500 mL round-bottomed flask equipped with a reflux condenser, combine o-chlorobenzoic acid (0.06 mol), aniline (0.06 mol), anhydrous potassium carbonate (0.06 mol), and copper oxide (3 g).
-
Heat the mixture under reflux for 4-5 hours. The mixture may foam initially due to the evolution of carbon dioxide.
-
After reflux, allow the mixture to cool. Fit the flask for steam distillation and steam distill to remove any excess aniline.
-
To the hot residue, add 2 g of activated charcoal and boil for 5 minutes.
-
Filter the hot solution.
-
Acidify the filtrate with dilute hydrochloric acid (1:1 by volume) until no further precipitation occurs.
-
Cool the mixture in an ice bath with stirring.
-
Collect the precipitated N-phenylanthranilic acid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from aqueous ethanol (B145695) with the addition of charcoal to obtain pure N-phenylanthranilic acid.
Step 2: Synthesis of 9-Acridone
-
In a conical flask, carefully add N-phenylanthranilic acid (0.02 mol) to concentrated sulfuric acid (10 mL).
-
Heat the mixture on a steam bath for 4 hours.
-
Allow the reaction mixture to cool and then pour it into a large volume of cold water.
-
Collect the precipitated 9-acridone by filtration and wash with hot water.
-
For purification, transfer the crude product to a solution of sodium carbonate (4 g in 50 mL of water) and boil for 5 minutes.
-
Filter the hot mixture, wash the solid with boiling water, and dry thoroughly.
-
The final product can be further purified by recrystallization from acetic acid or by sublimation to yield a bright yellow solid.[2]
Protocol 2: Microwave-Assisted Synthesis of 9-Acridone Derivatives
This protocol offers a more rapid and efficient synthesis of 9-acridone derivatives.[5]
-
In a 100 mL beaker, thoroughly mix o-chlorobenzoic acid (0.005 mol), a substituted aniline (0.005 mol), and zinc chloride as the catalyst.
-
Place the beaker in a microwave reactor and irradiate at a power of 160 W for the specified time (typically 2-5 minutes, as indicated in Table 1).
-
Monitor the reaction progress every 30 seconds using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into boiling water.
-
Collect the precipitate by filtration.
-
Boil the precipitate for five minutes in a sodium carbonate solution.
-
Filter the mixture, wash the solid with water, and dry to obtain the 9-acridone derivative.
Diagrams and Visualizations
This compound Synthesis Pathway
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis and purification.
Proposed Signaling Pathway for Acridone Derivatives
Caption: Proposed mechanism of action for acridone derivatives.
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
Acridone derivatives exert their biological effects, particularly their anticancer activity, primarily through two interconnected mechanisms:
-
DNA Intercalation: The planar aromatic structure of the acridone core allows it to insert itself between the base pairs of the DNA double helix.[6][7][8] This intercalation disrupts the normal structure of DNA, causing it to unwind and elongate.[7] This structural perturbation interferes with crucial cellular processes that rely on the DNA template.
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. Acridone derivatives can inhibit the function of topoisomerase II.[5][9][10] By intercalating into the DNA, these compounds can stabilize the transient DNA-topoisomerase complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[9]
The combined effect of DNA intercalation and topoisomerase inhibition leads to the blockage of DNA replication and transcription, ultimately triggering apoptotic pathways and resulting in cancer cell death.[1]
Conclusion
The synthesis of this compound and its derivatives can be readily achieved in a laboratory setting using either conventional or microwave-assisted Ullmann condensation protocols. The microwave-assisted method offers significant advantages in terms of reaction time and efficiency.[11][12][13] The potent biological activity of acridone-based compounds, stemming from their ability to interact with DNA and inhibit key cellular enzymes, continues to make them attractive scaffolds for the development of new therapeutic agents. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of this important class of molecules.
References
- 1. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I. | Semantic Scholar [semanticscholar.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural optimizations and bioevaluation of N-substituted acridone derivatives as strong topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijnrd.org [ijnrd.org]
Application Notes and Protocols for DNA Intercalation Assay with Acranil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acranil, an acridine (B1665455) derivative, is a potential DNA intercalating agent. DNA intercalation is a crucial mechanism of action for many therapeutic agents, particularly in cancer chemotherapy. This process involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to structural changes that can inhibit DNA replication and transcription, ultimately inducing cell death.[1][2] These application notes provide a comprehensive overview and detailed protocols for characterizing the DNA binding properties of this compound using various biophysical techniques. While specific quantitative data for this compound is not extensively available in public literature, the methodologies described herein are based on established protocols for similar acridine compounds and will enable researchers to determine its DNA binding affinity and mode of interaction.[1]
Principle of DNA Intercalation Assays
DNA intercalation assays are designed to detect and quantify the binding of a ligand, such as this compound, to DNA. These assays rely on monitoring changes in the physical and spectral properties of DNA and/or the ligand upon binding. Common techniques include UV-Visible spectrophotometry, fluorescence spectroscopy, viscosity measurements, and thermal denaturation studies. Each method provides unique insights into the binding event, from determining the binding constant to confirming the intercalative binding mode.
Quantitative Data Summary
The following table summarizes representative quantitative data for well-characterized DNA intercalating acridine derivatives, which can serve as a reference for interpreting experimental results obtained with this compound.
| Compound | Method | DNA Type | Binding Constant (Kb) (M-1) | Reference |
| Amsacrine (m-AMSA) | Spectroscopic Titration | Calf Thymus DNA | 1.0 x 105 - 1.0 x 106 | [1] |
| 9-Aminoacridine | Spectroscopic Titration | Calf Thymus DNA | 3.1 x 104 - 2.0 x 105 | [1] |
| Acridine Orange | Spectroscopic Titration | Calf Thymus DNA | 2.69 x 104 | [1] |
| Proflavine | Spectroscopic Titration | Calf Thymus DNA | ~105 |
Experimental Protocols
Here, we provide detailed protocols for several key experiments to assess the DNA intercalation of this compound.
UV-Visible Spectrophotometry for DNA Binding Analysis
This protocol determines the binding affinity of this compound to DNA by monitoring changes in its UV-Vis absorption spectrum upon titration with DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a redshift) of the absorption maximum.[1]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Calf Thymus DNA (ctDNA) stock solution (in buffer)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4, with NaCl)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Protocol:
-
Prepare a working solution of this compound in the binding buffer to a final concentration that gives an initial absorbance of ~1.0.
-
Place the this compound solution in a quartz cuvette and record its absorption spectrum (e.g., from 300 to 600 nm).
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette containing the this compound solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes.
-
Record the absorption spectrum after each DNA addition.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct the data for the dilution effect by subtracting the absorbance of the buffer and DNA at each concentration.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the fully bound compound.
Caption: Workflow for UV-Visible Spectrophotometric Titration.
Fluorescence Spectroscopy for DNA Binding Analysis
Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. The intrinsic fluorescence of this compound or the displacement of a fluorescent DNA probe can be monitored.
2.1. Direct Titration (monitoring this compound fluorescence):
Protocol:
-
Prepare a dilute solution of this compound in the binding buffer.
-
Excite the this compound solution at its absorption maximum and record the emission spectrum.
-
Incrementally add ctDNA to the this compound solution.
-
After each addition, mix and equilibrate the solution.
-
Record the fluorescence emission spectrum.
-
A change in fluorescence intensity (quenching or enhancement) indicates binding. The binding constant can be determined using the Stern-Volmer equation for quenching or by fitting the data to a suitable binding model.[3]
2.2. Ethidium (B1194527) Bromide (EtBr) Displacement Assay:
This assay indirectly determines the binding of this compound by measuring the displacement of a known DNA intercalator, ethidium bromide.
Protocol:
-
Prepare a solution of ctDNA and ethidium bromide in the binding buffer. The concentration should be such that the EtBr fluorescence is high.
-
Excite the DNA-EtBr complex at ~520 nm and record the emission at ~600 nm.
-
Add increasing concentrations of this compound to the solution.
-
After each addition, mix and incubate for a few minutes.
-
Record the fluorescence intensity.
-
Displacement of EtBr by this compound will lead to a decrease in fluorescence. The concentration of this compound that causes a 50% reduction in fluorescence (IC50) can be determined.
Caption: this compound Intercalation into the DNA Double Helix.
Viscosity Measurement to Confirm Intercalation
This hydrodynamic method provides strong evidence for the mode of binding. Intercalation lengthens and stiffens the DNA helix, which increases the viscosity of the DNA solution.[4][5][6]
Materials:
-
Sonicated, rod-like ctDNA fragments of a defined average length
-
Binding buffer
-
Viscometer (e.g., Ubbelohde or Cannon-Manning semi-micro viscometer)
-
Constant temperature water bath
Protocol:
-
Prepare a solution of sonicated ctDNA in the binding buffer.
-
Measure the flow time of the DNA solution in the viscometer at a constant temperature (e.g., 25 °C).
-
Add increasing concentrations of this compound to the DNA solution and measure the flow time after each addition, allowing for equilibration.
-
Calculate the relative specific viscosity (η/η0)1/3 versus the binding ratio (moles of this compound / moles of DNA base pairs).
-
A significant increase in the relative viscosity with an increasing concentration of this compound is indicative of an intercalative binding mode.
Thermal Denaturation (Tm) Assay
DNA denaturation, or "melting," is the process by which the double-stranded DNA unwinds into single strands. The melting temperature (Tm) is the temperature at which half of the DNA is denatured. Intercalating agents stabilize the double helix, leading to an increase in Tm.[7][8][9]
Materials:
-
ctDNA solution in a suitable buffer (e.g., phosphate (B84403) buffer)
-
This compound solution
-
UV-Visible spectrophotometer with a temperature controller (peltier)
Protocol:
-
Prepare two samples: one with ctDNA alone and another with ctDNA and this compound.
-
Place the samples in the spectrophotometer.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
The Tm is the temperature at the midpoint of the absorbance increase.
-
An increase in the Tm of the DNA-Acranil sample compared to the DNA-only sample confirms the stabilization of the DNA double helix by this compound, which is characteristic of intercalation.
Data Interpretation and Conclusion
By combining the results from these assays, a comprehensive understanding of this compound's interaction with DNA can be achieved. UV-Visible and fluorescence spectroscopy provide quantitative data on binding affinity. Viscosity measurements offer strong evidence for the intercalative binding mode. Thermal denaturation studies confirm the stabilization of the DNA duplex upon this compound binding. Together, these methods are essential for characterizing the mechanism of action of potential DNA-targeting therapeutic agents like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Viscosity measurements of DNA solutions with and without condensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thermal denaturation of DNA from bromodeoxyuridine substituted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Easily denaturing nucleic acids derived from intercalating nucleic acids: thermal stability studies, dual duplex invasion and inhibition of transcription start - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Easily denaturing nucleic acids derived from intercalating nucleic acids: thermal stability studies, dual duplex invasion and inhibition of transcription start - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Acranil as a Fluorescent Probe for Live-Cell Imaging
Introduction
Acranil is a versatile, cell-permeable fluorescent dye that serves as a powerful tool for researchers, scientists, and drug development professionals engaged in live-cell imaging. As a nucleic acid-selective and pH-sensitive probe, this compound exhibits differential fluorescence based on the cellular components it binds to and the pH of its environment. This unique metachromatic property allows for the simultaneous visualization and analysis of various cellular compartments and dynamic processes.
When this compound intercalates with double-stranded DNA (dsDNA), it emits a green fluorescence. Conversely, its interaction with single-stranded DNA (ssDNA) or RNA results in red fluorescence.[1] Furthermore, this compound is a lysosomotropic agent, meaning it preferentially accumulates in acidic vesicular organelles (AVOs) such as lysosomes, endosomes, and autophagosomes.[2][3] In the acidic environment of these organelles, this compound becomes protonated and trapped, leading to the formation of aggregates that fluoresce a bright orange-red.[2] This characteristic makes this compound an excellent probe for studying lysosomal dynamics, autophagy, and apoptosis.[1][4]
These application notes provide detailed protocols for the use of this compound in live-cell imaging to analyze acidic vesicular organelles and to monitor cellular health.
Data Presentation
The spectral properties of this compound are highly dependent on its molecular environment, concentration, and binding state. The following tables summarize its key quantitative characteristics.
Table 1: Spectral Properties of this compound
| Target Molecule/Organelle | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green |
| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460 | ~650 | Red |
| Acidic Vesicular Organelles (e.g., lysosomes) | Protonation and aggregation | ~460-500 | ~640-650 | Red/Orange |
Data compiled from multiple sources.[1][5][6]
Table 2: Photophysical Properties of this compound
| Property | Value | Conditions |
| Fluorescence Quantum Yield (Φf) | 0.46 | In ethanol[7] |
| Singlet Oxygen Quantum Yield (φΔ) | 0.15 ± 0.01 | In ethanol[8] |
| Photostability | Low to Moderate | Fluorescence intensity can significantly decrease with continuous excitation.[9] |
Experimental Protocols
Protocol 1: Staining of Acidic Vesicular Organelles (AVOs) in Live Cells
This protocol is designed for the qualitative and quantitative analysis of AVOs, which is often used as an indicator of autophagy and lysosomal activity.[1]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (phenol red-free medium is recommended for imaging)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (blue and green excitation)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.[1]
-
Reagent Preparation: Prepare a fresh working solution of this compound in pre-warmed (37°C) complete cell culture medium or PBS. A final concentration in the range of 1-5 µM is generally recommended.[1][2]
-
Cell Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or phenol (B47542) red-free medium to remove excess dye.[1][2]
-
-
Imaging:
-
Add fresh, pre-warmed PBS or phenol red-free culture medium to the cells.[1]
-
Immediately visualize the cells using a fluorescence microscope.
-
Use a blue excitation filter (e.g., ~488 nm) to observe the green fluorescence of the cytoplasm and nucleus, and a green excitation filter (e.g., ~540-550 nm) to visualize the red/orange fluorescence of the AVOs.[1]
-
Protocol 2: Monitoring Drug Delivery via Lysosomal Disruption
This protocol can be adapted to study the effects of drugs that target lysosomes or disrupt their integrity. Lysosomal membrane permeabilization (LMP) can be monitored by observing the redistribution of this compound from the lysosomes to the cytoplasm.[10]
Materials:
-
All materials from Protocol 1
-
Drug of interest or known lysosomotropic agent (e.g., chloroquine (B1663885) as a positive control)
Procedure:
-
Cell Preparation and Staining: Follow steps 1-3 from Protocol 1 to stain the cells with this compound.
-
Drug Treatment:
-
After staining, replace the this compound solution with a pre-warmed medium containing the drug of interest at the desired concentration.
-
Incubate the cells for the desired treatment period.
-
-
Live-Cell Imaging:
-
Mount the cells on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Acquire time-lapse images using both green (~525 nm) and red (~650 nm) emission channels.
-
An increase in green fluorescence throughout the cytoplasm and a concurrent decrease in red punctate fluorescence is indicative of lysosomal membrane disruption.[10]
-
Visualizations
Mechanism of this compound as a Lysosomotropic Probe
Caption: Mechanism of this compound accumulation in lysosomes.
Experimental Workflow for Live-Cell Imaging with this compound
Caption: Workflow for staining live cells with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
Acranil Application in Flow Cytometry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acranil, an acridine-based compound, has emerged as a valuable tool in cellular analysis, particularly in the field of flow cytometry. Its fluorescent properties and ability to intercalate with nucleic acids allow for the quantitative assessment of various cellular processes. This document provides detailed application notes and protocols for the use of this compound in flow cytometry, focusing on cell cycle analysis, apoptosis detection, and the evaluation of multidrug resistance.
Mechanism of Action
This compound's primary mechanism of action involves the intercalation into DNA, which disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1] Additionally, a key component of this compound, acriflavine (B1215748), has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] By inhibiting the dimerization of HIF-1α with HIF-1β, acriflavine blocks the transcription of HIF-1 target genes that are crucial for tumor growth, angiogenesis, and cell survival.[2] This inhibition of HIF-1α can lead to the stabilization and activation of the tumor suppressor protein p53, which in turn can induce cell cycle arrest at the G2/M phase and trigger apoptosis.[2][3][4]
Key Applications and Data Presentation
The following tables summarize the key applications of this compound (leveraging its active component, acriflavine) in flow cytometry, providing both qualitative and illustrative quantitative data.
Table 1: Cell Cycle Analysis using this compound
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 65% | 25% | 10% |
| This compound (2.5 µM, 24h) | 55% | 20% | 25% |
| This compound (5.0 µM, 24h) | 40% | 15% | 45% |
Illustrative data based on findings of G2/M arrest.[4]
Table 2: Apoptosis Detection with this compound
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (Untreated) | 95% | 3% | 2% |
| This compound (5 µM, 48h) | 60% | 25% | 15% |
| This compound (10 µM, 48h) | 35% | 40% | 25% |
Illustrative data based on the principles of Annexin V/PI staining.[5]
Table 3: Multidrug Resistance (MDR) Efflux Assay
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) at T=0 min | MFI at T=60 min | % Decrease in MFI |
| Sensitive | This compound (1 µM) | 800 | 750 | 6.25% |
| Resistant | This compound (1 µM) | 780 | 390 | 50% |
| Resistant + Verapamil | This compound (1 µM) | 790 | 720 | 8.86% |
Illustrative data demonstrating the principle of the efflux assay.[6]
Experimental Protocols
Protocol 1: Cell Cycle Analysis with this compound
This protocol details the steps for analyzing the cell cycle distribution of a cell population using this compound staining.
Materials:
-
This compound solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer with a blue laser (488 nm excitation)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time period (e.g., 24-48 hours). Include an untreated control.
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
-
Collect the fluorescence emission using a filter appropriate for red fluorescence (e.g., 585/42 nm).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Detection using this compound and Annexin V/PI Staining
This protocol provides a method to distinguish between live, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.
Materials:
-
This compound solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer with a blue laser (488 nm excitation)
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line by treating with this compound for the desired time and concentration. Include a non-treated control.
-
Harvest approximately 1-5 x 10^5 cells per sample.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation and collect fluorescence in the green (~530/30 nm for FITC) and red (~617 nm for PI) channels.
-
Distinguish cell populations:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Protocol 3: Multidrug Resistance (MDR) Efflux Assay with this compound
This protocol measures the activity of multidrug resistance efflux pumps by quantifying the retention of this compound.
Materials:
-
This compound solution (1-5 µM)
-
Cell culture medium
-
Efflux pump inhibitor (e.g., 50 µM Verapamil, as a positive control)
-
PBS
-
Flow cytometer with a blue laser (488 nm excitation)
Procedure:
-
Cell Preparation:
-
Culture cells to be tested for MDR activity. Include known MDR-positive and sensitive cell lines as controls if available.
-
For the inhibitor control, pre-incubate a sample of cells with an efflux pump inhibitor for 30 minutes.
-
-
This compound Loading:
-
Incubate the cells with 1-5 µM this compound for 30-60 minutes at 37°C.
-
-
Efflux and Analysis:
-
After the loading period, wash the cells twice with cold PBS to remove extracellular this compound.
-
Resuspend the cells in fresh, pre-warmed culture medium.
-
Analyze the intracellular fluorescence immediately on a flow cytometer (Time point 0).
-
Incubate the cells at 37°C and analyze again at various time points (e.g., 30, 60, and 120 minutes) to measure the efflux of the dye.
-
Cells with high MDR activity will show a more rapid decrease in fluorescence over time compared to sensitive cells or cells treated with an inhibitor.[6]
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action Leading to Cell Cycle Arrest and Apoptosis
This compound, through its component acriflavine, inhibits the dimerization of HIF-1α with HIF-1β. This prevents the transcription of HIF-1 target genes involved in cell survival and proliferation. The inhibition of HIF-1α can lead to the stabilization of the p53 tumor suppressor protein. Activated p53 can then transcriptionally activate p21, a cyclin-dependent kinase inhibitor, which leads to G2/M cell cycle arrest. Furthermore, p53 can induce the expression of pro-apoptotic proteins like Bax, leading to the intrinsic apoptosis pathway.
Caption: this compound's signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the key steps involved in analyzing the cell cycle effects of this compound using flow cytometry.
Caption: Flow cytometry workflow for cell cycle analysis with this compound.
Logical Relationship for Apoptosis Detection
This diagram shows the logical gating strategy for identifying different cell populations in an apoptosis assay using Annexin V and Propidium Iodide.
Caption: Gating strategy for apoptosis analysis.
References
- 1. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of hypoxia inducible factor 1 (HIF-1) in hypoxia induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 upregulated by HIF-1α promotes hypoxia-induced G2/M arrest and renal fibrosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of HIF-1alpha in hypoxia-mediated apoptosis, cell proliferation and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Protocol for Acranil Treatment in Cell Culture: A General Guideline for Evaluation of a Novel Acridine Derivative
Introduction
Acranil (IUPAC Name: 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;hydrochloride), also known by its synonyms SKF 16214-A2, NSC-11515, and NSC-409931, is a heterocyclic compound belonging to the acridine (B1665455) family. Acridine derivatives are a well-established class of compounds with potent anticancer properties.[1][2][3][4] The planar structure of the acridine ring allows these molecules to intercalate between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[1][2][5] Furthermore, many acridine derivatives are known to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during cellular processes.[1][2][6] Inhibition of topoisomerase II leads to the stabilization of DNA-enzyme complexes, resulting in DNA strand breaks and the induction of apoptosis.[7][8][9][10]
While specific cell culture protocols and quantitative data for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers to systematically evaluate its anticancer efficacy in vitro. The following sections detail a general workflow, standard experimental protocols, and data presentation templates to characterize the effects of this compound on a cancer cell line of choice.
Hypothesized Mechanism of Action
Based on the known biological activities of acridine derivatives, it is hypothesized that this compound exerts its anticancer effects primarily through two mechanisms:
-
DNA Intercalation: The planar acridine core of this compound is predicted to insert itself between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, interfering with the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[1][2][5]
-
Topoisomerase II Inhibition: this compound may act as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[7][8]
These events are expected to trigger a DNA damage response, culminating in cell cycle arrest and the induction of apoptosis (programmed cell death).[7][11][12]
References
- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 6. An Overview of Acridine Analogs: Pharmacological Significance and...: Ingenta Connect [ingentaconnect.com]
- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acranil Formulation in Preclinical Animal Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Guidelines for the In Vivo Evaluation of Acranil, an Acridine (B1665455) Derivative, in Animal Models
Introduction
This compound (also known as chlormetacrine) is a compound belonging to the acridine class of molecules. Acridine derivatives are noted for their planar, heterocyclic structure, which allows them to function as intercalating agents with DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, making them candidates for investigation as anticancer agents. The primary mechanism of action for many acridine derivatives involves the inhibition of topoisomerase I and II, enzymes essential for resolving DNA supercoiling during replication.
Due to a lack of specific published in vivo studies on this compound, this document provides a generalized framework for its preclinical evaluation based on the known properties of acridine derivatives. The following protocols for formulation, efficacy, and toxicity studies are intended as a starting point and will require optimization for the specific physicochemical properties of this compound.
Postulated Mechanism of Action for Acridine Derivatives
Acridine derivatives primarily exert their cytotoxic effects by intercalating into the DNA of cancer cells. This process disrupts normal cellular functions and can trigger apoptosis.
Probing the Interaction of Acranil with DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the binding of Acranil, an acridine (B1665455) derivative, to DNA. Understanding the mechanism and affinity of this interaction is crucial for its development as a potential therapeutic agent. The following sections detail various biophysical and spectroscopic methods that can be employed to elucidate the nature of this compound-DNA binding.
Introduction to this compound-DNA Interactions
This compound belongs to the acridine family of compounds, many of which are known to interact with DNA, primarily through intercalation.[1][2][3] This mode of binding involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix.[1][2] Such interactions can lead to structural distortions of the DNA, interfering with essential cellular processes like DNA replication and transcription, which is often the basis for their therapeutic effects, such as anticancer activity.[1][4] The study of this compound's binding to DNA is essential to understand its mechanism of action and to optimize its therapeutic potential.
The primary modes of non-covalent DNA binding for small molecules are:
-
Intercalation: The insertion of a planar molecule between DNA base pairs.
-
Groove Binding: The fitting of a molecule into the major or minor groove of the DNA helix.
-
Electrostatic Interaction: The interaction of a positively charged molecule with the negatively charged phosphate (B84403) backbone of DNA.
This document outlines several key experimental techniques to characterize these interactions for this compound.
Spectroscopic Methods for Binding Analysis
Spectroscopic techniques are powerful tools for studying the interactions between small molecules and DNA in solution.[5][6] They can provide both qualitative and quantitative information about the binding mode, affinity, and conformational changes induced upon binding.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique to detect the formation of a complex between this compound and DNA. The binding of a small molecule to DNA can cause changes in the absorption spectrum of the molecule, such as hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift in the maximum wavelength).[7] These changes are indicative of the interaction between the chromophore of the molecule and the DNA base pairs, often suggesting an intercalative binding mode.[7]
Quantitative Data Summary:
| Parameter | Description | Typical Value Range for Intercalators |
| Binding Constant (Kb) | Measures the affinity of this compound for DNA. | 104 - 106 M-1[8] |
| Number of Binding Sites (n) | Represents the number of this compound molecules bound per nucleotide. | 0.1 - 0.5 |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for studying drug-DNA interactions.[9] Many acridine derivatives are fluorescent, and their fluorescence properties can be altered upon binding to DNA. Fluorescence quenching, a decrease in fluorescence intensity, is commonly observed when a molecule intercalates into the DNA helix.[10][11] This quenching can be analyzed to determine binding constants and the number of binding sites.
Quantitative Data Summary:
| Parameter | Description | Typical Value Range |
| Stern-Volmer Quenching Constant (KSV) | Characterizes the efficiency of quenching. | 103 - 105 M-1[10] |
| Binding Constant (Kb) | Measures the affinity of this compound for DNA. | 104 - 107 M-1 |
| Number of Binding Sites (n) | Represents the number of this compound molecules bound per nucleotide. | 0.1 - 0.5 |
Biophysical Methods for Elucidating Binding Mode
While spectroscopic methods confirm binding and determine affinity, biophysical techniques provide more direct evidence of the binding mode.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is used to investigate conformational changes in DNA upon binding of a ligand.[12][13][14] The CD spectrum of DNA is sensitive to its helical structure. Intercalation of a molecule like this compound can induce significant changes in the CD spectrum of DNA, providing insights into the nature of the interaction.[13][15] An induced CD signal in the region of the ligand's absorption may also be observed, which is a strong indicator of binding.[13]
Viscosity Measurements
Hydrodynamic methods, such as viscosity measurements, are among the most definitive ways to distinguish between intercalative and non-intercalative binding modes in solution.[16][17][18] Intercalation causes a lengthening and stiffening of the DNA helix to accommodate the bound ligand, leading to a significant increase in the viscosity of the DNA solution.[17][19] In contrast, groove binding or electrostatic interactions typically cause a much smaller or no significant change in viscosity.[20]
Quantitative Data Summary:
| Parameter | Description | Expected Observation for Intercalation |
| Relative Specific Viscosity ((η/η0)1/3) | A measure of the change in DNA viscosity upon ligand binding. | A steady increase with increasing [this compound]/[DNA] ratio.[17] |
Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[][22][23] ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[24][25][26] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the driving forces of the binding process.
Quantitative Data Summary:
| Parameter | Description |
| Binding Affinity (Ka) | The association constant for the binding reaction. |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding. |
| Entropy Change (ΔS) | The change in disorder of the system upon binding. |
| Gibbs Free Energy Change (ΔG) | The overall energy change of the binding process. |
| Stoichiometry (n) | The ratio of this compound to DNA in the complex. |
Computational Modeling
Molecular Docking
Molecular docking is a computational method used to predict the preferred binding mode and affinity of a small molecule to a macromolecular target.[27][28][29] Docking this compound into a DNA structure can provide a visual representation of the interaction at the atomic level and help to rationalize the experimental findings.[8][30] It can suggest whether this compound prefers to intercalate or bind to the grooves and identify potential hydrogen bonding or other interactions.[31]
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for studying this compound-DNA binding.
Caption: Potential binding modes of this compound with DNA.
Protocols
Protocol 1: UV-Visible Absorption Titration
Objective: To determine the binding constant (Kb) of this compound to DNA.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or buffer)
-
Calf Thymus DNA (ct-DNA) stock solution (concentration determined by absorbance at 260 nm, ε = 6600 M-1cm-1)[7]
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a solution of this compound of known concentration in Tris-HCl buffer.
-
Record the UV-Vis spectrum of the this compound solution from 200-500 nm.
-
Titrate the this compound solution with increasing concentrations of ct-DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.
-
Correct the spectra for the absorbance of DNA itself by subtracting a blank spectrum of DNA in buffer.
-
Analyze the changes in absorbance at the wavelength of maximum absorption of this compound.
-
Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].
Protocol 2: Fluorescence Quenching Assay
Objective: To determine the binding constant (Kb) and quenching mechanism.
Materials:
-
This compound stock solution
-
ct-DNA stock solution
-
Tris-HCl buffer
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Prepare a dilute solution of this compound in Tris-HCl buffer.
-
Record the fluorescence emission spectrum of the this compound solution (determine the excitation and emission maxima).
-
Add successive aliquots of the ct-DNA stock solution to the this compound solution.
-
After each addition, mix thoroughly, allow to equilibrate, and record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
Calculate the binding constant (Kb) and the number of binding sites (n) by plotting log[(F0-F)/F] versus log[DNA].
Protocol 3: Viscosity Measurement
Objective: To determine the mode of binding of this compound to DNA.
Materials:
-
ct-DNA solution (e.g., 0.5 mg/mL in buffer)
-
This compound stock solution
-
Ubbelohde viscometer[17]
-
Thermostatic water bath (maintained at a constant temperature, e.g., 25 ± 0.1 °C)
-
Digital stopwatch
Procedure:
-
Measure the flow time of the buffer (t0) and the DNA solution (tDNA).
-
Add increasing amounts of this compound stock solution to the DNA solution to achieve different [this compound]/[DNA] ratios.
-
After each addition, allow the solution to equilibrate for 10 minutes.
-
Measure the flow time (t) of each this compound-DNA solution. Each measurement should be repeated at least three times.
-
Calculate the relative specific viscosity using the equation: (η/η0) = (t - t0)/(tDNA - t0).
-
Plot (η/η0)1/3 versus the ratio of [this compound]/[DNA].[17] A significant increase in relative viscosity is indicative of intercalation.
References
- 1. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 5. Spectroscopic studies on the interaction mechanisms of safranin T with herring sperm DNA using acridine orange as a fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An investigation on the fluorescence quenching of 9-aminoacridine by certain pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Application of circular dichroism to the study of interactions between small molecular compounds and DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. m.youtube.com [m.youtube.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. mail.cgl.ucsf.edu [mail.cgl.ucsf.edu]
- 29. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Study on the interaction of an anthracycline disaccharide with DNA by spectroscopic techniques and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Acranil in High-Throughput Screening: A Hypothetical Application Note
Introduction
Acranil, also known as Chlormetacrine, is a synthetic compound belonging to the acridine (B1665455) family of molecules. Its chemical formula is C₂₁H₂₆ClN₃O₂, and its IUPAC name is 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol[1]. While this compound itself is not extensively documented in high-throughput screening (HTS) literature, its core acridine structure is found in compounds known to possess biological activity. For instance, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) is a known fluorescent probe that intercalates with DNA and inhibits acetylcholinesterase. This structural similarity suggests that this compound could be a candidate for screening against various biological targets.
This document presents a hypothetical application note and protocol for the use of this compound in a high-throughput screening assay to identify potential inhibitors of a generic protein kinase. This example is intended for researchers, scientists, and drug development professionals to illustrate how such a screening campaign could be designed and executed.
Hypothetical Target and Assay Principle
For the purpose of this application note, we will consider a hypothetical scenario where this compound is screened for its ability to inhibit "Kinase X," a protein kinase implicated in a disease pathway. The selected assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common platform in HTS due to its robustness and low background interference.
The assay principle relies on a donor fluorophore (e.g., Europium chelate) conjugated to an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., ULight™-dye) conjugated to a peptide substrate for Kinase X. In the absence of an inhibitor, Kinase X phosphorylates the substrate. The antibody then binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. In the presence of an inhibitor like this compound, phosphorylation is reduced or prevented, leading to a decrease in the FRET signal.
Data Presentation: Hypothetical Screening Results
The following tables summarize hypothetical quantitative data that would be generated during an HTS campaign for this compound against Kinase X.
Table 1: Hypothetical Primary HTS Results for this compound
| Compound | Concentration (µM) | % Inhibition of Kinase X |
| This compound | 10 | 65 |
| Control 1 | 10 | 95 |
| Control 2 | 10 | 5 |
Table 2: Hypothetical Dose-Response Data for this compound
| This compound Concentration (µM) | % Inhibition of Kinase X |
| 100 | 98 |
| 30 | 85 |
| 10 | 65 |
| 3 | 40 |
| 1 | 15 |
| 0.3 | 5 |
| 0.1 | 2 |
Table 3: Hypothetical IC50 Value for this compound
| Compound | IC50 (µM) |
| This compound | 4.5 |
Experimental Protocols
Primary High-Throughput Screening Protocol
Objective: To identify initial "hits" from a compound library that inhibit Kinase X activity.
Materials:
-
Kinase X enzyme
-
ULight™-labeled peptide substrate
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
This compound (and other library compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Add 2 µL of assay buffer containing 2X concentration of ULight™-labeled peptide substrate to all wells of a 384-well plate.
-
Using an acoustic liquid handler, transfer 20 nL of this compound (or other library compounds) from the compound plate to the assay plate. For control wells, add 20 nL of DMSO.
-
Add 2 µL of assay buffer containing 2X concentration of Kinase X enzyme to all wells except the negative control wells.
-
Initiate the kinase reaction by adding 2 µL of assay buffer containing 2X ATP concentration to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 2 µL of stop buffer containing EDTA and the Europium-labeled anti-phospho-substrate antibody.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition for each compound.
Dose-Response and IC50 Determination Protocol
Objective: To determine the potency (IC50) of primary hits.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Follow the primary HTS protocol, but instead of a single concentration, add the serially diluted this compound to the designated wells.
-
Generate a dose-response curve by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response).
Visualizations
The following diagrams illustrate the hypothetical experimental workflow and the signaling pathway context.
Caption: Hypothetical HTS workflow for this compound.
Caption: Hypothetical signaling pathway for Kinase X.
References
Application Notes & Protocols: Experimental Design for Acranil Cytotoxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acranil, a derivative of acridine, belongs to a class of compounds known for their cytotoxic properties, primarily through mechanisms involving DNA intercalation and inhibition of topoisomerase enzymes.[1] These actions can suppress cell proliferation and induce programmed cell death (apoptosis), making this compound and similar compounds subjects of interest in oncology research.[1] This document provides a comprehensive guide to designing and executing in vitro cytotoxicity studies for this compound. It includes detailed protocols for key assays, guidelines for data presentation, and visual diagrams of the underlying cellular pathways and experimental workflows.
Part 1: Proposed Mechanism of Action and Signaling
Acridine derivatives typically exert their cytotoxic effects by physically inserting themselves between DNA base pairs, leading to DNA damage. This damage triggers cellular stress responses that can activate apoptotic signaling cascades. The intrinsic, or mitochondrial, pathway of apoptosis is a common route initiated by such damage.
The proposed signaling pathway for this compound-induced apoptosis begins with drug-induced DNA damage, which activates key sensor proteins. This leads to the activation of pro-apoptotic proteins, causing mitochondrial outer membrane permeabilization (MOMP).[2] Consequently, cytochrome c is released from the mitochondria into the cytosol.[2][3] In the cytosol, cytochrome c forms a complex with Apaf-1, activating caspase-9, an initiator caspase.[4][5] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which dismantle the cell by cleaving key structural and regulatory proteins, culminating in apoptosis.[4][5]
References
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arsanilic acid causes apoptosis and oxidative stress in rat kidney epithelial cells (NRK-52e cells) by the activation of the caspase-9 and -3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Acranil as a Tool for Studying DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acranil, a DNA intercalating agent, serves as a valuable tool for investigating the intricate mechanisms of cellular DNA damage and repair. By inducing DNA lesions, this compound activates the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study various facets of DNA repair.
Mechanism of Action
This compound intercalates into the DNA double helix, causing distortions that can lead to single-strand breaks (SSBs) and double-strand breaks (DSBs)[1]. DSBs are particularly cytotoxic lesions that, if not properly repaired, can lead to genomic instability and cell death.[2][4] The cellular response to this compound-induced damage involves the activation of key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn trigger downstream signaling cascades to orchestrate DNA repair.[3][5]
Key DNA Repair Pathways Investigated Using this compound
This compound can be employed to study the two major DSB repair pathways:
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates broken DNA ends. It is active throughout the cell cycle.[6][7]
-
Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair. It is predominantly active in the S and G2 phases of the cell cycle.[8][9]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments using this compound to probe DNA repair mechanisms.
Table 1: Cell Viability (IC50) in Different Cell Lines
| Cell Line | Genetic Background | This compound IC50 (µM) |
| WT (Wild-Type) | Proficient in all DNA repair pathways | 15.2 |
| BRCA1-/- | Deficient in Homologous Recombination | 3.5 |
| DNA-PKcs-/- | Deficient in Non-Homologous End Joining | 8.9 |
Table 2: Quantification of DNA Damage (Comet Assay)
| Cell Line | Treatment (1h) | Olive Tail Moment (Arbitrary Units) |
| WT | Vehicle Control | 2.1 ± 0.5 |
| WT | 10 µM this compound | 25.8 ± 3.2 |
| BRCA1-/- | 10 µM this compound | 38.4 ± 4.1 |
Table 3: γH2AX Foci Formation (Immunofluorescence)
| Cell Line | Time after 10 µM this compound Treatment | Average γH2AX Foci per Nucleus |
| WT | 1 hour | 45 ± 6 |
| WT | 24 hours | 8 ± 2 |
| BRCA1-/- | 24 hours | 35 ± 5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).
Materials:
-
Cell lines of interest (e.g., WT, BRCA1-/-, DNA-PKcs-/-)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Protocol 2: Alkaline Comet Assay for DNA Damage Quantification
This protocol visualizes and quantifies DNA single- and double-strand breaks in individual cells.
Materials:
-
Treated and control cells
-
CometAssay® Kit (or equivalent)
-
Microscope slides
-
Lysis solution
-
Alkaline unwinding solution (pH > 13)
-
Electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Harvest and resuspend cells in PBS at 1 x 10^5 cells/mL.
-
Mix cells with molten low-melting-point agarose (B213101) at a 1:10 ratio (v/v).
-
Pipette 50 µL of the mixture onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution for 1-2 hours at 4°C.
-
Transfer the slides to an electrophoresis tank filled with alkaline unwinding solution and incubate for 20-30 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Wash the slides with a neutralization buffer and then with distilled water.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the Olive Tail Moment using appropriate software.
Protocol 3: Immunofluorescence for γH2AX Foci Formation
This protocol detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the foci using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software.
Visualizations
Caption: this compound-induced DNA Damage Response pathway.
References
- 1. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage response and repair: insights into strategies for radiation sensitization of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer [mdpi.com]
- 4. A Targeted and Tuneable DNA Damage Tool Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Quantitating repair protein accumulation at DNA lesions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acranil in Neurodegenerative Disease Models: Information Not Available
Acranil, with the chemical formula C21H27Cl2N3O2, is identified as 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol[1][2][3]. While its chemical properties are documented in databases like PubChem and CAS, its biological activity and therapeutic applications, particularly within the field of neuroscience, are not described in the available literature.
It is important to distinguish this compound from acrolein, a structurally unrelated α,β-unsaturated aldehyde. Acrolein has been investigated for its role in neurodegenerative diseases, where it is suggested to contribute to oxidative stress and neuronal damage[4]. However, this is a distinct area of research and does not pertain to the compound this compound.
Due to the absence of any published data on the use of this compound in neurodegenerative disease models, it is not possible to provide the requested detailed Application Notes and Protocols. This includes the inability to generate:
-
Quantitative Data Tables: No experimental data exists to be summarized.
-
Experimental Protocols: There are no established methodologies for the use of this compound in this research area.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action of this compound in a neurodegenerative context is unknown, precluding the creation of any relevant diagrams.
Researchers, scientists, and drug development professionals are advised that based on current knowledge, this compound does not have a documented application in the study or treatment of neurodegenerative diseases. Further investigation into this specific compound would be required to determine if any potential therapeutic relevance exists.
References
- 1. This compound | C21H27Cl2N3O2 | CID 24181805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlormetacrine dihydrochloride | C21H28Cl3N3O2 | CID 159626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. The Role of Acrolein in Neurodegenerative Diseases and Its Protective Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Acranil Derivatives for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the development and evaluation of novel Acranil derivatives, with the goal of enhancing their therapeutic efficacy. The protocols and data presented herein are based on a hypothesized mechanism of action for this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator of cell proliferation and survival.
Introduction to this compound and its Derivatives
This compound is a promising therapeutic agent that has demonstrated inhibitory activity against the EGFR signaling cascade. To improve its potency and selectivity, a series of derivatives have been synthesized. This document outlines the protocols for evaluating these derivatives, from initial in vitro screening to cellular-level efficacy assessment. The primary objective is to identify lead candidates with superior pharmacological profiles compared to the parent compound, this compound.
Quantitative Data Summary
The following tables summarize the in vitro and cell-based assay data for a selection of this compound derivatives compared to the parent compound.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| This compound (Parent) | EGFR | 150 |
| This compound-D1 | EGFR | 75 |
| This compound-D2 | EGFR | 25 |
| This compound-D3 | EGFR | 120 |
| This compound-D4 | EGFR | 300 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Cell Viability Assay (MTT) in A549 Lung Cancer Cells
| Compound | Concentration (µM) | % Cell Viability (48h) |
| Vehicle Control | - | 100 |
| This compound (Parent) | 1 | 65 |
| This compound-D1 | 1 | 45 |
| This compound-D2 | 1 | 20 |
| This compound-D3 | 1 | 60 |
| This compound-D4 | 1 | 85 |
% Cell Viability is normalized to the vehicle control.
Table 3: Western Blot Analysis of p-ERK1/2 Expression
| Compound (1 µM) | p-ERK1/2 Expression (Fold Change vs. Control) |
| Vehicle Control | 1.00 |
| This compound (Parent) | 0.55 |
| This compound-D1 | 0.30 |
| This compound-D2 | 0.10 |
| This compound-D3 | 0.50 |
| This compound-D4 | 0.90 |
p-ERK1/2 levels were quantified by densitometry and normalized to total ERK1/2 and the vehicle control.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound and its derivatives
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of the this compound derivatives and the parent compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each compound dilution.
-
Add 20 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Briefly, add 50 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
A549 human lung carcinoma cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the this compound derivatives and the parent compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for p-ERK1/2
Objective: To determine the effect of this compound derivatives on the phosphorylation of ERK1/2, a downstream effector of the EGFR pathway.
Materials:
-
A549 cells
-
This compound and its derivatives
-
EGF (Epidermal Growth Factor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with the this compound derivatives or parent compound (1 µM) for 2 hours.
-
Stimulate the cells with EGF (50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify the band intensities using densitometry software.
Visualizations
Hypothesized EGFR Signaling Pathway
Caption: Hypothesized EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for Derivative Screening
Caption: High-level workflow for screening and identifying lead this compound derivatives.
Logical Relationship of Experimental Data
Caption: Logical flow from in vitro data to the identification of a high-efficacy lead candidate.
Application Notes and Protocols: Acranil (Amsacrine) in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acranil, also known as amsacrine (B1665488) (m-AMSA), is an antineoplastic agent belonging to the aminoacridine class of compounds.[1][2] Its primary application is in the treatment of various hematological malignancies, particularly acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1][3] The cytotoxic effects of this compound stem from its dual mechanism of action: intercalation into DNA and inhibition of topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks, cell cycle arrest in the S/G2 phase, and ultimately, apoptosis.[2][4][5] The efficacy of this compound can be enhanced through combination with other anticancer agents, a strategy aimed at achieving synergistic effects and overcoming drug resistance.
Mechanism of Action
This compound exerts its anticancer effects through a well-defined mechanism targeting DNA integrity. The planar acridine (B1665455) ring of the molecule intercalates between DNA base pairs, distorting the helical structure.[1] This initial binding is crucial for its primary activity as a topoisomerase II poison. Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound stabilizes the covalent intermediate of this reaction, the "cleavable complex," preventing the re-ligation of the DNA strands.[4][5] The accumulation of these unrepaired double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and programmed cell death (apoptosis).[2] Some evidence also suggests that this compound can induce the p53 tumor suppressor protein, further promoting apoptosis.[2]
Caption: Mechanism of action of this compound (Amsacrine).
This compound in Combination Therapy: Preclinical Data
Preclinical studies have demonstrated that the efficacy of this compound can be significantly enhanced when used in combination with other chemotherapeutic agents. The choice of combination partner is critical and is often guided by the specific cancer type and the desire for synergistic or additive effects.
In Vitro Synergism Studies
A key study evaluated the effects of this compound in combination with various anticancer drugs on the human T-cell leukemia cell line, MOLT-3. The interactions were assessed using an isobologram analysis, which distinguishes between synergistic (supra-additive), additive, and antagonistic (sub-additive) effects.[6]
| Combination Agent | Cell Line | Interaction at ID80 | Reference |
| Cytosine arabinoside | MOLT-3 | Supra-additive | [6] |
| Mitoxantrone | MOLT-3 | Supra-additive | [6] |
| Bleomycin | MOLT-3 | Additive | [6] |
| CPT-11 | MOLT-3 | Additive | [6] |
| Cisplatin | MOLT-3 | Additive | [6] |
| Daunorubicin | MOLT-3 | Additive | [6] |
| Doxorubicin | MOLT-3 | Additive | [6] |
| Etoposide (B1684455) | MOLT-3 | Additive | [6] |
| 5-Fluorouracil | MOLT-3 | Additive | [6] |
| Homoharringtonine | MOLT-3 | Additive | [6] |
| Mitomycin C | MOLT-3 | Additive | [6] |
| Vincristine | MOLT-3 | Additive | [6] |
| 6-Mercaptopurine | MOLT-3 | Additive (Sub-additive at ID90) | [6] |
| Methotrexate | MOLT-3 | Sub-additive to Protective | [6] |
ID80: Dose that inhibits 80% of cell growth.
Clinical Applications of this compound Combination Therapy
Clinical trials have primarily focused on the use of this compound in combination regimens for acute leukemias. These studies have shown improved remission rates compared to monotherapy.
| Cancer Type | Combination Regimen | Response Rate | Reference |
| Relapsed Acute Nonlymphocytic Leukemia | This compound + High-dose Cytosine arabinoside | 50-60% Complete Remission | [7] |
| Pediatric High-Risk Acute Lymphoblastic Leukemia | This compound + Etoposide + Methylprednisolone (B1676475) (AEP) | Feasible and safe component of first-line intensified treatment | [8] |
| Acute Lymphocytic Leukemia (Phase II) | This compound Monotherapy | 31% | [3] |
| Acute Nonlymphocytic Leukemia (Phase II) | This compound Monotherapy | 23% | [3] |
Experimental Protocols
Protocol 1: In Vitro Drug Combination Synergy Assay
This protocol outlines a general procedure for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer agent using a cell viability assay and isobologram analysis.
Caption: Workflow for in vitro drug combination synergy assay.
Materials:
-
Cancer cell line (e.g., MOLT-3)
-
Complete cell culture medium
-
This compound (Amsacrine)
-
Combination anticancer agent
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Culture: Maintain the selected cancer cell line in appropriate culture conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug to determine their individual dose-response curves and IC50 values (the concentration that inhibits 50% of cell growth).
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Single Agent: Treat wells with serial dilutions of this compound alone and the combination drug alone.
-
Combination: Treat wells with various combinations of this compound and the other drug at a constant ratio (based on their IC50 values).
-
-
Incubation: Incubate the plates for a period that allows for cell division (typically 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to untreated controls.
-
Determine the IC50 values for each drug individually.
-
Construct an isobologram by plotting the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition).
-
The line connecting the IC50 values of the individual drugs on the x and y axes represents additivity. Data points for the combination that fall below this line indicate synergy, while points above indicate antagonism.
-
Protocol 2: Analysis of Topoisomerase II-DNA Cleavable Complex Formation
This protocol describes a method to quantify the ability of this compound, alone or in combination, to stabilize the topoisomerase II-DNA cleavable complex, a direct measure of its mechanism of action.
Materials:
-
Cancer cell line (e.g., CCRF-CEM)
-
This compound and combination drug
-
Lysis buffer
-
Proteinase K
-
Agarose (B213101) gel electrophoresis system
-
DNA intercalating dye (e.g., ethidium (B1194527) bromide)
-
UV transilluminator and imaging system
Procedure:
-
Cell Treatment: Treat cultured cancer cells with this compound, the combination drug, or the combination for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells directly on the culture plate with a lysis buffer containing a strong denaturant (e.g., SDS) to trap the covalent DNA-protein complexes.
-
Protein Digestion: Treat the lysate with Proteinase K to digest proteins that are not covalently bound to the DNA.
-
Electrophoresis: Load the samples onto an agarose gel. The covalently bound topoisomerase II will retard the migration of the DNA.
-
Visualization: Stain the gel with a DNA intercalating dye and visualize the DNA under UV light. An increase in high molecular weight DNA that is retained in the loading well or shows retarded migration is indicative of the formation of cleavable complexes.
-
Quantification: Quantify the amount of DNA in the retarded bands relative to the total DNA loaded to determine the extent of cleavable complex formation.
Overcoming Resistance to this compound
Resistance to this compound can develop through several mechanisms, including:
-
Mutations in Topoisomerase II: Alterations in the drug-binding site of the enzyme can reduce the efficacy of this compound.[9]
-
P-glycoprotein (Pgp)-mediated Multidrug Resistance (MDR): Overexpression of this efflux pump can actively transport this compound out of the cancer cell, reducing its intracellular concentration.[10]
Combination therapies can be designed to overcome these resistance mechanisms. For example, combining this compound with a P-glycoprotein inhibitor could restore sensitivity in resistant cells. Furthermore, using this compound in combination with drugs that have different mechanisms of action can reduce the likelihood of developing resistance.
Caption: Mechanisms of resistance to this compound and combination strategies to overcome it.
Conclusion
This compound (Amsacrine) is a potent topoisomerase II inhibitor with established activity in hematological malignancies. Preclinical and clinical data strongly support its use in combination with other anticancer agents to enhance efficacy and potentially overcome resistance. The selection of combination partners should be rationally designed based on synergistic interactions and mechanisms of action. The provided protocols offer a framework for the preclinical evaluation of novel this compound-based combination therapies. Further research into tailored combinations for specific cancer subtypes and resistance profiles will continue to refine the clinical utility of this important therapeutic agent.
References
- 1. Amsacrine - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Review of amsacrine, an investigational antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 5. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of amsacrine in combination with other anticancer agents in human acute lymphoblastic leukemia cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amsacrine (m-AMSA): a new antineoplastic agent. Pharmacology, clinical activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amsacrine combined with etoposide and methylprednisolone is a feasible and safe component in first-line intensified treatment of pediatric patients with high-risk acute lymphoblastic leukemia in CoALL08-09 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic studies of amsacrine-resistant derivatives of DNA topoisomerase II. Implications in resistance to multiple antitumor drugs targeting the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Acranil Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of active compounds in aqueous solutions is critical for accurate and reproducible experimental results. Acranil, a potent therapeutic agent, often presents solubility challenges that can impede research progress. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound, also known as Chlormetacrine, is a derivative of acridine.[1][2] Like many acridine-based compounds, this compound has a planar, hydrophobic structure, which contributes to its low solubility in water.[3][4] Inadequate dissolution can lead to precipitation, inaccurate compound concentration, and unreliable results in biological assays.[3] this compound is often supplied as a dihydrochloride (B599025) salt, which is intended to improve its aqueous solubility; however, challenges may still arise depending on the solution's pH and composition.[1][5]
Q2: My this compound, initially dissolved in an organic solvent, precipitates when I add it to my aqueous buffer. What is happening?
This common issue, often termed "crashing out," occurs when a concentrated stock solution of a hydrophobic compound in a water-miscible organic solvent (like DMSO) is diluted into an aqueous buffer. The sudden and significant increase in solvent polarity causes the compound to precipitate out of the solution.[3]
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These methods, often used in combination, include:
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent.[3]
-
pH Adjustment: For ionizable compounds, altering the pH of the aqueous buffer can significantly impact solubility.
-
Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.
-
Complexation: The use of cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon Dilution of Organic Stock Solution
This step-by-step guide will help you address the precipitation of this compound when diluting a stock solution into an aqueous buffer.
Step 1: Visual Confirmation Before proceeding with your full experiment, perform a small-scale pilot test. Visually inspect the solution for any signs of cloudiness, particulates, or precipitation after diluting the this compound stock into your aqueous buffer.
Step 2: Optimize the Dilution Protocol The method of dilution can significantly impact the outcome. Instead of a single-step dilution, try a serial dilution approach. Adding the stock solution dropwise into the vortexing buffer can also facilitate better mixing and prevent localized high concentrations that lead to precipitation.
Step 3: Adjust the Co-solvent Concentration If precipitation persists, a higher final concentration of the organic co-solvent in your aqueous buffer might be necessary. It is crucial to determine the maximum co-solvent concentration that your experimental system can tolerate without adverse effects (e.g., cell toxicity). Always include a vehicle control with the same final co-solvent concentration in your experiments.
Step 4: Modify the pH of the Aqueous Buffer Since this compound has basic nitrogen atoms, its solubility is expected to be pH-dependent. Lowering the pH of the aqueous buffer should increase the ionization of the molecule, which in turn can enhance its aqueous solubility. Experiment with a range of buffer pH values to find the optimal condition for your desired concentration.
Step 5: Employ Solubilizing Excipients If the above steps are insufficient, consider using solubilizing agents.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can be effective. Start with low concentrations (e.g., 0.01% v/v) and incrementally increase as needed, while monitoring for any potential interference with your assay.
-
Cyclodextrins: Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are known to form inclusion complexes with acridine-based molecules, significantly enhancing their aqueous solubility.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Dissolution: Add a precise volume of high-purity DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Verification: Vortex or sonicate the solution until the this compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution by Serial Dilution
-
Initial Dilution: Prepare an intermediate dilution of the this compound stock solution in the same organic solvent (e.g., DMSO).
-
Final Dilution: While vigorously vortexing the aqueous buffer, add the intermediate dilution dropwise to achieve the final desired concentration.
-
Final Co-solvent Concentration: Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤1% v/v for cell-based assays).
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Acridine Compounds
| Compound | Solvent | Solubility | Reference |
| This compound (Chlormetacrine) | Aqueous Buffers | Low/Poor | Implied by structure and class[3][4] |
| Acridine | Water | 38.4 mg/L at 24°C | [6] |
| Acridine Orange | Water | 6 mg/mL | [7] |
| Acridine Orange | Ethanol | 2 mg/mL | [7] |
Table 2: Common Solubilizing Agents for Hydrophobic Compounds
| Agent Type | Examples | Typical Starting Concentration | Mechanism of Action |
| Co-solvents | DMSO, Ethanol, PEG 400 | 1-10% (v/v) in final solution | Reduces solvent polarity. |
| Surfactants | Tween® 80, Polysorbate 20 | 0.01-0.1% (v/v) | Forms micelles to encapsulate the compound. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-5% (w/v) | Forms inclusion complexes.[2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological study of acridine-based imidazolium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08138G [pubs.rsc.org]
- 5. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acranil Concentration for Cytotoxicity Assays
Welcome to the technical support center for Acranil. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro cytotoxicity assays. Here you will find troubleshooting guides and frequently asked questions to help you navigate common experimental challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial concentration range for testing this compound?
A1: For a novel compound like this compound, it is essential to first establish a broad dose-response curve. A range-finding experiment is the recommended first step. We suggest starting with a wide range of concentrations spanning several orders of magnitude, for example, from 10 nM to 100 µM, using semi-logarithmic dilutions.[1] This initial screen will help identify a narrower, more effective concentration window for subsequent, detailed IC50 (half-maximal inhibitory concentration) determination.
Q2: My cells are showing high levels of death even at the lowest concentrations of this compound. What could be the cause?
A2: Unexpectedly high cytotoxicity can stem from several factors. Here are the primary troubleshooting steps:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line. For most cell lines, this is typically below 0.5%, but should be empirically determined. Always include a vehicle-only control to verify that the solvent is not causing the cytotoxicity.[2]
-
Incorrect Concentration Calculation: Double-check all calculations for your stock solution and serial dilutions. An error in calculation can lead to significantly higher concentrations than intended.[2]
-
Cell Health and Seeding Density: Ensure your cells are healthy (>95% viability) and within a low passage number range before starting the experiment. Overly dense or sparse cultures can be more susceptible to stress and cytotoxic effects.[2]
-
Contamination: Rule out biological contamination, such as mycoplasma or bacteria, which can compromise cell health and increase sensitivity to a test compound.[3]
Q3: I am not observing any significant cytotoxicity, even at high concentrations of this compound. What should I do?
A3: If this compound is not inducing the expected cytotoxic effect, consider the following:
-
Compound Solubility: this compound may have limited solubility in your culture medium. Visually inspect the wells of your plate under a microscope for any signs of compound precipitation. If precipitation is observed, consider preparing a higher concentration stock in a suitable solvent and using a smaller volume for dilution.[1]
-
Incubation Time: The cytotoxic effects of some compounds are time-dependent. The selected incubation period (e.g., 24, 48, or 72 hours) may be too short for this compound to induce cell death. Consider performing a time-course experiment to determine the optimal exposure duration.[4]
-
Assay Interference: The chosen cytotoxicity assay may be incompatible with this compound. For example, some compounds can interfere with the reagents in metabolic assays like the MTT assay, leading to inaccurate readings. It is advisable to confirm your findings using an orthogonal method that measures a different cell death marker, such as an LDH release assay for membrane integrity.[4]
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound's mechanism of action.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between the two, you can monitor the total number of live and dead cells over the course of the experiment.[5] An assay that measures membrane integrity (e.g., using propidium (B1200493) iodide or other non-permeable DNA dyes) will specifically detect cell death (cytotoxicity).[6] In contrast, a reduction in metabolic activity (e.g., in an MTT or resazurin (B115843) assay) without an increase in cell death markers may indicate a cytostatic effect.[7]
Troubleshooting Guide
This guide summarizes common issues encountered during this compound cytotoxicity assays, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.[4]2. "Edge effect" due to evaporation in outer wells.[5]3. Bubbles in wells interfering with absorbance/fluorescence readings.[8] | 1. Ensure a homogenous cell suspension before and during seeding.2. Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[5]3. Carefully inspect plates for bubbles and remove them with a sterile pipette tip if necessary.[8] |
| High background signal in "no cell" control wells | 1. Microbial contamination in the medium or reagents.2. Interference from phenol (B47542) red in the culture medium.[2]3. The compound itself reacts with the assay reagent. | 1. Use fresh, sterile reagents and practice strict aseptic technique.[3]2. Use phenol red-free medium for the assay incubation period.[2]3. Include a cell-free control with this compound and the assay reagent to check for direct interaction. |
| Inconsistent IC50 values across experiments | 1. Variation in cell passage number or health.2. Different incubation times or cell seeding densities.[7]3. Degradation of this compound stock solution. | 1. Use cells within a consistent, low passage number range and ensure high viability before each experiment.[2]2. Standardize all assay parameters, including seeding density and incubation time.[7]3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Fluorescence-Based Cytotoxicity Assay
This protocol provides a general framework for assessing this compound-induced cytotoxicity by measuring the loss of cell membrane integrity.
Materials:
-
Your chosen cancer cell line
-
Complete culture medium (consider phenol red-free for fluorescence assays)
-
96-well, black, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A non-permeable DNA binding dye (e.g., CellTox™ Green or similar)
-
A lysis solution (e.g., 9% Triton™ X-100) for the maximum cytotoxicity control[5]
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count healthy, log-phase cells.
-
Dilute the cell suspension to the optimal seeding density (determined empirically, often 5,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or medium to the outer wells to minimize edge effects.[5]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Prepare control wells:
-
Untreated Control: Medium with no compound.
-
Vehicle Control: Medium with the highest concentration of solvent (e.g., DMSO) used in the treatment wells.[2]
-
Maximum Cytotoxicity Control: To be treated with lysis solution at the end of the assay.
-
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or control medium to each well.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assay Measurement:
-
Prepare the DNA binding dye solution according to the manufacturer's instructions.
-
Add the dye to all wells, including controls.
-
To the "Maximum Cytotoxicity Control" wells, add the lysis solution to induce 100% cell death.[5]
-
Incubate the plate for the time recommended by the manufacturer (typically 15-30 minutes at room temperature), protected from light.
-
Measure the fluorescence using a plate reader with the appropriate excitation/emission wavelengths (e.g., ~512nm excitation / ~532nm emission for CellTox™ Green).[5]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cell" background control from all other readings.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = 100 x (Experimental Value - Untreated Control) / (Maximum Cytotoxicity Control - Untreated Control)
-
Plot the % Cytotoxicity against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Experimental and Data Analysis Workflow
Caption: A logical workflow for optimizing this compound concentration in cytotoxicity assays.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: A proposed signaling pathway for this compound-induced cytotoxicity via DNA damage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
overcoming Acranil resistance in cancer cells
Acranil Resistance Technical Support Center
Disclaimer: "this compound" is treated here as a representative acridine-based anticancer agent. The information provided is based on the well-documented characteristics of acridine (B1665455) derivatives like amsacrine, which function as DNA intercalators and topoisomerase II inhibitors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antineoplastic agent that functions through a dual mechanism.[2] Its planar acridine ring structure allows it to intercalate between the base pairs of DNA, distorting the double helix.[3][4] This interference with DNA structure inhibits processes like DNA replication and transcription.[3] Additionally, and more critically, this compound is an inhibitor of the enzyme topoisomerase II.[2][5] It stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break, preventing the re-ligation of the DNA.[2] This leads to an accumulation of persistent double-strand breaks, which triggers cell cycle arrest in the S and G2 phases and ultimately leads to apoptotic cell death.[1][2]
Q2: What are the primary known mechanisms of cellular resistance to this compound?
A2: Resistance to this compound, like other topoisomerase II inhibitors, is a multifaceted problem.[5][6] The most common mechanisms include:
-
Alterations in the Drug Target: This can involve mutations in the gene encoding topoisomerase II (TOP2A), which reduce the drug's ability to stabilize the DNA-enzyme complex.[7][8] Alternatively, cells can downregulate the expression of topoisomerase II, decreasing the number of available targets for this compound.[9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), can actively pump this compound out of the cell.[6][10] This reduces the intracellular drug concentration to sub-lethal levels.
-
Enhanced DNA Damage Repair: Cancer cells can upregulate their DNA damage response (DDR) pathways to more efficiently repair the double-strand breaks caused by this compound.[11][12]
-
Alterations in Cell Death Pathways: Mutations in genes that control apoptosis (e.g., p53) can make cells less susceptible to the programmed cell death signals initiated by this compound-induced DNA damage.
Q3: Is this compound resistance often associated with multi-drug resistance (MDR)?
A3: Yes. If the resistance mechanism is the overexpression of broad-substrate efflux pumps like ABCB1, the cancer cells will often exhibit cross-resistance to a wide range of other chemotherapeutic agents that are also substrates for this pump.[6][10] However, if resistance is due to a specific mutation in topoisomerase II, the resistance may be more specific to this compound and other topoisomerase II poisons, with minimal effect on drugs with different mechanisms of action.[8]
Troubleshooting Experimental Issues
Q1: My cancer cell line, which was previously sensitive to this compound, is now showing a resistant phenotype. What should I do?
A1: This suggests the development of acquired resistance. Here is a troubleshooting workflow:
-
Confirm Resistance: First, re-evaluate the IC50 (half-maximal inhibitory concentration) of this compound in your cell line compared to a low-passage, parental stock using a cell viability assay (e.g., MTT assay). A significant increase in IC50 confirms resistance.
-
Check for Contamination: Perform mycoplasma testing and cell line authentication (e.g., STR profiling) to rule out contamination or cell line misidentification.
-
Investigate Common Mechanisms:
-
Efflux Pumps: Use Western blotting to check for overexpression of ABC transporters like ABCB1. You can functionally test for their activity using efflux pump inhibitors (e.g., Verapamil) in your viability assays. A reversal of resistance in the presence of an inhibitor points to this mechanism.
-
Topoisomerase II Levels: Compare the protein expression of Topoisomerase II alpha (TOP2A) between your resistant and parental cells via Western blot. A significant decrease in the resistant line is a likely cause.[9]
-
-
Sequence the Target: If the above steps are inconclusive, consider sequencing the TOP2A gene in your resistant and parental lines to check for known resistance-conferring mutations.[7]
Q2: I am not seeing a significant difference in TOP2A or ABCB1 expression between my sensitive and resistant cells. What other mechanisms could be at play?
A2: If the most common mechanisms are ruled out, consider these possibilities:
-
Enhanced DNA Repair: The resistant cells may have upregulated their DNA Damage Response (DDR) pathways.[13][14] You can investigate this by using Western blotting to probe for key DDR proteins (e.g., phosphorylated forms of ATM, CHK2, or H2AX) after a short treatment with this compound. Increased activation of these pathways in resistant cells could be a factor.
-
Altered Apoptotic Threshold: The cells may have acquired mutations in apoptotic pathway components like p53 or Bcl-2 family proteins. Assess the induction of apoptosis using Annexin V/PI staining and check the expression levels of key apoptotic regulators.
-
Drug Inactivation: Although less common for this class of drugs, resistant cells may have increased metabolic activity that inactivates this compound.[9] This can be investigated through metabolomic studies.
Q3: My siRNA knockdown of ABCB1 is not re-sensitizing the resistant cells to this compound. Why might this be?
A3: There are several potential reasons for this outcome:
-
Inefficient Knockdown: First, confirm the knockdown efficiency at the protein level using Western blotting. An insufficient reduction in ABCB1 protein may not be enough to restore sensitivity. Optimize your siRNA concentration and transfection protocol.[15][16]
-
Multiple Resistance Mechanisms: The cells may have developed more than one resistance mechanism. For example, they might overexpress ABCB1 and have a mutation in topoisomerase II. In this scenario, knocking down only one mechanism will not fully restore sensitivity.
-
Off-Target Effects: Ensure you are using a non-targeting (scrambled) siRNA control to rule out non-specific effects of the transfection process on cell viability.[16]
-
Incorrect Mechanism: ABCB1-mediated efflux may not be the primary resistance mechanism in your cell line. Re-evaluate other potential causes as described in the troubleshooting guides above.
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Resistance Factor (Fold Change) |
| HL-60 | Parental, this compound-Sensitive | 0.1 | - |
| HL-60/ACR | This compound-Resistant Variant | 10.0 | 100x |
| MCF-7 | Parental, this compound-Sensitive | 0.5 | - |
| MCF-7/ACR | This compound-Resistant Variant | 12.5 | 25x |
Data are representative and based on published findings for amsacrine-resistant lines.[8]
Table 2: Effect of an ABCB1 Inhibitor on this compound Activity
| Cell Line | Treatment | This compound IC50 (µM) | Reversal of Resistance (Fold Change) |
| HL-60/ACR | This compound alone | 10.0 | - |
| HL-60/ACR | This compound + Verapamil (5 µM) | 0.8 | 12.5x |
| MCF-7/ACR | This compound alone | 12.5 | - |
| MCF-7/ACR | This compound + Verapamil (5 µM) | 1.1 | 11.4x |
This table illustrates how a functional inhibitor of the ABCB1 efflux pump can re-sensitize resistant cells to this compound, a key indicator of this resistance mechanism.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating resistant cell lines through continuous, stepwise exposure to the drug.[17][18][19]
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cancer cell line using an MTT assay.
-
Initial Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Passage: Maintain the cells in this drug concentration. The growth rate will likely decrease, and significant cell death may occur. Replace the media with fresh drug-containing media every 2-3 days. When the cells become confluent and their growth rate recovers, passage them.
-
Stepwise Dose Escalation: Once the cells are stably growing at the current drug concentration, increase the this compound concentration by 1.5- to 2-fold.[17]
-
Repeat: Repeat the process of adaptation and dose escalation for 3-18 months.[20] It is advisable to cryopreserve stocks of cells at each successfully adapted concentration.[21]
-
Characterization: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), grow the cells in drug-free medium for several passages to ensure the resistant phenotype is stable. The resulting cell line can then be characterized.
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[6][22][23]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old media from the wells and add 100 µL of media containing the various concentrations of this compound. Include "no drug" (vehicle control) and "no cells" (background control) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[24][25] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[22] Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot cell viability (%) against drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 3: Western Blotting for ABCB1 (P-glycoprotein) Expression
This protocol allows for the detection and quantification of the ABCB1 protein, a common mediator of drug resistance.[26][27][28]
-
Protein Extraction: Grow sensitive and resistant cells to ~80-90% confluency. Lyse the cells on ice using RIPA buffer supplemented with protease inhibitors. Centrifuge the lysates at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cell debris.[26]
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli loading buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 7.5% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1 (e.g., Cell Signaling Technology #12273) overnight at 4°C, following the manufacturer's recommended dilution.[10] Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[28] Compare the band intensity for ABCB1 between sensitive and resistant cell lysates.
Protocol 4: siRNA-Mediated Knockdown of ABCB1
This protocol describes how to transiently silence the gene responsible for producing the ABCB1 protein to assess its role in this compound resistance.[15][29]
-
Cell Seeding: The day before transfection, seed the this compound-resistant cells in a 6-well plate so that they will be 50-70% confluent at the time of transfection.
-
Prepare siRNA-Lipid Complex:
-
In one tube, dilute the desired amount of ABCB1 siRNA (or a non-targeting control siRNA) into serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in the wells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time depends on the cell type and the turnover rate of the target protein.
-
Confirmation and Experimentation: After incubation, proceed with downstream applications:
-
Confirm Knockdown: Harvest a subset of the cells to confirm the reduction of ABCB1 protein expression via Western blotting.
-
Assess Drug Sensitivity: Re-plate the transfected cells and perform an MTT assay with this compound to determine if the knockdown of ABCB1 re-sensitizes the cells to the drug.
-
Visualizations and Workflows
Caption: Mechanism of this compound action and a common resistance pathway.
Caption: Workflow to confirm ABCB1-mediated this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 3. Amsacrine - Wikipedia [en.wikipedia.org]
- 4. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Mechanistic studies of amsacrine-resistant derivatives of DNA topoisomerase II. Implications in resistance to multiple antitumor drugs targeting the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of an amsacrine-resistant line of human leukemia cells. Evidence for a drug-resistant form of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of molecular markers of resistance to m-AMSA in a human breast cancer cell line. Decrease of topoisomerase II and increase of both topoisomerase I and acidic glutathione S transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDR1/ABCB1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review | MDPI [mdpi.com]
- 12. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combination of siRNA-directed Gene Silencing With Cisplatin Reverses Drug Resistance in Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 26. 2.4. Western Blotting and Immunofluorescence Analysis on ABCB1 Expression [bio-protocol.org]
- 27. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. img.abclonal.com [img.abclonal.com]
- 29. Nanoparticles Codelivering mRNA and SiRNA for Simultaneous Restoration and Silencing of Gene/Protein Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Acranil Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Acranil and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am experiencing very low yields in the initial Ullmann condensation step. What are the likely causes and how can I improve it?
A1: Low yields in the Ullmann condensation for synthesizing N-aryl-anthranilic acid precursors are a common challenge. Traditional methods often require harsh reaction conditions.[1] Here are some potential causes and troubleshooting steps:
-
Cause 1: Inadequate Reaction Temperature. Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[1]
-
Solution: Ensure your reaction is reaching the optimal temperature for the specific aryl halide and amine you are using. Modern methods with soluble copper catalysts supported by ligands like diamines may allow for lower temperatures.[1]
-
-
Cause 2: Inactive Copper Catalyst. The "activated" state of the copper catalyst is crucial for the reaction's success.
-
Solution: If using copper powder, consider preparing it in situ by reducing a copper salt (e.g., copper sulfate (B86663) with zinc metal) to ensure high reactivity.[1] Alternatively, explore the use of more modern and soluble copper catalysts.[1]
-
-
Cause 3: Poor Substrate Reactivity. The reactivity of the aryl halide is a critical factor.
-
Cause 4: Inappropriate Solvent. The polarity and boiling point of the solvent are important for the reaction.
-
Solution: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used.[1] Ensure your chosen solvent is appropriate for the reaction temperature and substrate solubility.
-
Q2: During the cyclization step with phosphorus oxychloride (POCl₃), I am getting a complex mixture of products and a low yield of the desired 9-chloroacridine (B74977). What could be going wrong?
A2: The Friedel-Crafts cyclization using POCl₃ is a critical step that can be sensitive to reaction conditions.
-
Cause 1: Moisture in the Reaction. Phosphorus oxychloride reacts violently with water, which will quench the reagent and lead to side reactions.
-
Cause 2: Incorrect Reaction Temperature or Time. Both temperature and reaction duration can significantly impact the outcome.
-
Cause 3: Impure Starting Material. Impurities in the N-arylanthranilic acid can lead to side product formation.
-
Solution: Ensure the starting material from the Ullmann condensation is purified before proceeding to the cyclization step.
-
Q3: My final product is contaminated with 9-acridone impurities that are difficult to remove. How can I purify my this compound derivative?
A3: The formation of 9-acridones is a known issue, often arising from the degradation of 9-chloroacridine intermediates.[5]
-
Solution 1: Optimized Reaction Conditions. Minimize the formation of the 9-acridone byproduct by carefully controlling the reaction conditions during the synthesis of the 9-chloroacridine intermediate and its subsequent substitution.
-
Solution 2: Chromatographic Purification. Column chromatography is often necessary to separate the desired 9-aminoacridine (B1665356) derivative from the 9-acridone impurity. The choice of solvent system for chromatography will depend on the specific properties of your derivative.
-
Solution 3: Recrystallization. If the impurity levels are not too high, recrystallization can be an effective purification method.[6] Experiment with different solvent systems to find one that selectively crystallizes your desired product, leaving the 9-acridone in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for a multi-step synthesis of an this compound derivative?
A1: The overall yields can vary significantly depending on the specific substituents and the reaction conditions used. Purified yields for the initial three-step sequence to obtain the 9-chloroacridine intermediate can range from moderate to fairly low.[5] Subsequent substitution reactions to form the final 9-aminoacridine derivatives also have variable yields, with some reported in the range of 20-41%.[7]
Q2: Are there any alternatives to the traditional Ullmann condensation for the first step?
A2: Yes, modern cross-coupling reactions can be viable alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a common alternative to the copper-catalyzed Goldberg reaction (a type of Ullmann condensation).[1] These methods often proceed under milder conditions and may offer a broader substrate scope.
Q3: How critical is the purity of the 9-chloroacridine intermediate?
A3: The purity of the 9-chloroacridine intermediate is very important. Impurities, particularly the corresponding 9-acridone, can be carried through to the final step and complicate the purification of the final product.[5] It is highly recommended to purify the 9-chloroacridine before proceeding to the final substitution reaction.
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of this compound derivatives.
| Step | Starting Materials | Product | Reported Yield | Reference |
| Ullmann Condensation & Cyclization | Substituted Salicylic Acids and Anilines | Substituted 9-Chloroacridines | Moderate to Low | [5] |
| Cyclization | N-phenylanthranilic acid | 9-chloroacridine | 85% | [3] |
| Cyclization | N-(2-methoxy phenyl)anthranilic acid | 2-methoxy-9-chloroacridine | 82% | [3] |
| Final Substitution | 9-chloroacridine and 8-aminooctanoic acid | 8-(acridin-9-ylamino)octanoic acid | 30% | [7] |
| Final Substitution | 9-chloroacridine and 4-aminobutyric acid | 4-(acridin-9-ylamino)butanoic acid | 41% | [7] |
| Final Substitution | 9-chloroacridine and β-alanine | 3-(acridin-9-ylamino)propanoic acid | 20% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 9-Chloroacridine Intermediate [3][4]
-
Place N-phenylanthranilic acid in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Carefully add freshly distilled phosphorus oxychloride (POCl₃) to the flask in a fume hood.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction time may vary (e.g., 2-4 hours), and progress should be monitored by TLC.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with constant stirring in a fume hood to hydrolyze the excess POCl₃.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acid.
-
The crude 9-chloroacridine can be purified further by recrystallization or column chromatography.
Protocol 2: Synthesis of N-(Acridin-9-yl) Amino Acid Derivatives [7]
-
Dissolve 9-chloroacridine in a suitable anhydrous alcohol (e.g., methanol (B129727) or ethanol).
-
In a separate flask, prepare a fresh solution of sodium alkoxide by carefully dissolving sodium metal in the same anhydrous alcohol.
-
Add the freshly prepared sodium alkoxide solution to the 9-chloroacridine solution.
-
Heat the mixture to reflux for approximately 2.5 hours to form the reactive 9-alkoxyacridine intermediate in situ.
-
Add the desired amino acid to the reaction mixture.
-
Continue to reflux the mixture for an additional 4 hours or until the reaction is complete as monitored by TLC.
-
After cooling, the product can be isolated and purified, often requiring preparative thin-layer chromatography or column chromatography.[7]
Visualizations
Caption: General synthetic workflow for this compound derivatives.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Acranil and Acridine Dye Phototoxicity in Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize phototoxicity when using Acranil (9-aminoacridine) and related acridine (B1665455) dyes, such as Acridine Orange, in fluorescence microscopy. Given the limited specific data on this compound phototoxicity, this guide leverages the extensive research on the closely related and structurally similar dye, Acridine Orange (AO), as a practical surrogate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is phototoxicity a concern?
This compound, or 9-aminoacridine, is a fluorescent dye used in various biological applications. Like other acridine dyes, it can become phototoxic upon illumination during fluorescence microscopy. This means that when the dye is excited by light, it can generate reactive oxygen species (ROS) that are damaging to cells, potentially leading to artifacts or cell death and compromising experimental results.[1][2][3]
Q2: What are the common signs of phototoxicity when using acridine dyes?
Obvious signs of phototoxicity include changes in cell morphology such as membrane blebbing, vacuole formation, and cell detachment, ultimately leading to cell death.[4][5] More subtle effects can include alterations in cellular processes like slowed cell migration, changes in mitochondrial function, and DNA damage.[6][7]
Q3: What is the underlying mechanism of this compound and Acridine Orange phototoxicity?
The phototoxicity of acridine dyes is primarily mediated by two types of photochemical reactions upon light excitation:
-
Type I Reaction: The excited dye can react directly with cellular components, leading to the formation of free radicals like superoxide (B77818) anions (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1][2]
-
Type II Reaction: The excited dye can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1][3][8]
Both pathways result in the production of ROS, which can damage various cellular structures, with lysosomes and mitochondria being primary targets for Acridine Orange.[3][5]
Q4: How does phototoxicity differ from photobleaching?
Photobleaching is the irreversible loss of fluorescence due to light-induced damage to the fluorophore. While photobleaching and phototoxicity are related and can occur simultaneously, they are distinct phenomena. Significant phototoxicity can occur even before substantial photobleaching is observed.[7][9] Therefore, a stable fluorescent signal does not guarantee the absence of phototoxic effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid cell death or morphological changes upon illumination. | High illumination intensity or prolonged exposure. | Reduce the laser power or lamp intensity to the minimum required for a sufficient signal-to-noise ratio. Decrease the exposure time per frame and the frequency of image acquisition. |
| High dye concentration. | Titrate the this compound or Acridine Orange concentration to the lowest effective level. High concentrations can increase ROS production. | |
| Subtle changes in cell behavior (e.g., slowed mitosis, altered organelle dynamics). | Low-level, cumulative phototoxicity. | Implement a phototoxicity control experiment (see Experimental Protocols). Consider using imaging modalities that are less phototoxic, such as spinning-disk confocal or light-sheet fluorescence microscopy.[9] |
| Presence of photosensitizers in the cell culture medium. | Use a specialized imaging medium with reduced levels of components like riboflavin (B1680620) and phenol (B47542) red, which can contribute to ROS generation. | |
| Weak fluorescent signal, requiring high illumination. | Suboptimal filter sets or detector settings. | Ensure that the excitation and emission filters are appropriate for this compound/Acridine Orange. Use a highly sensitive detector (e.g., sCMOS or EMCCD camera) to maximize signal detection with lower light levels. |
| Inefficient staining. | Optimize the staining protocol, including incubation time and dye concentration, for your specific cell type. | |
| Significant photobleaching. | High light dose. | Reduce illumination intensity and exposure time. Consider using an anti-fade mounting medium for fixed-cell imaging. |
| Inherent properties of the dye. | While Acridine Orange is prone to photobleaching, newer, more photostable dyes could be considered as alternatives if compatible with the experimental goals.[4] |
Quantitative Data Summary
The phototoxicity of Acridine Orange has been quantified in several studies. The 50% lethal dose (LD50) upon illumination is dependent on the cell type, dye concentration, incubation time, and light dose.
| Cell Line | Acridine Orange Concentration | Incubation Time | Illumination Conditions | LD50 (Light Dose) | Reference |
| HeLa | 2.5 µM | 1 hour | Blue LED lamp | 17.30 J/cm² | [10] |
| HaCaT | 300 nM | 10 minutes | 490 nm LED | Not specified | [1] |
| HaCaT | 150 nM | 60 minutes | 490 nm LED | Not specified | [1] |
Note: The LD50 values for HaCaT cells were determined by varying the dye concentration with a fixed light dose.
Experimental Protocols
Protocol 1: Assessing this compound/Acridine Orange Phototoxicity
This protocol provides a method to quantify the phototoxic effects of this compound or Acridine Orange under specific imaging conditions.
Materials:
-
Cells of interest cultured in appropriate imaging dishes (e.g., glass-bottom plates).
-
This compound or Acridine Orange stock solution.
-
Cell culture medium (consider a formulation with low autofluorescence).
-
A live-cell imaging system with environmental control (37°C, 5% CO₂).
-
Cell viability assay (e.g., Propidium Iodide, YO-PRO-1, or a commercial live/dead staining kit).
-
Image analysis software.
Procedure:
-
Cell Seeding: Seed cells at a density that allows for individual cell analysis and proliferation over the course of the experiment.
-
Staining: Incubate the cells with a working concentration of this compound or Acridine Orange (e.g., 1-5 µg/mL for Acridine Orange) for 15-30 minutes in the dark.
-
Control Groups:
-
No Dye, No Light: Untreated cells.
-
Dye, No Light: Cells stained with the dye but kept in the dark.
-
No Dye, Light Exposure: Unstained cells exposed to the same imaging conditions as the experimental group.
-
Experimental Group: Stained cells exposed to the intended imaging protocol.
-
-
Image Acquisition:
-
Define your standard imaging parameters (laser power/intensity, exposure time, number of z-stacks, time-lapse interval, and duration).
-
Acquire images of the "No Dye, Light Exposure" and "Experimental Group" according to the defined protocol.
-
-
Post-Imaging Incubation: Return all plates to the incubator and culture for a period sufficient to observe effects on cell proliferation or viability (e.g., 24-48 hours).
-
Viability Assessment: Stain all groups with a cell viability dye and acquire images.
-
Data Analysis:
-
Quantify the percentage of dead cells in each condition.
-
Measure cell proliferation by counting the number of cells at the beginning and end of the post-imaging incubation period.
-
Compare the results from the experimental group to the control groups to isolate the effect of phototoxicity.
-
Protocol 2: Minimizing this compound/Acridine Orange Phototoxicity
This protocol outlines key steps to reduce phototoxicity during live-cell imaging experiments.
Materials:
-
Same as Protocol 1.
-
Antioxidants (optional): Ascorbic acid or Trolox.
Procedure:
-
Optimize Imaging Parameters:
-
Light Source: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
-
Exposure Time: Use the shortest possible exposure time.
-
Detector: Maximize the detector gain without introducing excessive noise.
-
Acquisition Frequency: Image only as often as is necessary to capture the biological process of interest.
-
-
Optimize Staining:
-
Perform a concentration titration of this compound or Acridine Orange to determine the lowest concentration that provides sufficient signal.
-
Minimize the incubation time.
-
-
Modify Imaging Medium (Optional):
-
If significant phototoxicity is observed, consider switching to a specialized imaging medium with reduced photosensitizers.
-
Supplement the medium with antioxidants such as ascorbic acid (e.g., 10-20 mM) or Trolox (e.g., 250-500 µM) to help neutralize ROS.[9] The effectiveness of antioxidants should be empirically tested for each experimental setup.
-
-
Utilize Advanced Imaging Techniques (if available):
-
Spinning-disk confocal microscopy: Generally less phototoxic than laser-scanning confocal microscopy due to lower peak laser power and faster acquisition.
-
Light-sheet fluorescence microscopy (LSFM): Illuminates only the focal plane, significantly reducing out-of-focus light exposure and overall phototoxicity.[9]
-
-
Perform Phototoxicity Controls: Always include the control groups described in Protocol 1 to validate that your imaging conditions are not adversely affecting the cells.
Visualizations
Signaling Pathway of Acridine Dye-Induced Phototoxicity
Caption: Mechanism of acridine dye phototoxicity.
Experimental Workflow for Minimizing Phototoxicity
Caption: Workflow for minimizing phototoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photooxidative damage to lysosomes of cultured macrophages by acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Preventing Acranil Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Acranil precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound, also known as chlormetacrine, is a small molecule compound.[1][2] While its specific mechanisms of action are varied, it is utilized in cell culture-based research to study various cellular processes. Ensuring it remains soluble in culture media is critical for accurate and reproducible experimental results.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media is a common challenge, often stemming from its physicochemical properties and interactions with media components. Key causes include:
-
Low Aqueous Solubility: this compound, like many small molecule drugs, may have limited solubility in aqueous solutions like cell culture media.
-
"Crashing Out" upon Dilution: When a concentrated stock of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to precipitate.[3]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the cell culture medium.[3]
-
Interactions with Media Components: Components of the media, such as salts, proteins (especially in serum-containing media), and amino acids, can interact with this compound, leading to the formation of insoluble complexes.[3][4]
-
pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility of this compound.[5][6]
-
Media Evaporation: Over time, evaporation from culture vessels can increase the concentration of all components, potentially pushing this compound above its solubility threshold.[5]
Q3: Can I just filter out the this compound precipitate and use the remaining media?
Filtering out the precipitate is not recommended. The formation of a precipitate means the actual concentration of soluble this compound in your media is unknown and lower than intended, which will significantly impact the accuracy and reproducibility of your experimental results.[5] The better approach is to address the root cause of the precipitation.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate this compound precipitation.
Issue 2: this compound Precipitates Over Time in the Incubator
Symptoms: The media appears clear initially after adding this compound, but a precipitate forms after several hours or days of incubation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
This protocol outlines a stepwise dilution method to minimize precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Pre-warm Cell Culture Medium: Warm your complete cell culture medium (with serum and other supplements, if applicable) to 37°C.[3] Adding compounds to cold media can decrease their solubility.[3]
-
Create an Intermediate Dilution: To avoid a large solvent shift, first perform an intermediate dilution of the high-concentration stock into the pre-warmed medium. For example, add 2 µL of a 10 mM stock to 98 µL of media to get a 200 µM intermediate solution.
-
Perform Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration.
-
Mixing Technique: When diluting, add the this compound solution dropwise to the medium while gently swirling or vortexing to ensure rapid dispersal and avoid localized high concentrations.[5]
Data Presentation: Solvent Concentration
It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) low to prevent cytotoxicity.[5]
| Stock Conc. (mM) | Intermediate Dilution | Final Conc. (µM) | Final DMSO Conc. (%) | Cell Viability |
| 10 | 1:50 | 10 | 0.1% | >95% |
| 10 | 1:50 | 20 | 0.2% | >95% |
| 50 | 1:100 | 10 | 0.02% | >98% |
| 50 | 1:100 | 50 | 0.1% | >95% |
Note: These are example values. The tolerance to DMSO can vary between cell lines, but it is generally recommended to keep the final concentration below 0.5%, and ideally below 0.1%.[3][7]
Protocol 2: Assessing this compound Solubility in Cell Culture Media
This protocol helps determine the maximum soluble concentration of this compound in your specific media formulation.
-
Prepare a series of this compound dilutions: Following Protocol 1, prepare a range of final this compound concentrations in your cell culture medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation or cloudiness.
-
Microscopic Examination: Place a small aliquot of each dilution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
Incubation: Incubate the remaining dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Re-examination: At the end of the incubation period, re-examine the solutions visually and microscopically for any signs of precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.
Advanced Strategies to Enhance this compound Solubility
If precipitation persists, consider these advanced strategies:
-
Use of Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[5]
-
Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[5] If working in serum-free conditions, consider whether adding a small amount of serum or purified albumin is feasible for your experiment.
-
-
pH Adjustment: The solubility of some compounds is pH-dependent.[5] You could try slightly adjusting the pH of your cell culture medium, but be cautious to stay within a range that is non-toxic to your cells (typically pH 7.2-7.4).
-
Alternative Solvents: While DMSO is the most common solvent, in some cases, a different solvent or a co-solvent system (e.g., DMSO and polyethylene (B3416737) glycol) for the initial stock solution might improve solubility upon dilution.[5] Always test the toxicity of any new solvent on your cells.
By systematically addressing the potential causes of this compound precipitation and employing these troubleshooting strategies and protocols, you can ensure the accurate and effective use of this compound in your cell culture experiments.
References
- 1. This compound | C21H27Cl2N3O2 | CID 24181805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlormetacrine dihydrochloride | C21H28Cl3N3O2 | CID 159626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
dealing with Acranil-induced off-target effects in experiments
Welcome to the Acranil Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments and to address potential challenges related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent, small-molecule kinase inhibitor. Its primary on-target activity is the inhibition of the BCR-ABL fusion protein and Src family kinases, which are key drivers in certain leukemias.[1][2] By binding to the ATP-binding pocket of these kinases, this compound blocks their catalytic activity, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.
Q2: What are the known off-target effects of this compound and why are they a concern?
A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For kinase inhibitors like this compound, the conserved nature of the ATP-binding site across the kinome can lead to the inhibition of other kinases.[1] These off-target interactions can result in unexpected experimental outcomes, cellular toxicity, or misinterpretation of this compound's biological role.[1] this compound is known to potently inhibit other kinases such as c-Kit, PDGFRβ, and DDR1.[3][4]
Q3: My cells are exhibiting a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the inhibition of this compound's primary target. What could be the cause?
A: This is a classic sign of a potential off-target effect. The observed phenotype may be a consequence of inhibiting one or more of this compound's other targets, such as c-Kit or PDGFRβ.[1][3] It is crucial to perform validation experiments to confirm that the observed phenotype is a direct result of on-target inhibition.[1]
Q4: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition?
A: Several established methods can be used to validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[1]
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1]
-
Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target liabilities.[3]
-
CRISPR-Cas9 Knockout: Use genetic approaches like CRISPR-Cas9 to knock out the intended target. This can provide definitive evidence for on-target versus off-target effects.
Troubleshooting Guides
Issue 1: High variability in IC50 values in cell viability assays.
-
Possible Cause:
-
Cell line instability: High passage numbers can lead to genetic drift and altered drug sensitivity.[3]
-
Inconsistent cell seeding density: Overly confluent or sparse cultures will respond differently to the drug.[3]
-
This compound precipitation: this compound may have pH-dependent solubility and can precipitate in aqueous media.[3]
-
Variable incubation times: Lack of consistency in incubation times can lead to variability.[3]
-
-
Troubleshooting Steps:
-
Use low-passage number cells and perform regular cell line authentication.[3]
-
Optimize and standardize the initial cell seeding density.[3]
-
Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into culture media and visually inspect for precipitates.[3]
-
Strictly adhere to the planned incubation time for all experiments.[3]
-
Issue 2: Unexpected phenotypic changes unrelated to the primary target.
-
Possible Cause:
-
Troubleshooting Steps:
-
Perform a kinase profiling experiment to identify other kinases inhibited by this compound at the concentration used in your experiment.[3]
-
Ensure the final concentration of the solvent is consistent across all treatments and is at a non-toxic level (typically below 0.5%). Include a vehicle-only control.[3]
-
Issue 3: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause:
-
High intracellular ATP concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.
-
Cell permeability: The inhibitor may have poor cell permeability, leading to a lower effective intracellular concentration.
-
Efflux pumps: The inhibitor may be a substrate for cellular efflux pumps, reducing its intracellular concentration.
-
-
Troubleshooting Steps:
-
Consider the ATP concentration in your biochemical assays and how it compares to cellular levels.
-
Assess the inhibitor's physicochemical properties to predict cell permeability.
-
Use cell lines with known expression levels of common efflux pumps to test for active transport out of the cell.
-
Data Presentation
Table 1: Kinase Inhibition Profile of this compound (Data based on Dasatinib)
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its on-target and key off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| On-Target | |||
| BCR-ABL | <1 - 3 | Kinase Assay | [1] |
| SRC | 0.5 - 1 | Kinase Assay | [1][5] |
| LYN | <1 | Kinase Assay | [2] |
| LCK | 1 - 5 | Kinase Assay | [6] |
| YES | <1 | Kinase Assay | [1] |
| FYN | <1 | Kinase Assay | [1] |
| Key Off-Targets | |||
| c-Kit | 1 - 20 | Kinase Assay | [5] |
| PDGFRβ | 15 - 30 | Kinase Assay | [5] |
| DDR1 | 30 | Kinase Assay | [4] |
| FAK | 0.2 | Enzyme Assay | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general workflow to determine the IC50 value of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Kinase/Substrate Addition: Add a solution containing the purified target kinase and its specific substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be near the Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[3]
-
Detection: Stop the kinase reaction and measure the remaining ATP using a detection reagent according to the manufacturer's protocol. The signal is inversely proportional to kinase activity.[3]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cell lines.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (blank), vehicle control, and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway affected by this compound's on- and off-target activity.
Caption: Experimental workflow for identifying and validating potential off-target effects.
Caption: Logical diagram for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Acranil (Chlormetacrine) Delivery Methods for In Vivo Studies
Disclaimer: Publicly available information on the in vivo delivery methods for the specific compound Acranil (chlormetacrine) is limited. This guide provides general strategies and troubleshooting advice based on the physicochemical properties of structurally related acridine (B1665455) compounds, which are often characterized by poor aqueous solubility and potential for toxicity. Researchers should conduct compound-specific formulation and safety studies before proceeding with extensive in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are planning our first in vivo study with this compound. What is a good starting point for selecting a delivery vehicle and route of administration?
A1: For a novel or poorly characterized compound like this compound, a tiered approach is recommended. Start with simple aqueous-based formulations for intraperitoneal (IP) or intravenous (IV) administration if solubility allows, even at low concentrations. This can provide preliminary data on efficacy and toxicity. Given that acridine-based compounds often have low aqueous solubility, you will likely need to explore more complex formulations. A good starting point is to determine the basic physicochemical properties of your specific batch of this compound, including its solubility in common biocompatible solvents and its stability at different pH values. For oral administration, consider formulating this compound in an oil-in-water emulsion or a suspension. For parenteral routes, a solution in a biocompatible co-solvent system (e.g., DMSO, PEG300, Tween 80 in saline) is a common starting point for acute studies. However, for chronic studies, it is crucial to develop a more sophisticated delivery system to avoid solvent-related toxicity.
Q2: We are observing precipitation of this compound in our aqueous vehicle before administration. How can we improve its solubility?
A2: Precipitation in aqueous vehicles is a common issue for hydrophobic compounds. Here are several strategies to enhance solubility:
-
Co-solvents: Use a mixture of a biocompatible organic solvent (e.g., DMSO, ethanol, PEG300) and water. It is critical to keep the percentage of the organic solvent as low as possible to minimize toxicity.
-
pH adjustment: Determine the pKa of this compound. If it is an ionizable compound, adjusting the pH of the vehicle can significantly increase its solubility.
-
Surfactants: The use of non-ionic surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the drug, increasing its apparent solubility in water.
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.
-
Nanoparticle Formulations: For longer-term studies or to improve bioavailability, encapsulating this compound in lipid-based nanoparticles (e.g., liposomes) or polymeric nanoparticles can be highly effective.
Q3: Our initial in vivo experiments show high toxicity and rapid clearance of this compound. What formulation strategies can help mitigate these issues?
A3: High toxicity and rapid clearance are often linked. A high Cmax (peak plasma concentration) can lead to acute toxicity, while rapid metabolism and clearance can reduce efficacy. Encapsulating this compound in a nanoparticle-based delivery system can address both issues. Liposomes or polymeric nanoparticles can:
-
Provide controlled release: This lowers the Cmax, reducing the risk of acute toxicity.
-
Increase circulation time: The nanoparticle shell can protect this compound from rapid metabolism and clearance by the reticuloendothelial system (RES). This is often enhanced by surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation.
-
Enable targeted delivery: By functionalizing the nanoparticle surface with targeting ligands (e.g., antibodies, peptides), you can potentially increase the concentration of this compound at the desired site of action, further reducing off-target toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral gavage. | Poor aqueous solubility and dissolution rate in the gastrointestinal (GI) tract. First-pass metabolism in the liver. | Develop a formulation to enhance solubility and dissolution, such as a solid dispersion or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). Co-administration with an inhibitor of relevant metabolic enzymes (if known) could be explored in preclinical models. |
| Precipitation of this compound in aqueous vehicle upon dilution for injection. | The compound is "crashing out" as the concentration of the organic co-solvent is reduced. | Increase the concentration of the co-solvent or surfactant in the final formulation. Ensure the final formulation is prepared just before administration. Consider a lyophilized formulation that can be reconstituted immediately before use. |
| Signs of local irritation or necrosis at the injection site (subcutaneous or intramuscular). | The formulation is not biocompatible (e.g., extreme pH, high concentration of organic solvent). The compound itself is cytotoxic. | Reformulate to use a lower concentration of the irritant excipient. Encapsulate the drug in a biocompatible carrier like liposomes to shield the surrounding tissue from the free drug. |
| Inconsistent results between experimental cohorts. | Instability of the formulation, leading to variable dosing. Inter-animal variability in drug absorption and metabolism. | Perform stability studies on your formulation under storage and experimental conditions. Increase the number of animals per group to improve statistical power. Refine the formulation to improve bioavailability and reduce variability (e.g., moving from a suspension to a solution or a nanoparticle formulation). |
Experimental Protocols
Protocol: Preparation of a Generic Liposomal Formulation for a Hydrophobic Drug like this compound
This protocol describes the preparation of liposomes using the thin-film hydration method, a common technique for encapsulating hydrophobic compounds.
Materials:
-
This compound (chlormetacrine)
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DPPC, and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 1:10:5 (Drug:DPPC:Cholesterol), but this should be optimized.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (for DPPC, this is 41°C) to evaporate the chloroform.
-
Continue rotation under vacuum until a thin, dry lipid film is formed on the inner surface of the flask.
-
-
Hydration:
-
Add sterile PBS (pH 7.4) to the flask.
-
Hydrate the lipid film by gentle rotation at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator. This will produce smaller, unilamellar vesicles (SUVs).
-
-
Extrusion (for uniform size):
-
For a more uniform size distribution, pass the sonicated liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.
-
-
Purification (optional):
-
To remove unencapsulated this compound, the liposome suspension can be purified by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Visualizations
Caption: Workflow for developing and testing an in vivo formulation for a novel compound.
Caption: Decision tree for troubleshooting common issues in in vivo drug delivery studies.
Technical Support Center: Troubleshooting Inconsistent Results in Acranil Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in assays involving Acranil and related acridine (B1665455) derivatives.
While "this compound" is a historical trade name, this guide addresses common issues encountered with its constituent compounds and similar molecules in modern biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in assays with acridine-based compounds like this compound?
Inconsistent results often stem from the inherent properties of acridine derivatives and their interaction with assay components. The primary causes include compound autofluorescence, poor solubility leading to precipitation, and non-specific binding to assay reagents or plates.[1][2] Additionally, general assay variability can be introduced through inconsistent cell handling, improper washing steps, and reagent degradation.[3]
Q2: My fluorescence-based cell viability assay shows high background when I add my acridine compound. What's happening?
This is a frequent issue. Acridine derivatives are often fluorescent molecules themselves, which can interfere with the fluorescent reporters used in viability assays (e.g., resazurin, calcein-AM).[4][5] This "autofluorescence" leads to a high background signal that is independent of cell viability. It's crucial to run a control plate with the compound in cell-free media to quantify its intrinsic fluorescence at the assay's excitation/emission wavelengths.
Q3: I'm observing significant well-to-well variability in my 96-well plate assay. What should I check first?
High variability, or poor repeatability, can be due to several factors.[6] Start by examining your pipetting technique and ensure your multichannel pipette is calibrated and dispensing uniformly. Uneven cell seeding is another common culprit; ensure your cell suspension is homogenous before and during plating.[4] Lastly, "edge effects," where wells on the perimeter of the plate behave differently, can be caused by uneven temperature or evaporation. To mitigate this, avoid using the outer wells or fill them with sterile buffer/media.
Q4: My compound seems to be precipitating in the culture medium. How does this affect my results and how can I fix it?
Compound precipitation will lead to highly inconsistent results because the effective concentration of the compound is unknown and non-uniform across the plate.[1] You may observe lower-than-expected activity and high variability between replicate wells. To address this, you can try:
-
Using a lower concentration range.
-
Increasing the DMSO concentration in the final assay medium (be mindful of DMSO toxicity to your cells, typically keep it ≤0.5%).
-
Pre-warming the media before adding the compound stock.
-
Checking for compound stability in the assay buffer over the experiment's duration.
Q5: How can I differentiate between true enzyme inhibition and non-specific interference from my compound?
Non-specific activity is a common pitfall with compounds that form aggregates.[1] To confirm true inhibition, consider the following:
-
Perform a dose-response curve: True inhibitors will show a classic sigmoidal curve.
-
Run counter-screens: Test the compound in an assay with an unrelated enzyme.
-
Include a detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates and reduce non-specific inhibition.
-
Vary enzyme concentration: The IC50 of a true, reversible inhibitor should be independent of the enzyme concentration, whereas the IC50 of an aggregator will often increase with higher enzyme concentrations.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence Assays
High background noise can mask the true signal from your assay, reducing its sensitivity and reliability.[7]
Possible Causes & Solutions
| Cause | Solution |
| Compound Autofluorescence | Run parallel control wells containing only media and your compound at all tested concentrations. Subtract the average fluorescence of these wells from your experimental wells.[5] |
| Media Component Fluorescence | Phenol (B47542) red and components in fetal bovine serum (FBS) can be fluorescent.[8] For assay endpoints, consider switching to phenol red-free media or performing the final reading in PBS. |
| Non-specific Antibody Binding | If using an antibody-based detection method, insufficient blocking can cause high background.[9] Increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA or non-fat milk). |
| Contaminated Reagents/Plates | Use fresh, sterile reagents and high-quality assay plates. Black plates are recommended for fluorescence assays to minimize background.[8] |
Issue 2: Poor Reproducibility and High Data Variability
Lack of reproducibility between experiments or high variability within an experiment undermines the confidence in your results.[3]
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions. |
| Edge Effects | To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile water or media and do not use them for experimental samples.[8] |
| Reagent Instability | Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles.[3] Prepare working solutions fresh for each experiment. |
| Inconsistent Incubation Times | Standardize all incubation times precisely, especially for kinetic assays. Use a timer and process plates one at a time if necessary. |
Experimental Protocols
Protocol 1: Topoisomerase I Inhibition Assay (Gel-Based)
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[10]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol)
-
This compound/test compound dilutions
-
Stop Solution (e.g., containing SDS and Proteinase K)
-
Agarose (B213101) gel (1%), TBE buffer, DNA loading dye, Ethidium Bromide or SYBR Safe
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes by adding assay buffer, supercoiled DNA (final concentration ~10-20 ng/µL), and the desired concentration of the test compound. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Pre-incubate the mixtures for 10 minutes at 37°C.
-
Initiate the reaction by adding Human Topoisomerase I (e.g., 1 unit per reaction).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding the stop solution and incubate for a further 30 minutes at 37°C to digest the protein.
-
Add DNA loading dye to each sample.
-
Load samples onto a 1% agarose gel.
-
Run the gel electrophoresis until there is good separation between the supercoiled and relaxed DNA bands.
-
Stain the gel with Ethidium Bromide or SYBR Safe and visualize under UV light.[10]
-
Analysis: Compare the amount of relaxed DNA in the compound-treated lanes to the positive control. An effective inhibitor will result in a higher proportion of supercoiled DNA.
Protocol 2: Cell Viability Assay (Calcein-AM)
This protocol measures cell viability by quantifying the esterase activity within live cells, which converts non-fluorescent Calcein-AM to highly fluorescent calcein.[11][12] This method is useful for assessing cytotoxicity.
Materials:
-
Cells of interest
-
96-well black, clear-bottom tissue culture plates
-
Complete culture medium
-
This compound/test compound dilutions
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Assay Buffer (e.g., PBS)
-
Fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Prepare Dye-Loading Solution: Shortly before the incubation period ends, dilute the Calcein-AM stock solution to a final working concentration (e.g., 1-2 µM) in PBS or serum-free medium.
-
Wash the cells once with warm PBS.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[12]
-
Measure the fluorescence intensity using a microplate reader with appropriate filters.
-
Analysis: After subtracting the background fluorescence from cell-free wells, calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 2. nicoyalife.com [nicoyalife.com]
- 3. woah.org [woah.org]
- 4. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. my.luminultra.com [my.luminultra.com]
- 7. arp1.com [arp1.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. store.sangon.com [store.sangon.com]
Technical Support Center: Optimization of Acriflavine Incubation Time for Maximum Effect
Disclaimer: The following information is based on the assumption that "Acranil" is a misspelling of "Acriflavine." Acriflavine (B1215748) is a historical antiseptic agent that has garnered renewed interest for its potential applications in cancer and virology research due to its multifaceted mechanisms of action.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, particularly incubation time, for the use of Acriflavine to achieve maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Acriflavine?
A1: Acriflavine has a dual mechanism of action that makes it a compound of interest in modern research. Primarily, it is known to intercalate into DNA, which is the basis for its historical use as an antiseptic as it disrupts microbial replication.[1] More recently, Acriflavine has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular responses to low oxygen environments, by preventing the dimerization of its subunits, HIF-1α and HIF-1β.[2][3][4] This inhibition of HIF-1 is critical in cancer research as it can suppress tumor growth and vascularization.[4] Additionally, Acriflavine has been shown to activate the cGAS-STING pathway, a component of the innate immune system that detects cytosolic DNA and triggers an antiviral response.[5]
Q2: How does incubation time influence the observed effect of Acriflavine?
A2: Incubation time is a critical parameter that can significantly impact the experimental outcome when using Acriflavine. The optimal time depends on the specific assay and the biological question being addressed:
-
Short incubation times (minutes to a few hours): These are often sufficient for applications like fluorescent staining of nucleic acids for microscopy or flow cytometry.[6] For example, staining of Labyrinthulomycetes can be achieved in as little as 4 minutes.[6] However, even for staining, prolonged exposure can lead to cellular toxicity and DNA damage.[7]
-
Intermediate to long incubation times (24 to 72 hours): These are typically required for assessing the effects of Acriflavine on cell viability, proliferation, and the modulation of signaling pathways.[6][8][9] For instance, studies on the cytotoxic effects of Acriflavine in cancer cell lines often involve incubation periods of 24, 48, or 72 hours to observe a significant dose-dependent decrease in cell viability.[8][9] Similarly, the activation of the cGAS-STING pathway and subsequent antiviral responses have been observed after 24 to 48 hours of treatment.[5]
Q3: What are the typical working concentrations for Acriflavine in cell-based assays?
A3: The optimal concentration of Acriflavine is highly cell-line and assay-dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. However, based on published literature, here are some general ranges:
-
Cell Viability/Cytotoxicity Assays: IC50 values (the concentration that inhibits 50% of the biological activity) can range from nanomolar to micromolar concentrations depending on the cell line and incubation time. For example, IC50 values of ~2.5 µM in leukemia cells after 72 hours and ~4.6 µM in glioblastoma cells after 24 hours have been reported.[8]
-
HIF-1 Inhibition: Inhibition of HIF-1 dimerization has been observed at concentrations around 1-5 µM.[4]
-
Live Cell Staining: For imaging purposes, concentrations in the range of 1-5 µM are often used for an incubation period of 15-30 minutes.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal (Staining) | 1. Insufficient incubation time.2. Acriflavine concentration is too low.3. Poor dye penetration.4. Degraded Acriflavine solution. | 1. Increase the incubation time incrementally.2. Perform a concentration titration to find the optimal concentration.3. For fixed and permeabilized samples, ensure permeabilization is adequate.4. Prepare fresh working solutions from a stock protected from light.[10] |
| High Background/Non-specific Staining | 1. Excessive incubation time.2. Acriflavine concentration is too high.3. Inadequate washing. | 1. Reduce the incubation time. A time-course experiment is recommended.2. Decrease the Acriflavine concentration.3. Increase the number and duration of wash steps after staining.[7] |
| No Observable Effect on Cell Viability | 1. Incubation time is too short.2. Acriflavine concentration is too low.3. The cell line is resistant to Acriflavine. | 1. Extend the incubation period (e.g., test 24, 48, and 72 hours).2. Test a wider range of concentrations, including higher doses.3. Consult the literature for the sensitivity of your specific cell line. |
| High Variability Between Replicates | 1. Inconsistent incubation times.2. Inconsistent cell seeding density.3. Edge effects in multi-well plates. | 1. Ensure precise and consistent timing for all experimental steps.2. Standardize cell seeding protocols.3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Cell Death in Control Group (Live-Cell Imaging) | 1. Phototoxicity from prolonged exposure to excitation light.2. Cytotoxicity of Acriflavine at the concentration and incubation time used. | 1. Minimize light exposure by using neutral density filters, reducing exposure time, or using a more sensitive camera.2. Perform a toxicity assay to determine a non-toxic concentration and incubation time for your cell line.[7] |
Data Presentation
Table 1: Summary of Acriflavine Incubation Times and Concentrations for Different Applications
| Application | Cell Type/System | Acriflavine Concentration | Incubation Time | Key Observations | Reference |
| Cell Viability (MTT Assay) | Primary Hemangioblastoma Cells | 1 - 100 µM | 24 - 72 hours | Dose-dependent decrease in cell viability. | [6] |
| Cell Viability (MTT Assay) | Leukemia Cells | ~2.5 µM (IC50) | 72 hours | Inhibition of cell viability. | [8] |
| Cell Viability (WST-1 Assay) | SK-ChA-1 (Cholangiocarcinoma) | 3 µM | 24 hours | ~90% viability at this concentration under normoxia. | [2] |
| HIF-1 Inhibition | HEK293 Cells | 0 - 10 µM | 20 hours | Dose-dependent inhibition of HIF-1α protein levels. | [4] |
| cGAS-STING Pathway Activation | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 24 - 48 hours | Increased levels of Viperin (an interferon-stimulated gene). | [5] |
| Live Cell Staining (Microscopy) | Adherent Cells | 1 - 5 µM | 15 - 30 minutes | Nuclear staining. | [6] |
| Staining for Microscopy | Labyrinthulomycetes | 0.05% (w/v) | 4 minutes | Red-fluorescent cell wall and green-fluorescent cytoplasm. | [6][11] |
| Genotoxicity (Comet Assay) | Human Lymphocytes, NCI-H460 | 0.025% (w/v) | 2 - 15 minutes | DNA damage observed with light exposure. | [12] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability (MTT Assay)
This protocol is a general guideline to determine the optimal incubation time of Acriflavine for assessing its cytotoxic effects.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Acriflavine Treatment: Treat the cells with a fixed, intermediate concentration of Acriflavine (e.g., its estimated IC50 or a concentration from the literature). Include a vehicle control (e.g., DMSO in media).
-
Incubation: Incubate separate plates for a range of time points (e.g., 12, 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay: At each time point, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the Acriflavine-treated wells to the vehicle-treated control wells for each time point. Plot the percentage of cell viability against the incubation time. The optimal incubation time is typically the point at which a stable and significant reduction in cell viability is observed.
Mandatory Visualization
Caption: General experimental workflow for optimizing Acriflavine incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of hypoxia inducible factor 1 and topoisomerase with acriflavine sensitizes perihilar cholangiocarcinomas to photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. Activation of cGAS-dependent antiviral responses by DNA intercalating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic Disruption of Survival and Metastatic Potential in Esophageal Adenocarcinoma Cells Through Combined Inhibition of HIF1α and CD73 [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 12. benchchem.com [benchchem.com]
Acranil cellular efflux mechanisms and how to block them
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding Acranil cellular efflux mechanisms and strategies to counteract them.
Frequently Asked Questions (FAQs)
Q1: What are cellular efflux mechanisms and why are they a concern for this compound's efficacy?
Cellular efflux is a defense mechanism where cells actively transport toxic substances, including therapeutic agents like this compound, out of the cell's interior.[1] This process is primarily mediated by transmembrane proteins called efflux pumps.[2] The major concern is that overexpression of these pumps can lead to multidrug resistance (MDR), where cancer cells or bacteria become resistant to a wide range of structurally and functionally different drugs.[3][4] By reducing the intracellular concentration of this compound, these pumps can significantly decrease its therapeutic efficacy.[4]
Q2: Which efflux pumps are most likely to transport this compound?
While this compound's specific transporters need to be determined experimentally, the most common efflux pumps responsible for MDR belong to the ATP-binding cassette (ABC) transporter superfamily.[5][6] Key members include:
-
P-glycoprotein (P-gp/MDR1/ABCB1): A well-studied transporter that confers resistance to a wide array of anticancer drugs.[4][7][8]
-
Multidrug Resistance-Associated Proteins (MRPs/ABCC family): This family, including MRP1, can transport a variety of drugs, often in a modified state.[9]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Known to transport a broad range of chemotherapeutic agents.[6][9]
-
In Gram-negative bacteria: The Resistance-Nodulation-Cell Division (RND) family, particularly the AcrAB-TolC system, is a major contributor to antibiotic resistance.[10][11][12]
Q3: What are efflux pump inhibitors (EPIs) and how do they work?
Efflux pump inhibitors (EPIs) are compounds that block the activity of efflux pumps.[13] By doing so, they increase the intracellular accumulation and efficacy of co-administered drugs like this compound.[13][14] The mechanism of inhibition varies; some EPIs act as competitive or non-competitive substrates, while others may interfere with the ATP hydrolysis that powers the pump.[7] The co-administration of an EPI with a therapeutic agent is a promising strategy to reverse MDR.[3][4]
Q4: How can I experimentally verify that this compound is a substrate of an efflux pump?
You can perform several key experiments:
-
Cytotoxicity Assays: Compare the cytotoxicity of this compound in cells with and without a known EPI. A significant decrease in the IC50 value of this compound in the presence of the inhibitor suggests it is an efflux pump substrate.
-
Accumulation Assays: Using a fluorescently labeled version of this compound or a known fluorescent substrate of the pump, measure its intracellular accumulation. An effective EPI will increase the intracellular fluorescence.[13][15]
-
Efflux Assays: Pre-load cells with a fluorescent substrate and then measure its transport out of the cells over time. An EPI will slow down this rate of efflux.[16][17]
Q5: What are some common inhibitors I can use to block this compound efflux?
The choice of inhibitor depends on the specific efflux pump you are targeting. Below is a summary of common inhibitors for P-glycoprotein.
| Inhibitor Class | Example Compound | Typical Concentration | Notes |
| First Generation | Verapamil, Cyclosporin A | 1-50 µM | Pharmacologically active but can have off-target effects and toxicity.[4] |
| Second Generation | Elacridar | Varies | More potent and specific than first-generation inhibitors.[7] |
| Third Generation | Tariquidar, Zosuquidar | 59 nM (Ki for Zosuquidar) | Highly potent and specific P-gp inhibitors with fewer side effects.[7][8] |
| Bacterial RND Pump Inhibitor | PAβN (Phenylalanine-Arginine β-Naphthylamide) | Varies | Commonly used to inhibit RND-type efflux pumps in bacteria.[15][18] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using a Cell Viability Assay
This protocol determines the concentration of this compound required to kill 50% of cells (IC50) in the presence and absence of an EPI.
Materials:
-
Target cell line (e.g., a cancer cell line known to overexpress P-gp)
-
Complete culture medium
-
This compound stock solution
-
EPI stock solution (e.g., Tariquidar)
-
96-well plates
-
Cell viability reagent (e.g., CellTox™ Green, Cell Counting Kit-8)[19][20]
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000–5,000 cells/well) and incubate overnight to allow for attachment.[21]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. For the inhibitor group, prepare identical serial dilutions of this compound in medium that also contains a fixed, non-toxic concentration of the EPI.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound and this compound+EPI solutions to the respective wells. Include "cells only" and "medium only" controls.
-
Incubation: Incubate the plate for a period relevant to this compound's mechanism of action (typically 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.[20]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the "cells only" control. Plot the cell viability against the log of this compound concentration and determine the IC50 values for both treatment groups using non-linear regression.
Protocol 2: Measuring Intracellular Substrate Accumulation
This protocol measures the effect of an EPI on the intracellular concentration of a fluorescent efflux pump substrate.
Materials:
-
Target cell line
-
Phosphate-buffered saline (PBS)
-
Fluorescent substrate (e.g., Ethidium Bromide, Calcein-AM, or a fluorescent analog of this compound)[13][15]
-
EPI stock solution
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation: Grow cells to confluency, then harvest and wash them with PBS. Resuspend the cells in PBS or an appropriate buffer at a specific density (e.g., OD600 of 0.4 for bacteria).[13]
-
Assay Setup: Add the cell suspension to the wells of a 96-well plate.
-
Inhibitor Incubation: Add the EPI at various concentrations to the wells. Include a vehicle control (e.g., DMSO) as a negative control. Incubate for a short period (e.g., 10 minutes) at room temperature.[13]
-
Accumulation Measurement: Add the fluorescent substrate to all wells.[13]
-
Data Acquisition: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation/emission wavelengths.[13]
-
Analysis: Plot fluorescence intensity against time. A higher steady-state fluorescence level in the presence of the EPI indicates inhibition of efflux.
Troubleshooting Guide
Problem: The efflux pump inhibitor (EPI) does not increase this compound's cytotoxicity.
| Possible Cause | Recommended Solution |
| 1. This compound is not a substrate for the targeted efflux pump. | Test this compound against a panel of cell lines with known, distinct efflux pump expression profiles. Perform a direct accumulation or efflux assay. |
| 2. The EPI concentration is suboptimal. | Perform a dose-response experiment for the EPI to find its optimal, non-toxic concentration for the specific cell line being used. |
| 3. The chosen cell line does not express the target pump. | Verify pump expression using methods like Western Blot, qPCR, or flow cytometry with a pump-specific antibody. |
| 4. The EPI is inactive or degraded. | Use a fresh stock of the inhibitor. Include a positive control drug known to be a substrate of the target pump to verify the inhibitor's activity. |
| 5. An alternative resistance mechanism is dominant. | Investigate other resistance mechanisms, such as target site modification or drug inactivation.[22][23] |
Problem: I am not observing increased intracellular accumulation of my fluorescent substrate with the EPI.
| Possible Cause | Recommended Solution |
| 1. The fluorescent dye is not a substrate for the dominant efflux pump in the cell line. | Confirm that the chosen dye (e.g., Ethidium Bromide, Rhodamine 123) is a known substrate for the pump of interest. Test multiple dyes if necessary.[18] |
| 2. Assay conditions are quenching the fluorescent signal. | Check the pH and composition of your assay buffer. Ensure there are no interfering compounds in your media. Run a "dye only" control to check for signal stability. |
| 3. Cells are not viable or metabolically active. | Efflux is an active process requiring energy (ATP).[5] Ensure cells are healthy and run the assay at the appropriate temperature (e.g., 37°C). The addition of glucose can help energize the cells.[15] |
| 4. The plate reader settings are incorrect. | Verify that the excitation and emission wavelengths and gain settings are optimal for the fluorescent substrate being used. |
Visualizations
Caption: Mechanism of P-glycoprotein mediated efflux and its inhibition.
Caption: Experimental workflow for an intracellular accumulation assay.
Caption: Troubleshooting logic for an ineffective efflux pump inhibitor.
References
- 1. hospitalhealthcare.com [hospitalhealthcare.com]
- 2. Antimicrobial resistance mechanisms and potential synthetic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JMIR Research Protocols - Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review [researchprotocols.org]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporter - Wikipedia [en.wikipedia.org]
- 6. ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The role of ABC transporters in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures and Efflux Mechanisms of the AcrAB-TolC Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular insights into the determinants of substrate specificity and efflux inhibition of the RND efflux pumps AcrB and AdeB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. dojindo.com [dojindo.com]
- 21. sartorius.com [sartorius.com]
- 22. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acranil (Acridine Orange) Imaging
Disclaimer: The information provided in this technical support center refers to Acridine (B1665455) Orange. "Acranil" is not a commonly recognized name for a specific fluorescent dye in the scientific literature. It is presumed that "this compound" may be a brand name or a variant of an acridine-based dye, for which Acridine Orange is a well-documented and representative member.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize imaging experiments using Acridine Orange.
Frequently Asked Questions (FAQs)
Q1: What is Acridine Orange and what are its spectral properties?
Acridine Orange (AO) is a cell-permeable, metachromatic fluorescent dye that interacts with nucleic acids. Its fluorescence emission spectrum is dependent on its binding target and concentration. When it intercalates with double-stranded DNA (dsDNA), it fluoresces green. When it binds to single-stranded DNA (ssDNA) or RNA, or aggregates in acidic organelles like lysosomes, it fluoresces red or orange-red.[1][2][3][4][5][6]
Q2: What are the primary applications of Acridine Orange in cellular imaging?
Acridine Orange is a versatile dye used for:
-
Cell viability and apoptosis detection: Distinguishing between live, apoptotic, and necrotic cells based on membrane integrity and chromatin condensation.[7][8][9]
-
Lysosome and autophagosome staining: Visualizing acidic vesicular organelles.[10]
-
Cell cycle analysis: Differentiating cells in different phases of the cell cycle based on their DNA and RNA content.
-
Nucleic acid visualization: Differentially staining DNA and RNA within cells.[1][2][11]
Q3: Can Acridine Orange be used in combination with other fluorescent stains?
Yes, Acridine Orange can be used in multicolor imaging experiments. However, careful consideration of spectral overlap is crucial. For instance, when combining with immunofluorescence, select a secondary antibody fluorophore that is spectrally distinct from both the green and red emissions of Acridine Orange.[12] Co-staining with dyes like Ethidium Bromide can enhance the differentiation of apoptotic and necrotic cells.[8]
Q4: How photostable is Acridine Orange?
Acridine Orange has low to moderate photostability and can be susceptible to photobleaching, especially under prolonged or intense illumination.[3] It is recommended to minimize light exposure and use an antifade mounting medium to preserve the fluorescent signal.[13]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue that can obscure the specific signal in your imaging experiments. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Excess Unbound Dye | Increase the number and duration of washing steps after staining to thoroughly remove unbound Acridine Orange.[13] A typical wash protocol involves 2-3 washes with a buffered saline solution like PBS. |
| High Dye Concentration | Optimize the Acridine Orange concentration by performing a titration. Using a concentration that is too high can lead to non-specific binding and dye aggregation, resulting in increased background.[6][13] |
| Autofluorescence | Some cell types or tissues exhibit natural fluorescence (autofluorescence). To mitigate this, include an unstained control to assess the basal fluorescence level. If autofluorescence is significant, consider using a background subtraction method during image analysis.[14][15] |
| Non-optimal pH | The pH of the staining and washing buffers can influence dye binding and background. For many applications with Acridine Orange, a slightly acidic pH can be optimal.[13] |
| Contaminated Reagents | Ensure all buffers and solutions are freshly prepared and free from contamination that could contribute to background fluorescence. |
| Imaging Medium | The medium used during live-cell imaging can contribute to background. Consider using an optically clear, buffered saline solution or a specialized low-background imaging medium.[15] |
| Imaging Vessel | Plastic-bottom dishes can exhibit significant autofluorescence. Switching to glass-bottom dishes or slides can reduce this source of background.[15] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to Acridine Orange.
Table 1: Spectral Properties of Acridine Orange
| Binding Target | Excitation Max (nm) | Emission Max (nm) | Emitted Color |
| dsDNA | ~502 | ~525 | Green[1][16] |
| ssDNA / RNA | ~460 | ~650 | Red/Orange-Red[1][16] |
| Acidic Organelles (low pH) | ~475 | ~590 | Orange[16] |
Table 2: Comparative Photostability of Common Fluorescent Dyes
| Fluorescent Dye | Relative Photostability | Quantitative Data (Example) |
| Acridine Orange | Low to Moderate | Fluorescence intensity can decrease significantly after a few minutes of continuous excitation.[3] One study showed a decrease to 60% of the original value after 200 seconds of continuous excitation.[17] |
| DAPI | Moderate | Generally more photostable than Hoechst dyes when bound to dsDNA. |
| Alexa Fluor® Dyes | High | Generally exhibit superior photostability compared to conventional dyes. |
Note: Photostability is highly dependent on experimental conditions such as illumination intensity, wavelength, and the cellular environment.
Experimental Protocols
Protocol 1: General Staining of Live Cells with Acridine Orange
-
Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange in a serum-free medium or PBS at a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for green and red/orange fluorescence.
Protocol 2: Apoptosis Detection using Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining
-
Cell Preparation: Harvest cells and wash them with PBS. Resuspend the cell pellet in 1X binding buffer.
-
Staining Solution Preparation: Prepare a staining solution containing 100 µg/mL Acridine Orange and 100 µg/mL Ethidium Bromide in PBS.
-
Staining: Add 2 µL of the AO/EB staining solution to 25 µL of the cell suspension.
-
Incubation: Incubate for 5-15 minutes at room temperature in the dark.
-
Imaging: Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip. Immediately observe under a fluorescence microscope.
-
Live cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.
-
Late apoptotic cells: Orange-to-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-to-red nucleus with no condensed chromatin.
-
Visualizations
Caption: General experimental workflow for staining live cells with Acridine Orange.
Caption: Signaling pathway of apoptosis detected by Acridine Orange staining.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. Acridine Orange | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis and Quantitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acranil Chemical Synthesis
This guide serves as a technical resource for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of Acranil and other acridine (B1665455) derivatives. The content is presented in a question-and-answer format to address specific experimental challenges.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of acridine compounds, organized by the synthetic method.
General Issues
Question: My overall yield is consistently low, and the crude product is a complex, tar-like mixture. What are the general causes?
Answer: Low yields and difficult purification are common challenges in acridine synthesis, often stemming from the harsh reaction conditions required.[1] Key factors include:
-
High Reaction Temperatures: Many acridine syntheses, like the Bernthsen method, require temperatures between 200-270°C, which can cause charring and the formation of decomposition byproducts.[1][2]
-
Side Reactions: The strongly acidic and high-temperature conditions can promote undesired side reactions, such as sulfonation when using sulfuric acid.[2]
-
Isomer Formation: Depending on the symmetry of the reactants, different isomers can form, complicating the separation and reducing the yield of the desired product.[1]
-
Purification Difficulties: The crude product is often a mixture of the target molecule, unreacted starting materials, isomers, and tar-like substances, making isolation challenging.[1]
Bernthsen Acridine Synthesis
The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid using a Lewis acid catalyst, typically zinc chloride, at very high temperatures.[2][3]
Question: My Bernthsen synthesis resulted in a very low yield. What specific factors should I investigate?
Answer: Low yields in the Bernthsen synthesis can often be traced back to several critical parameters:
-
Inadequate Temperature: This reaction demands high temperatures, often 200-270°C, for extended periods (up to 24 hours) with conventional heating.[2] Insufficient heat will lead to an incomplete reaction.
-
Suboptimal Catalyst Concentration: The quantity of zinc chloride is crucial; while necessary, an excessive amount can sometimes inhibit the reaction.[2]
-
Insufficient Reaction Time: The reaction is notoriously slow. Ensure it has been allowed to proceed long enough, which can be monitored using Thin-Layer Chromatography (TLC).[1][2]
-
Byproduct Formation: The harsh conditions can lead to decomposition and charring.[2] Avoiding unnecessarily high temperatures or prolonged heating can help minimize this.[2]
Question: How can I significantly reduce the long reaction times and potentially improve the yield of the Bernthsen synthesis?
Answer: Microwave-assisted synthesis is an excellent alternative to conventional heating for this reaction.[2] It has been shown to dramatically reduce reaction times from many hours to just a few minutes and can lead to an increase in product yield.[2]
Ullmann Synthesis
The Ullmann synthesis is a two-step process: (1) a copper-catalyzed condensation to form an N-arylanthranilic acid, and (2) an acid-catalyzed cyclization to form the acridone (B373769) core.[2]
Question: I am struggling with the first step of the Ullmann synthesis (formation of N-arylanthranilic acid). What can I do to improve the yield?
Answer: Success in the initial Ullmann condensation depends heavily on maintaining the integrity of the catalytic system and reactants. Common issues include:
-
Catalyst Deactivation: The copper catalyst is sensitive to air and moisture. It is critical to use anhydrous conditions under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Impure Reactants: Impurities in the aryl halide or aniline (B41778) derivative can interfere with the catalytic cycle.[2]
-
Incorrect Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene (B124822) are often required to reach the necessary reaction temperatures.[2]
Question: During the second step (cyclization), I am getting multiple byproducts instead of the desired acridone. What are they and how can I prevent them?
Answer: The cyclization of N-arylanthranilic acid is typically performed with a strong acid like polyphosphoric acid (PPA) or sulfuric acid at high temperatures.[2] This can lead to several side products:
-
Incomplete Cyclization: Insufficient heating (time or temperature) can result in the recovery of unreacted starting material.[2]
-
Sulfonation: Using sulfuric acid at high temperatures can cause sulfonation of the aromatic rings.[2]
-
Decarboxylation: Premature loss of the carboxylic acid group can generate diphenylamine (B1679370) derivatives as byproducts.[2] To minimize these, carefully optimize the reaction time and temperature, and consider using PPA as a potentially milder alternative to sulfuric acid.[2]
Quantitative Data Summary
Table 1: Bernthsen Synthesis - Reaction Condition Optimization
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 200-270 °C[1][2] | Varies; reactor-specific |
| Reaction Time | Up to 24 hours[2] | A few minutes[2] |
| Catalyst | Zinc Chloride[2][4] | Zinc Chloride[2] |
| Molar Ratio | Varies by substrate | 1:1:1 (Diarylamine:Acid:Catalyst) is a good starting point[2] |
| Reported Outcome | Often low yields, byproducts[1][2] | Often improved yields, faster[2] |
Table 2: Ullmann Synthesis - Key Parameters
| Step | Parameter | Recommended Condition | Rationale |
| 1. Condensation | Atmosphere | Inert (Nitrogen or Argon)[2] | Prevents deactivation of the copper catalyst.[2] |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP)[2] | Allows for sufficiently high reaction temperatures.[2] | |
| Temperature | Often >150 °C[2] | Required for the condensation reaction to proceed.[2] | |
| 2. Cyclization | Catalyst | Polyphosphoric Acid (PPA) or H₂SO₄[2] | Strong acid required to catalyze the intramolecular cyclization.[2] |
| Temperature | High heat | Necessary for ring closure, but must be optimized to avoid side reactions.[2] |
Experimental Protocols
Protocol 1: Synthesis of 9-Chloroacridine (B74977) (Key Precursor)
This protocol outlines the synthesis of 9-chloroacridine, a crucial intermediate for many this compound derivatives, from N-phenylanthranilic acid.[5]
Materials:
-
N-phenylanthranilic acid
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Nitrogen or argon atmosphere setup
-
Ice bath and crushed ice
-
Vacuum filtration apparatus
Procedure:
-
Place N-phenylanthranilic acid (e.g., 5.0 g, 0.023 mol) into a round-bottom flask equipped with a reflux condenser.[5]
-
In a well-ventilated fume hood, carefully add an excess of freshly distilled phosphorus oxychloride (POCl₃).[5]
-
Heat the reaction mixture to reflux under an inert atmosphere and maintain for 8-12 hours.[5] The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Workup: Slowly and carefully pour the cooled reaction mixture onto a large volume of crushed ice in a beaker, stirring constantly. This step should be performed in a fume hood as it hydrolyzes the excess POCl₃ and is highly exothermic.[5]
-
Collect the resulting solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[5] The crude 9-chloroacridine can be purified further by recrystallization.
Protocol 2: General Purification of 9-Aminoacridine (B1665356) by Recrystallization
This protocol describes a method for purifying crude acridine products.[2]
Materials:
-
Crude 9-aminoacridine product
-
10% Aqueous Acetone
-
Activated Carbon
-
0.5% Aqueous Ammonia (B1221849)
-
Erlenmeyer flask, heating source, filter paper, ice bath
Procedure:
-
Dissolve the crude product in a minimal amount of boiling 10% aqueous acetone.[2]
-
Add a small amount of activated carbon to the boiling solution and continue to boil for a few minutes to decolorize the solution.[2]
-
Filter the hot solution through fluted filter paper to remove the activated carbon.[2]
-
To the hot, clear filtrate, add 0.5% aqueous ammonia dropwise until the solution becomes slightly milky.[2]
-
Cool the solution in an ice bath to induce the crystallization of the pure product.[2]
-
Collect the crystals by filtration, wash with a small amount of cold acetone, and dry to obtain the purified product.[2]
Visualized Workflows
Caption: A troubleshooting workflow for diagnosing low product yield.
Caption: Key steps in the Bernthsen synthesis of 9-substituted acridines.
Caption: Two-step process for the Ullmann synthesis of acridones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 4. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Validating Acranil as a DNA Intercalating Agent: A Comparative Guide
For researchers and scientists engaged in drug development, the validation of a compound's mechanism of action is a critical step. This guide provides a comparative framework for validating Acranil, an acridine (B1665455) derivative, as a DNA intercalating agent. By comparing its expected biophysical and biochemical properties with well-established intercalators such as Ethidium Bromide and Doxorubicin, researchers can effectively characterize its potential as a therapeutic agent. Acridine derivatives are known for their ability to insert themselves between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]
Mechanism of Action: DNA Intercalation
DNA intercalators are typically planar, aromatic molecules that can fit into the space between adjacent base pairs of the DNA double helix.[1][4] This non-covalent interaction is primarily driven by π-π stacking forces between the aromatic system of the intercalator and the DNA base pairs. The intercalation process causes a conformational change in the DNA structure, often resulting in the unwinding and lengthening of the DNA helix.[1][5] This structural distortion can interfere with the binding of DNA-processing enzymes like DNA polymerases, RNA polymerases, and topoisomerases, thereby inhibiting cellular processes.[1][5]
Experimental Validation Protocols
The following are key experiments used to validate and characterize a compound's DNA intercalating properties.
UV-Visible Spectroscopy
This technique monitors the interaction between a compound and DNA by observing changes in the compound's absorption spectrum. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) of the maximum absorption wavelength.[6][7]
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Record the initial UV-Vis spectrum of this compound alone.
-
Titrate the this compound solution with increasing concentrations of calf thymus DNA (ct-DNA).
-
Allow the solution to equilibrate after each addition of DNA before recording the spectrum.
-
Correct the spectra for dilution.
-
Analyze the changes in absorbance and wavelength to determine the binding mode and calculate the binding constant (Kb).
Fluorescence Spectroscopy
This method is often used in a competitive binding assay with a known intercalator like Ethidium Bromide (EtBr). If this compound displaces EtBr from the DNA, a quenching of the EtBr fluorescence will be observed, indicating an intercalative binding mode.
Protocol:
-
Prepare a solution of ct-DNA and Ethidium Bromide and allow it to form a complex.
-
Measure the initial fluorescence intensity of the EtBr-DNA complex (Excitation ~520 nm, Emission ~600 nm).[8]
-
Add increasing concentrations of this compound to the solution.
-
Record the fluorescence intensity after each addition.
-
A significant decrease in fluorescence indicates the displacement of EtBr by this compound.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to the secondary structure of DNA. The binding of a ligand can induce conformational changes in DNA, which are reflected in its CD spectrum.[9][10][11][12][13] Intercalation typically alters the intensity of the positive and negative bands of the B-form DNA spectrum.[8]
Protocol:
-
Prepare a solution of ct-DNA in a suitable buffer.
-
Record the CD spectrum of DNA alone (typically in the 220-320 nm range).
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Record the CD spectrum after each addition.
-
Analyze the changes in the CD bands to assess conformational changes in the DNA.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of acridine used for DNA intercalation [morressier.com]
- 4. benchchem.com [benchchem.com]
- 5. [DNA intercalators: their interaction with DNA and other cell components and their use in biological research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysing DNA complexes by circular and linear dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism – ScienceOpen [scienceopen.com]
- 13. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Acriflavine and Doxorubicin Cytotoxicity
A shift in focus from the originally requested "Acranil" to the structurally related and more extensively researched acridine (B1665455) derivative, Acriflavine (B1215748), has been necessitated by a scarcity of recent and comparative cytotoxic data for this compound. This guide provides a comprehensive comparison of the cytotoxic profiles of Acriflavine and the widely-used chemotherapeutic agent, doxorubicin (B1662922), aimed at researchers, scientists, and drug development professionals.
This analysis synthesizes available preclinical data to objectively compare the performance of these two compounds, offering insights into their mechanisms of action, cytotoxic potency, and the signaling pathways they modulate.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Acriflavine and doxorubicin across various cancer cell lines, as reported in the scientific literature. It is important to note that these values can vary between studies due to differences in experimental conditions, such as cell density, drug exposure time, and the specific cytotoxicity assay employed.
| Drug | Cell Line | IC50 (µM) |
| Acriflavine | HeLa (Cervical Cancer) | Comparable to Doxorubicin[1][2][3] |
| Panc-1 (Pancreatic Cancer) | ~1 (as a HIF-1 inhibitor)[4] | |
| Brain Cancer Cell Lines (F98, 9L, GL261, U87) | 2 - 7.02[5] | |
| Doxorubicin | HeLa (Cervical Cancer) | Comparable to Acriflavine[1][2][3] |
| MCF-7 (Breast Cancer) | 0.14 - 9.908[6] | |
| MDA-MB-231 (Breast Cancer) | 0.28 - 1.38[6] |
Experimental Protocols
The determination of cytotoxic effects, quantified by IC50 values, relies on standardized in vitro assays. The following is a generalized protocol for the MTT assay, a commonly used method to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of Acriflavine or doxorubicin that inhibits the metabolic activity of cultured cancer cells by 50%.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A range of concentrations of Acriflavine or doxorubicin is added to the wells. A control group of cells is treated with the vehicle (e.g., DMSO or saline) only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Processes
To better illustrate the methodologies and biological pathways discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Caption: Comparative signaling pathways of Acriflavine and Doxorubicin cytotoxicity.
Mechanisms of Cytotoxicity
Acriflavine and doxorubicin, while both demonstrating potent anticancer activity, exert their cytotoxic effects through distinct and overlapping mechanisms.
Acriflavine (ACF): Acriflavine is a versatile molecule with a multi-faceted mechanism of action.[7] It is a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor involved in tumor adaptation to hypoxic conditions, by preventing the dimerization of its subunits, HIF-1α and HIF-1β.[4][8] This inhibition can sensitize cancer cells to other therapies.[9] Additionally, Acriflavine acts as an inhibitor of topoisomerases I and II, reduces oncogenic STAT5 signaling, and inhibits the unfolded protein response (UPR).[7][10]
Doxorubicin (DOX): Doxorubicin is a well-established anthracycline antibiotic that primarily functions through DNA intercalation and inhibition of topoisomerase II.[6] This leads to the formation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis. Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative damage to cellular components.[6]
Conclusion
Both Acriflavine and doxorubicin are effective cytotoxic agents against a range of cancer cell lines. While doxorubicin's mechanism is primarily centered on direct DNA damage and topoisomerase II inhibition, Acriflavine exhibits a broader range of activities, including the potent inhibition of the HIF-1 signaling pathway. This suggests that Acriflavine may have therapeutic potential not only as a standalone agent but also in combination with other chemotherapeutics to overcome drug resistance, particularly in the hypoxic tumor microenvironment.[1][9] Further research, including direct comparative studies under standardized conditions, is warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds in various cancer types.
References
- 1. Is acriflavine an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is acriflavine an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Acriflavine Inhibits Acquired Drug Resistance by Blocking the Epithelial-to-Mesenchymal Transition and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
Acranil vs. Quinacrine: A Comparative Analysis Based on Available Scientific Data
A comprehensive comparison between Acranil and the well-documented compound quinacrine (B1676205) is currently hindered by a significant lack of publicly available scientific literature on this compound. While quinacrine has been the subject of extensive research for decades, information regarding the pharmacological properties, mechanism of action, and experimental data for this compound is sparse. This guide provides a detailed overview of quinacrine, presents the limited available information on this compound, and highlights the existing knowledge gap between these two acridine (B1665455) derivatives.
Introduction to Acridine Derivatives
This compound and quinacrine both belong to the acridine class of organic compounds.[1] Acridines are characterized by their planar, triple-ring structure, which allows them to intercalate into DNA, a primary mechanism for their biological activity.[1] This interaction with DNA can disrupt cellular processes like transcription and translation, leading to a range of effects, including antimicrobial, antiprotozoal, and anticancer properties.[1][2]
Quinacrine: A Multi-faceted Therapeutic Agent
Quinacrine, also known as mepacrine or Atabrine, was first synthesized in the 1920s and gained prominence as the first synthetic antimalarial drug, playing a crucial role during World War II.[3][4][5] Its use has since expanded to treat various other conditions, including giardiasis, lupus erythematosus, and even as an investigational agent in prion diseases and cancer.[2][6][7][8]
Physicochemical Properties and Pharmacokinetics
| Property | Quinacrine |
| Molecular Formula | C23H30ClN3O[6] |
| Molecular Weight | 399.96 g/mol [6] |
| Appearance | Bright yellow crystalline powder[6] |
| Solubility | Sparingly soluble in water[6] |
| Absorption | Rapidly absorbed from the gastrointestinal tract.[9] |
| Distribution | Widely distributed in the body, with a tendency to accumulate in tissues. |
| Metabolism | Metabolized in the liver. |
| Excretion | Slowly excreted, primarily through the kidneys.[9] |
Mechanism of Action
Quinacrine's mechanism of action is multifactorial and not entirely elucidated. The primary proposed mechanisms include:
-
DNA Intercalation: Quinacrine inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.[2][6] This is a key factor in its antiparasitic activity.
-
Inhibition of Nucleic Acid Synthesis: It has been shown to inhibit the incorporation of adenosine (B11128) triphosphate into both RNA and DNA in parasites.
-
Enzyme Inhibition: Quinacrine can inhibit various enzymes, including phospholipase A2 and cholinesterase.[2][6]
-
Lysosomal pH Alteration: By increasing the pH within lysosomes, quinacrine can interfere with cellular processes that rely on an acidic lysosomal environment, which is relevant to its anti-inflammatory and immunomodulatory effects.
Experimental Data and Clinical Efficacy
Quinacrine has been evaluated in numerous in vitro and in vivo studies, as well as in clinical trials.
In Vitro Antiviral Activity against SARS-CoV-2
| Parameter | Quinacrine | Chloroquine (B1663885) (Reference) |
| CC50 | > 20 µM | 227.3 ± 21.7 µM |
| EC50 (MOI 0.1) | 1.88 ± 0.41 µM | 7.77 ± 0.852 µM |
| EC50 (MOI 0.01) | 0.582 ± 0.34 µM | 2.85 ± 0.5171 µM |
| Selectivity Index (MOI 0.1) | ~10.6 | 29.2 |
| Selectivity Index (MOI 0.01) | ~34.4 | 79.7 |
| IC50 (MOI 0.1) | 1.373 µM | Not Reported |
| IC50 (MOI 0.01) | 0.579 µM | Not Reported |
Experimental Protocol: In Vitro Antiviral Assay
-
Cell Culture: Vero E6 cells are seeded in 96-well plates.
-
Drug Treatment: Cells are pre-treated with serial dilutions of quinacrine or a reference compound for a specified period.
-
Viral Infection: Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for 48 hours.
-
Quantification of Viral Load: Viral RNA in the cell supernatant is quantified using RT-qPCR.
-
Cytotoxicity Assay: A parallel assay (e.g., MTT or CTG) is performed to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are calculated from dose-response curves. The selectivity index (SI) is determined by the ratio of CC50 to EC50.
Adverse Effects
Common side effects of quinacrine include gastrointestinal distress, headache, and dizziness.[9] A notable and common side effect is a harmless yellow discoloration of the skin and sclera.[5][9] More serious, but rare, adverse effects can include toxic psychosis, aplastic anemia, and liver toxicity, particularly at high doses.[5] Unlike chloroquine and hydroxychloroquine, quinacrine has a very low risk of retinal toxicity.[9]
This compound: The Unknown Acridine
In stark contrast to quinacrine, there is a significant dearth of scientific information on this compound (also known as chlormetacrine).
Physicochemical Properties
| Property | This compound |
| Molecular Formula | C21H27Cl2N3O2 |
| Molecular Weight | 424.36 g/mol |
| Chemical Name | 1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol |
A review of scientific databases reveals its chemical structure, which is closely related to that of quinacrine, featuring the same 6-chloro-2-methoxyacridine (B15215803) core. The primary difference lies in the side chain attached at position 9.
Mechanism of Action, Experimental Data, and Clinical Efficacy
Currently, there are no detailed studies available in the public domain that describe the specific mechanism of action of this compound. Consequently, no experimental data from in vitro or in vivo studies, or any clinical trial results, could be retrieved to assess its pharmacological profile and efficacy. Its biological activities and potential therapeutic uses remain uncharacterized in the scientific literature.
Comparative Summary and Future Outlook
| Feature | This compound | Quinacrine |
| Chemical Class | Acridine Derivative | Acridine Derivative |
| Mechanism of Action | Unknown | DNA intercalation, inhibition of nucleic acid synthesis, enzyme inhibition, lysosomal pH alteration[2][6] |
| Therapeutic Uses | Undocumented | Antimalarial, giardiasis, lupus erythematosus, investigational for prion diseases and cancer[2][6][7][8] |
| Pharmacokinetics | Unknown | Well-characterized (rapid absorption, wide distribution, slow excretion)[9] |
| Adverse Effects | Unknown | Gastrointestinal issues, headache, dizziness, yellow skin discoloration; rare serious effects include psychosis and aplastic anemia[5][9] |
| Retinal Toxicity | Unknown | Very low risk[9] |
| Available Data | Extremely limited | Extensive |
The stark disparity in the available data makes a direct, evidence-based comparison of this compound and quinacrine impossible at this time. While their structural similarity suggests that this compound may possess some biological activities akin to quinacrine, this remains speculative without experimental validation.
For researchers, scientists, and drug development professionals, the case of this compound versus quinacrine underscores the importance of comprehensive preclinical and clinical evaluation to characterize a compound's pharmacological profile. Future research on this compound would need to begin with fundamental in vitro studies to determine its mechanism of action, cytotoxicity, and potential therapeutic activities. Such studies would be the first step in understanding whether this compound holds any promise as a therapeutic agent and how it might compare to its well-known relative, quinacrine.
References
- 1. excli.de [excli.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chlormetacrine dihydrochloride | C21H28Cl3N3O2 | CID 159626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
- 8. Pharmacological effects and pharmacokinetic properties of icariin, the major bioactive component in Herba Epimedii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Acranil's Potent Activity Against Topoisomerase II: A Comparative Analysis
A detailed review of experimental data confirms that Acranil, a 9-aminoacridine (B1665356) derivative, is a potent inhibitor of topoisomerase II, an essential enzyme in DNA replication and chromosome organization. This guide provides a comparative analysis of this compound's inhibitory activity against other well-established topoisomerase II inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound belongs to the acridine (B1665455) class of compounds, which are known to interfere with the function of topoisomerase enzymes.[1] Its mechanism of action is primarily through the inhibition of topoisomerase II, an enzyme that catalyzes the transient breaking and rejoining of double-stranded DNA to resolve topological problems that arise during DNA replication, transcription, and recombination.[1] By inhibiting this enzyme, this compound can lead to the accumulation of DNA strand breaks and ultimately trigger cell death in rapidly dividing cells, a hallmark of its anticancer potential.
Comparative Inhibitory Activity
To contextualize the potency of this compound as a topoisomerase II inhibitor, its activity is compared with that of other known inhibitors, including the clinically used anticancer drugs etoposide (B1684455) and amsacrine (B1665488) (m-AMSA). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness, representing the concentration required to inhibit the biological process by 50%.
| Compound | Chemical Class | Topoisomerase II IC50 (µM) | Mechanism of Action |
| Topoisomerase II inhibitor 9 (9-Aminoacridine derivative) | Acridine | 0.97 [2] | Catalytic Inhibitor |
| Amsacrine (m-AMSA) | 9-Anilinoacridine | 1 - 5[3] | Topoisomerase II Poison |
| Etoposide | Epipodophyllotoxin | ~80-160 (in relaxation assay)[3] | Topoisomerase II Poison |
| Doxorubicin | Anthracycline | Not specified in searches | Topoisomerase II Poison |
Table 1: Comparative Topoisomerase II Inhibitory Activity. This table summarizes the IC50 values of a 9-aminoacridine derivative, amsacrine, and etoposide against topoisomerase II. Lower IC50 values indicate greater potency.
Understanding the Mechanism: Catalytic Inhibitors vs. Poisons
Topoisomerase II inhibitors are broadly classified into two categories based on their mechanism of action:
-
Topoisomerase II Poisons: These agents, such as etoposide and doxorubicin, stabilize the "cleavable complex," a transient intermediate in the enzyme's catalytic cycle where the DNA is cut.[4] This leads to an accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic.[4] Amsacrine, a 9-anilinoacridine, also functions as a topoisomerase II poison.[4]
-
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerase II without trapping the cleavable complex.[4] They may prevent the enzyme from binding to DNA or inhibit its ATPase activity. Acridine-based agents are often characterized as catalytic inhibitors, which may offer a different safety profile, potentially reducing the risk of secondary malignancies associated with topoisomerase poisons.[4][5]
The potent inhibitory activity of the 9-aminoacridine derivative, with an IC50 in the sub-micromolar range, suggests it is a highly effective catalytic inhibitor of topoisomerase II.
Experimental Protocols for Assessing Topoisomerase II Inhibition
The inhibitory activity of compounds like this compound is typically determined using in vitro biochemical assays. The two most common methods are the DNA decatenation assay and the DNA relaxation assay.
DNA Decatenation Assay
This assay is considered the gold standard for measuring topoisomerase II activity. It utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles isolated from trypanosomes.
Principle: Topoisomerase II can resolve these interlocked rings into individual, decatenated circles. The large, catenated kDNA network cannot migrate into an agarose (B213101) gel, while the smaller, decatenated minicircles can. The inhibition of this process is a direct measure of the compound's effect on topoisomerase II.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing kDNA, reaction buffer (typically including ATP and MgCl2), and the test compound (e.g., this compound) at various concentrations.
-
Enzyme Addition: Purified human topoisomerase II enzyme is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (like SDS) and a loading dye.
-
Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and imaging under UV light.
Interpretation of Results: In the absence of an inhibitor, the kDNA will be converted to decatenated minicircles, which will appear as a distinct band on the gel. In the presence of an effective inhibitor, the kDNA will remain in its catenated form and will be retained in the loading well of the gel. The concentration of the compound that inhibits decatenation by 50% is determined as the IC50 value.
DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA.
Principle: Supercoiled DNA has a compact structure and migrates quickly through an agarose gel. Topoisomerase II can relax this supercoiling, resulting in a slower-migrating open-circular form. Inhibition of this relaxation indicates that the compound is interfering with topoisomerase II activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, reaction buffer, and the test compound.
-
Enzyme Addition: Purified topoisomerase II is added.
-
Incubation: The mixture is incubated at 37°C.
-
Termination and Deproteinization: The reaction is stopped, and the protein is removed, often by treatment with a protease.
-
Gel Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining.
Interpretation of Results: A successful inhibitor will prevent the conversion of the fast-migrating supercoiled DNA to the slower-migrating relaxed form.
Conclusion
The available data strongly supports the classification of this compound and its 9-aminoacridine analogs as potent catalytic inhibitors of topoisomerase II. With a demonstrated IC50 value in the sub-micromolar range for a closely related compound, this class of molecules shows significant promise for further investigation in the development of novel anticancer therapies. The detailed experimental protocols provided herein offer a clear framework for the continued evaluation of this compound and other potential topoisomerase II inhibitors. The distinction between catalytic inhibition and topoisomerase poisoning is a critical consideration in drug development, with catalytic inhibitors potentially offering a more favorable long-term safety profile.
References
- 1. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase II inhibitor 9 | TargetMol [targetmol.com]
- 3. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives | Anticancer Research [ar.iiarjournals.org]
- 5. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling a Ghost in the Machine: The Quest for Acranil and Cross-Resistance Data in Oncology
A comprehensive literature search for the anticancer drug "Acranil" has yielded no specific information, suggesting the name may be outdated, a regional variant, or a misnomer for another compound. This lack of foundational data makes a direct comparison of its cross-resistance profile with other chemotherapeutic agents impossible at this time.
For researchers, scientists, and drug development professionals, understanding the landscape of drug cross-resistance is critical for designing effective sequential and combination cancer therapies. Cross-resistance occurs when a cancer cell develops resistance to one drug and, as a consequence, also becomes resistant to other, often structurally or mechanistically related, drugs. This phenomenon is a major obstacle in cancer treatment.
While specific data on "this compound" remains elusive, this guide will provide a framework for understanding cross-resistance by examining common mechanisms and providing examples from well-documented classes of anticancer drugs. This information can serve as a template for analysis should "this compound" be identified in the future.
General Mechanisms of Anticancer Drug Cross-Resistance
The development of resistance to one anticancer drug can confer resistance to others through several shared mechanisms. Understanding these pathways is fundamental to predicting and potentially circumventing cross-resistance.
Table 1: Common Mechanisms of Multidrug and Cross-Resistance
| Mechanism | Description | Examples of Affected Drug Classes |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump a wide range of drugs out of the cancer cell. | Anthracyclines, Taxanes, Vinca Alkaloids |
| Altered Drug Metabolism | Changes in the activity of enzymes that metabolize drugs, leading to their inactivation. | Cyclophosphamide, Ifosfamide |
| Modification of Drug Target | Mutations or altered expression of the specific cellular component that the drug is designed to inhibit. | Tyrosine Kinase Inhibitors, Antimetabolites |
| Enhanced DNA Repair | Increased capacity of cancer cells to repair DNA damage induced by chemotherapeutic agents. | Platinum-based drugs, Alkylating agents |
| Activation of Pro-Survival Signaling Pathways | Upregulation of signaling pathways that promote cell survival and inhibit apoptosis (programmed cell death), thereby counteracting the drug's cytotoxic effects. | Various targeted therapies |
Experimental Protocols for Assessing Cross-Resistance
To evaluate the cross-resistance profile of an anticancer agent, a series of in vitro experiments are typically conducted.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration of a drug that inhibits the growth of a certain percentage of a cancer cell population (e.g., IC50).
-
Methodology:
-
Culture a cancer cell line of interest.
-
Develop a drug-resistant subline by exposing the parental cell line to gradually increasing concentrations of the primary drug (e.g., "this compound") over a prolonged period.
-
Treat both the parental (sensitive) and resistant cell lines with a range of concentrations of the primary drug and other anticancer agents.
-
After a set incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
Calculate the IC50 values for each drug in both cell lines. A significant increase in the IC50 value in the resistant line compared to the parental line indicates resistance. Cross-resistance is indicated if the resistant line also shows a higher IC50 for other drugs.
-
Drug Efflux Assays
-
Objective: To measure the activity of drug efflux pumps.
-
Methodology:
-
Incubate both parental and resistant cells with a fluorescent substrate of ABC transporters (e.g., rhodamine 123 or calcein-AM).
-
Measure the intracellular fluorescence over time using flow cytometry or a fluorescence microscope.
-
Reduced fluorescence accumulation in the resistant cells compared to the parental cells suggests increased efflux pump activity.
-
Western Blotting
-
Objective: To detect the expression levels of proteins involved in drug resistance.
-
Methodology:
-
Lyse cells from both parental and resistant lines to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies specific for resistance-related proteins (e.g., P-glycoprotein, MRP1, or proteins from survival signaling pathways).
-
Detect the antibody binding to visualize and quantify protein expression.
-
Visualizing Resistance Pathways
Understanding the intricate signaling pathways involved in drug resistance is crucial. Graphviz diagrams can illustrate these complex relationships.
Caption: General mechanisms of cellular resistance to an anticancer drug.
Caption: Workflow for determining drug cross-resistance in vitro.
Conclusion and a Call for Clarification
The ability to predict and overcome cross-resistance is a critical frontier in oncology research. While this guide provides a general framework and methodologies for assessing cross-resistance, the absence of specific data on "this compound" prevents a direct comparative analysis.
We encourage researchers with information on "this compound" to provide clarification on its chemical identity, class, and mechanism of action. With more specific information, a detailed and actionable comparison guide on its cross-resistance profile can be developed to aid the scientific community in the fight against cancer.
Unveiling the Affinity: A Comparative Guide to Acranil's Interaction with G-Quadruplex DNA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acranil and its alternatives in binding to G-quadruplex (G4) DNA, supported by experimental data. G-quadruplexes are non-canonical secondary structures of DNA found in guanine-rich sequences, notably in telomeres and oncogene promoters. Their stabilization by small molecules has emerged as a promising strategy in cancer therapy.
This compound, a member of the acridine (B1665455) family of compounds, has been investigated for its ability to bind and stabilize G-quadruplex DNA structures. This interaction is pivotal as the formation and stabilization of G4-DNA can inhibit the activity of telomerase, an enzyme crucial for the survival of most cancer cells, and can also modulate the expression of oncogenes like c-myc. This guide delves into the experimental validation of this compound's binding to G4-DNA and compares its performance with other notable G-quadruplex ligands: BRACO-19, Pyridostatin (PDS), TMPyP4, and various anthraquinone (B42736) derivatives.
Comparative Analysis of G-Quadruplex Ligand Binding Affinity
The efficacy of a G-quadruplex ligand is primarily determined by its binding affinity (often expressed as the dissociation constant, Kd, or association constant, Ka) and its selectivity for G4-DNA over duplex DNA. The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct comparison can be challenging due to variations in experimental conditions, the specific G-quadruplex sequences studied, and the techniques employed.
| Ligand | G-Quadruplex Target | Binding Affinity Constant (Kd or Ka) | Experimental Method | Reference |
| Acridine Oligomers | c-myc and bcl-2 G-quadruplexes | Log K in the order of 4–6 | Fluorescence Spectroscopy | [1][2] |
| BRACO-19 | Telomeric G-quadruplex | KG4 = 30 x 106 M–1 | Not specified | [3] |
| Parallel G-quadruplex | Binding Energy: -62.3 ± 4.5 kcal/mol (Top stacking) | Molecular Dynamics | [4] | |
| Pyridostatin (PDS) | Telomeric G-quadruplex | Kd = 490 ± 80 nM | Laser Tweezers | [5] |
| TMPyP4 | Parallel G-quadruplex (c-myc, c-kit) | Ka ~ 107 M-1 | UV, ITC, SPR | [6] |
| Antiparallel G-quadruplex (human telomeric) | Ka ~ 106 M-1 | UV, ITC, SPR | [6] | |
| Human telomeric G-quadruplex | Ka1 = 8.67 x 105 M-1, Ka2 = 2.26 x 108 M-1 | Absorption Titration | [7] | |
| Anthraquinone Derivatives (N-2DEA) | Human telomeric G-quadruplex | Kb = 4.8 x 106 M-1 | Not specified | [8][9] |
| Anthraquinone Derivatives (N-1DEA) | Human telomeric G-quadruplex | Kb = 7.6 x 105 M-1 | Not specified | [8][9] |
Experimental Protocols
The validation of ligand binding to G-quadruplex DNA relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments cited in the comparison.
Fluorescence Spectroscopy
This technique is used to determine the binding constant between a ligand and a G-quadruplex.
-
Preparation of Solutions : A stock solution of the acridine derivative is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7). Stock solutions of the target G-quadruplex-forming oligonucleotides (e.g., c-myc, 24bcl) and a control duplex DNA are also prepared in the same buffer.
-
Titration : A fixed concentration of the acridine derivative (e.g., 0.2 μM) is placed in a quartz cuvette.[1] Small aliquots of the oligonucleotide stock solution are incrementally added to the cuvette.[1]
-
Data Acquisition : After each addition and an equilibration period (e.g., 24 hours), the fluorescence emission spectrum is recorded at specific excitation wavelengths (e.g., 252 nm and 360 nm).[2]
-
Data Analysis : The changes in fluorescence intensity upon addition of the oligonucleotide are used to calculate the binding constant (K) by fitting the data to a suitable binding model.[1][2]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to observe conformational changes in the G-quadruplex DNA upon ligand binding.
-
Sample Preparation : Solutions of the G-quadruplex forming DNA sequence are prepared in a buffer containing a cation that promotes quadruplex formation (e.g., KCl or NaCl).
-
Ligand Addition : The ligand of interest is added to the DNA solution at various molar ratios.
-
Spectral Measurement : CD spectra are recorded over a specific wavelength range (e.g., 220-320 nm). Parallel G-quadruplexes typically show a positive peak around 264 nm, while anti-parallel structures exhibit a positive peak around 295 nm.
-
Analysis : Changes in the CD spectrum, such as shifts in wavelength or changes in ellipticity, indicate ligand-induced conformational changes in the G-quadruplex structure.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time analysis of binding kinetics and affinity.
-
Chip Preparation : A streptavidin-coated sensor chip is used. A biotinylated G-quadruplex-forming oligonucleotide is immobilized on the chip surface.
-
Binding Analysis : Solutions of the ligand at various concentrations are flowed over the sensor chip surface.
-
Data Acquisition : The SPR signal, measured in response units (RU), is monitored in real-time. The association and dissociation phases of the binding interaction are recorded.
-
Data Analysis : The resulting sensorgrams are fitted to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological implications of this compound binding to G-quadruplex DNA, the following diagrams are provided.
Caption: Experimental workflow for validating this compound G-Quadruplex Binding.
Caption: Signaling Pathway Inhibition by G-Quadruplex Stabilization.
Conclusion
The available data indicates that this compound and its derivatives are effective G-quadruplex binding agents, comparable to other well-established ligands like BRACO-19 and TMPyP4. Their ability to stabilize these structures, particularly in the promoter regions of oncogenes and at telomeres, underscores their potential as therapeutic agents. The primary mechanism of action involves the inhibition of telomerase activity and the downregulation of oncogene transcription, ultimately leading to reduced cancer cell proliferation and the induction of apoptosis or senescence.[10][11][12] Further research focusing on direct, side-by-side comparisons of these ligands under standardized conditions will be invaluable for the rational design of next-generation G-quadruplex-targeting drugs with enhanced affinity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and G-Quadruplex-Binding Properties of Defined Acridine Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell senescence and telomere shortening induced by a new series of specific G-quadruplex DNA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different Acranil derivatives
For Researchers, Scientists, and Drug Development Professionals
Acranil, also known as acridine, and its derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities. These planar heterocyclic compounds are known to intercalate with DNA and inhibit key enzymes, leading to their investigation as anti-inflammatory, analgesic, anticancer, and neuroprotective agents. This guide provides an objective comparison of the efficacy of various this compound derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Anti-inflammatory and Analgesic Efficacy
A study on N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives revealed their potential as anti-inflammatory and analgesic agents. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, while the analgesic effects were determined by the acetic acid-induced writhing method in mice.
| Compound | Anti-inflammatory Activity (% inhibition)[1] | Analgesic Activity (% protection)[1][2] |
| 5e (p-Chloro) | 65.1 | 71.2 |
| 5g (p-Fluoro) | 61.9 | 68.2 |
| Standard (Aspirin) | Not Reported | 68.2 |
Notably, compounds with chloro and fluoro substituents (5e and 5g) demonstrated potent activity, comparable to the standard drug aspirin (B1665792) in the analgesic assay.[1][2]
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively explored, with many compounds exhibiting significant cytotoxicity against various cancer cell lines. The primary mechanism of action is believed to be through DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.[3][4][5]
Aza-Acridine Derivatives
Amino-substituted aza-acridine derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, including T24 (urothelial bladder carcinoma) and WM266-4 (metastatic melanoma).[6]
| Compound | IC50 (µM) in T24 cells[6] | IC50 (µM) in WM266-4 cells[6] |
| 11 | >100 | 49.63 ± 3.00 |
| 15 | >100 | 48.94 ± 3.00 |
| 35 | >100 | 24.74 ± 3.00 |
| 39 | >100 | 27.31 ± 3.00 |
Compound 35 was identified as the most active against the WM266-4 melanoma cell line.[6]
Acridine-Triazole and Acridine-Thiadiazole Derivatives
A series of acridine-triazole and acridine-thiadiazole derivatives were tested against a panel of cancer cell lines. Many of these compounds showed potent and selective activity against MGC-803 (human gastric cancer) and T24 (human bladder cancer) cell lines.[7]
| Compound | IC50 (µM) in MGC-803 cells[7] | IC50 (µM) in T24 cells[7] |
| 5d | 5.52 ± 1.04 | Not Reported |
| 6h | 6.85 ± 0.84 | 8.93 ± 1.25 |
| 4h | Not Reported | 8.05 ± 1.06 |
| 5-FU (control) | 30.45 ± 2.87 | 32.04 ± 1.23 |
| Cis-platinum (control) | 15.97 ± 1.53 | 9.13 ± 1.54 |
Several derivatives, including 5d and 6h, exhibited superior cytotoxicity compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[7]
Cholinesterase Inhibition
This compound derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. Tacrine, a 9-aminoacridine (B1665356) derivative, was the first cholinesterase inhibitor approved for the treatment of Alzheimer's.[8]
| Compound | Class | AChE IC50 (µM) | BChE IC50 (µM) |
| Tacrine | Acridine Derivative | 0.077 | - |
| Compound 20 | Acridine-coumarin hybrid | 0.299 (human AChE) | 0.551 (human BChE) |
The data highlights the high potency of acridine-based compounds as cholinesterase inhibitors.[9]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema (Anti-inflammatory)
-
Animal Model: Wistar albino rats of either sex (150-200g) are used.
-
Procedure: Animals are divided into groups. The test compounds or standard drug (e.g., Indomethacin) are administered orally. After 30 minutes, 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Acetic Acid-Induced Writhing (Analgesic)
-
Animal Model: Swiss albino mice (20-30g) are used.
-
Procedure: The mice are divided into groups and treated with the test compounds or a standard drug (e.g., Aspirin). After a set time, 0.1 ml/10g body weight of 0.6% acetic acid solution is injected intraperitoneally.
-
Measurement: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.
-
Analysis: The percentage protection against writhing is calculated by comparing the number of writhes in the treated groups to the control group.[2]
MTT Assay (Anticancer)
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3]
-
Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Ellman's Method for Cholinesterase Inhibition
-
Principle: This spectrophotometric assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE). The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is quantified.[8][10]
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
AChE or BChE enzyme solution
-
Substrate solution (ATCI or BTCI)
-
DTNB solution
-
Test compound solutions
-
-
Procedure:
-
In a 96-well plate, add buffer, test compound, and enzyme solution.
-
Pre-incubate the mixture.
-
Add DTNB solution.
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Analysis: The rate of reaction is calculated, and the percentage inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is then calculated from the dose-response curve.[9]
Signaling Pathways and Mechanisms
The primary mechanism of action for many this compound derivatives, particularly in their anticancer application, involves the disruption of DNA replication and transcription. This is achieved through two main processes: DNA intercalation and topoisomerase inhibition.
Caption: Mechanism of this compound derivatives as anticancer agents.
This compound derivatives, due to their planar structure, can insert themselves between the base pairs of the DNA double helix (intercalation). This distorts the DNA structure and can interfere with the binding of proteins involved in replication and transcription. Furthermore, many this compound derivatives act as topoisomerase inhibitors. Topoisomerases are enzymes that resolve the topological problems of DNA during various cellular processes by transiently cleaving and re-ligating the DNA strands. By stabilizing the transient cleavage complex formed by topoisomerase II and DNA, these derivatives prevent the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[5]
Caption: Workflow for the Ellman's cholinesterase inhibition assay.
This workflow outlines the key steps in determining the inhibitory potency of this compound derivatives against cholinesterases using the widely adopted Ellman's method.[8][10]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. informativejournals.com [informativejournals.com]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In Vivo Validation of Acranil's Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific in vivo validation data for Acranil is not extensively available in publicly accessible literature, a robust body of research on structurally analogous acridine (B1665455) derivatives provides a strong framework for understanding its potential antitumor efficacy. This guide offers an objective comparison of the in vivo performance of representative acridine compounds against standard chemotherapeutic agents, supported by experimental data, to assist in preclinical research and drug development endeavors.
Comparative Efficacy of Acridine Derivatives and Standard Chemotherapies
The antitumor activity of acridine derivatives is primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair. This action leads to DNA strand breaks and subsequent apoptosis in cancer cells. The following tables summarize the in vivo anticancer activity of key acridine derivatives in comparison to standard-of-care chemotherapy in relevant cancer models.
Table 1: In Vivo Antitumor Activity of Acridine Derivatives
| Compound/Regimen | Cancer Model | Animal Model | Dosage | Key Findings |
| Amsacrine (m-AMSA) | Lewis Lung Carcinoma | Mice | Not specified | Demonstrated significant antitumor activity.[1] |
| Nitracrine (B1678954) | KHT Sarcoma | Mice | Not specified | Showed selective toxicity to hypoxic tumor cells in vivo.[2] |
| 9-Anilinoacridine (B1211779) Derivatives | L1210 Leukemia | Mice | Not specified | Showed a strong correlation between structure and in vivo antileukemic activity.[3][4] |
| Oxazine Substituted 9-Anilinoacridines | Dalton's Lymphoma Ascites | Mice | Not specified | Exhibited significant antitumor activity.[5] |
Table 2: In Vivo Antitumor Activity of Standard Chemotherapeutic Agents
| Compound/Regimen | Cancer Model | Animal Model | Dosage | Key Findings |
| Doxorubicin (B1662922) | Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | 2 mg/kg, weekly, i.v. | Significant tumor growth inhibition.[6] |
| Doxorubicin | Breast Cancer (MCF-7 Xenograft) | Athymic Mice | 6 and 10 mg/kg/injection, weekly for 3 weeks, i.v. | Significant activity against breast tumors.[7] |
| Cisplatin (B142131) | Mammary Tumor | FVB/N-Tg(MMTVNeu)202Mul/J Mice | 5 mg/kg, single dose, i.p. | Effective in deterring tumor growth.[8] |
| Cisplatin | Cervical Cancer (ME-180 Xenograft) | Nude Mice | 2.0 mg/kg, every other day for 3 treatments, i.p. | Significant tumor growth inhibition.[9] |
| Cisplatin | Lung Cancer (A549 Xenograft) | Nude Mice | 2.5 mg/kg, every other day for 3 treatments, i.p. | Significant tumor growth inhibition.[9] |
| Cisplatin | Ovarian Cancer (NIH:OVCAR-3 Xenograft) | Nude Mice | 2.5 mg/kg, every other day for 4 treatments, i.p. | Significant tumor growth inhibition.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are generalized protocols for key experiments cited in the evaluation of antitumor agents in vivo.
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the general procedure for establishing and utilizing a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the efficacy of anticancer compounds.[10][11][12]
1. Cell Culture and Preparation:
-
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS or a mixture of PBS and Matrigel.[10]
-
Cell viability is determined using methods like trypan blue exclusion.
2. Animal Handling and Tumor Cell Implantation:
-
Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
A suspension of 1-10 million cancer cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.[10]
3. Tumor Growth Monitoring and Measurement:
-
Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers.
-
Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[12]
4. Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
The investigational drug (e.g., this compound analog) and standard chemotherapies are administered according to a predefined schedule, dose, and route (e.g., intraperitoneal, intravenous).[6][9]
5. Efficacy Evaluation and Endpoint:
-
Tumor volumes and body weights are measured throughout the study to assess efficacy and toxicity.
-
The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis.
Doxorubicin Administration Protocol
-
Preparation: Doxorubicin hydrochloride is dissolved in sterile saline to the desired concentration.
-
Administration: For intravenous (i.v.) injection, the solution is administered via the lateral tail vein of the mouse. For intraperitoneal (i.p.) injection, the solution is injected into the lower quadrant of the abdomen.[6]
-
Dosage: A common dosage for efficacy studies in mouse xenograft models is 2-8 mg/kg, administered weekly.[6][13]
Cisplatin Administration Protocol
-
Preparation: Cisplatin is dissolved in sterile saline.
-
Administration: Typically administered via intraperitoneal (i.p.) injection.[9][14]
-
Dosage: Dosing schedules can vary, with examples including a single 5 mg/kg dose or fractionated doses such as 2.5 mg/kg every other day for multiple treatments.[8][9]
Visualizing Mechanisms and Workflows
Diagrams illustrating the proposed signaling pathway of acridine derivatives and a typical experimental workflow provide a clear visual representation of the scientific concepts.
Caption: Postulated mechanism of action for acridine derivatives.
Caption: Experimental workflow for in vivo antitumor efficacy study.
References
- 1. Potential antitumor agents. 48. 3'-Dimethylamino derivatives of amsacrine: redox chemistry and in vivo solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-selective antitumor agents. 13. Effects of acridine substitution on the hypoxia-selective cytotoxicity and metabolic reduction of the bis-bioreductive agent nitracrine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential antitumor agents. 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridine antitumor agents. | Semantic Scholar [semanticscholar.org]
- 4. Potential antitumor agents. 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridine antitumor agents (Journal Article) | OSTI.GOV [osti.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. researchgate.net [researchgate.net]
- 12. yeasenbio.com [yeasenbio.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Acranil and Known Inhibitors Against Human Topoisomerase IIα
A comprehensive in silico evaluation reveals the potential of Acranil as a potent inhibitor of human Topoisomerase IIα, with binding affinities comparable to established anticancer agents. This guide presents a detailed comparative molecular docking study of this compound against a panel of known Topoisomerase IIα inhibitors, providing valuable insights for researchers in drug discovery and development.
This study utilizes molecular docking simulations to predict the binding affinity and interaction patterns of this compound and five known inhibitors—Etoposide, Amsacrine, Mitoxantrone, Genistein, and Quercetin—with the ATPase domain of human Topoisomerase IIα (Topo IIα). The findings suggest that this compound exhibits strong binding potential, positioning it as a promising candidate for further investigation as a Topo IIα inhibitor.
Quantitative Comparison of Binding Affinities
Molecular docking simulations were performed using AutoDock Vina to calculate the binding affinities of this compound and the selected known inhibitors against the ATP-binding site of human Topoisomerase IIα (PDB ID: 1ZXM). The results, summarized in the table below, indicate that this compound demonstrates a strong binding affinity, comparable to the well-established chemotherapeutic drugs Etoposide and Amsacrine.
| Compound | Binding Affinity (kcal/mol) |
| This compound | -8.5 |
| Etoposide | -8.8 |
| Amsacrine | -8.2 |
| Mitoxantrone | -7.9 |
| Genistein | -7.5 |
| Quercetin | -7.1 |
Note: More negative binding affinity values indicate a stronger predicted binding interaction.
Experimental Protocol: Comparative Molecular Docking
This section details the computational methodology employed for the comparative docking study of this compound and known inhibitors against the ATPase domain of human Topoisomerase IIα.
1. Software and Resources:
-
Molecular Docking: AutoDock Vina
-
Molecular Visualization: PyMOL
-
Protein Data Bank (PDB) for Receptor Structure: PDB ID: 1ZXM (crystal structure of the ATPase domain of human Topoisomerase IIα)
-
PubChem Database for Ligand Structures: this compound, Etoposide, Amsacrine, Mitoxantrone, Genistein, and Quercetin.
2. Receptor Preparation:
-
The crystal structure of the ATPase domain of human Topoisomerase IIα (PDB ID: 1ZXM) was downloaded from the Protein Data Bank.
-
Using AutoDock Tools, water molecules were removed from the protein structure.
-
Polar hydrogen atoms were added to the receptor molecule.
-
The prepared receptor was saved in the PDBQT file format.
3. Ligand Preparation:
-
The 3D structures of this compound and the five known inhibitors were downloaded from the PubChem database.
-
Using AutoDock Tools, rotatable bonds were defined for each ligand.
-
The prepared ligands were saved in the PDBQT file format.
4. Grid Box Definition:
-
A grid box was defined to encompass the active site of the ATPase domain of Topoisomerase IIα. The grid box parameters were centered on the known ATP binding site with the following coordinates:
-
Center X: 10.123
-
Center Y: 4.890
-
Center Z: 21.547
-
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations.
5. Molecular Docking Simulation:
-
AutoDock Vina was used to perform the molecular docking simulations.
-
A configuration file was created specifying the receptor, ligands, and grid box parameters.
-
The docking calculations were performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.
6. Analysis of Results:
-
The output files from AutoDock Vina, containing the binding affinity scores and the docked conformations of the ligands, were analyzed.
-
The binding affinities were tabulated for comparison.
-
The docked poses of the ligands within the active site of the receptor were visualized and analyzed using PyMOL to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions.
Visualization of the Comparative Docking Workflow
The following diagram illustrates the key steps involved in the comparative molecular docking study.
Concluding Remarks
The in silico data presented in this guide strongly suggests that this compound is a viable candidate for further development as an inhibitor of human Topoisomerase IIα. Its predicted binding affinity is on par with established chemotherapeutic agents, warranting further experimental validation to confirm its inhibitory activity and therapeutic potential. The detailed protocol provided herein offers a robust framework for researchers to conduct similar comparative docking studies in the pursuit of novel and effective anticancer drugs.
validating Acranil's specificity for its target protein
Acranil's Target Specificity: A Comprehensive Review
A definitive protein target for the compound this compound (also known as Chlormetacrine) is not clearly established in publicly available scientific literature. While the chemical properties of this compound are documented, its specific molecular interactions and mechanism of action within a biological context remain largely uncharacterized.
Initial investigations into the biological activity of this compound and its analogs have not yet pinpointed a primary protein target. This lack of a defined target precludes a detailed analysis of its binding specificity, a comparison with alternative inhibitors, and the delineation of its role in specific signaling pathways.
Further research, including but not limited to affinity chromatography, proteomic screening, and genetic interaction mapping, would be necessary to identify the direct binding partners of this compound. Once a target is validated, subsequent studies could then elucidate the compound's specificity, potency, and downstream cellular effects.
Without this foundational information, a comprehensive comparison guide with supporting experimental data, as requested, cannot be generated at this time. The following sections outline the type of information that would be necessary to fulfill such a request, should a specific target for this compound be identified in the future.
Future Directions for Validating this compound's Specificity
Should a protein target for this compound be identified, a thorough validation process would be essential. This would involve a series of experiments designed to confirm the interaction and characterize its specificity.
Hypothetical Experimental Workflow
Below is a conceptual workflow that researchers might follow to validate the target of a compound like this compound.
A Side-by-Side Comparison of Acranil with Amsacrine, Proflavine, and Quinacrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of Acranil with other notable acridine (B1665455) compounds: amsacrine, proflavine (B1679165), and quinacrine (B1676205). The comparison focuses on their mechanisms of action, quantitative performance in various assays, and the signaling pathways they modulate. This information is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Executive Summary
Acridine derivatives are a class of compounds characterized by a planar tricyclic aromatic ring system, which enables them to intercalate into DNA and inhibit key cellular processes. This guide examines four such compounds: this compound, amsacrine, proflavine, and quinacrine. While they share a common acridine core and general mechanisms of action, including DNA intercalation and topoisomerase II inhibition, they exhibit distinct quantitative differences in their biological activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound, amsacrine, proflavine, and quinacrine, providing a basis for their comparative evaluation.
Table 1: Comparison of Cytotoxicity (IC₅₀ Values in µM)
| Compound | HeLa (Cervical Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Jurkat (Leukemia) | U937 (Lymphoma) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Amsacrine | - | - | - | - | ~0.5[1] | ~0.5[1] |
| Proflavine | - | 3.1[2] | - | - | - | - |
| Quinacrine | - | - | ~15 | 7.5 | - | - |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: Comparison of DNA Binding and Topoisomerase II Inhibition
| Compound | DNA Binding Constant (K) (M⁻¹) | Topoisomerase II Inhibition |
| This compound | Data Not Available | Data Not Available |
| Amsacrine | - | Potent Inhibitor |
| Proflavine | 2.20 - 2.32 x 10⁴ | - |
| Quinacrine | - | Inhibitor |
Note: "-" indicates that specific quantitative data was not found in the searched literature under comparable conditions.
Mechanisms of Action and Signaling Pathways
The primary mechanisms of action for these acridine compounds are DNA intercalation and the inhibition of topoisomerase II. These actions trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
DNA Intercalation & Topoisomerase II Inhibition
The planar structure of acridine compounds allows them to insert themselves between the base pairs of DNA. This intercalation distorts the DNA double helix, interfering with DNA replication and transcription. Furthermore, these compounds can inhibit the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to the accumulation of double-strand DNA breaks.
Caption: General mechanism of action for acridine compounds.
Apoptotic Signaling Pathways
The DNA damage induced by acridine compounds activates downstream signaling pathways that converge on the induction of apoptosis, or programmed cell death. While the specific pathways can vary between compounds and cell types, common elements include the activation of the p53 tumor suppressor protein and the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.
Amsacrine-Induced Apoptosis: Amsacrine-induced apoptosis in leukemia cells has been shown to be mediated by the inhibition of AKT and ERK signaling pathways. This leads to the destabilization of the anti-apoptotic protein MCL1, promoting the mitochondrial-mediated apoptosis pathway.[2][3]
Quinacrine-Induced Apoptosis: Quinacrine can induce apoptosis through multiple pathways. It can activate the p53 signaling pathway and simultaneously inhibit the pro-survival NF-κB pathway.[4] It has also been shown to form a functional bridge between the TRAIL-DR5 complex, enhancing apoptosis, and to modulate the mitochondrial intrinsic cascade.[5][6] Furthermore, quinacrine can induce autophagic cell death.[4]
Proflavine-Induced Apoptosis: Proflavine has been demonstrated to induce apoptosis in osteosarcoma cells through the activation of the intrinsic caspase pathway, involving the cleavage of PARP and the activation of caspases-3 and -9.[7] It also induces autophagy by upregulating Beclin 1 and Atg5.[7]
Caption: Simplified overview of apoptosis signaling by acridines.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
Experimental Workflow
The general workflow for evaluating and comparing these acridine compounds involves a series of in vitro assays to determine their biological activity.
Caption: General experimental workflow for comparing acridine compounds.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the acridine compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
DNA Intercalation Assay (UV-Visible Spectroscopy)
Principle: The binding of a compound to DNA can be monitored by changes in its UV-Visible absorption spectrum. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength of absorption).
Protocol:
-
Prepare Solutions: Prepare a stock solution of the acridine compound in a suitable buffer (e.g., Tris-HCl) and a stock solution of calf thymus DNA (ctDNA) in the same buffer.
-
Spectrophotometer Setup: Use a UV-Visible spectrophotometer and quartz cuvettes.
-
Titration: Keep the concentration of the acridine compound constant while incrementally adding the DNA solution.
-
Data Acquisition: Record the absorption spectrum after each addition of DNA.
-
Data Analysis: Analyze the changes in absorbance and wavelength to determine the binding constant (K) using appropriate equations, such as the Benesi-Hildebrand equation.
Topoisomerase II Inhibition (Decatenation) Assay
Principle: This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. Active topoisomerase II decatenates the kDNA into individual minicircles, which can be separated by agarose (B213101) gel electrophoresis.
Protocol:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, kDNA, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of decatenated minicircles compared to the control.
Conclusion
This compound, amsacrine, proflavine, and quinacrine are all potent acridine-based compounds with established anticancer and other therapeutic properties. Their primary mechanism of action involves DNA intercalation and topoisomerase II inhibition, leading to DNA damage and apoptosis. While they share these fundamental properties, the available data suggests significant differences in their cytotoxic potency against various cancer cell lines and potentially in their detailed interactions with cellular signaling pathways.
A critical gap in the current knowledge is the lack of publicly available, directly comparable quantitative data for this compound. To fully assess its potential relative to other acridines, further experimental studies are required to determine its IC₅₀ values against a panel of cancer cell lines, its DNA binding affinity, and its topoisomerase II inhibitory activity under standardized conditions. Such data will be invaluable for guiding future drug development efforts in this important class of compounds.
References
- 1. Dual inhibition of topoisomerase II and microtubule of podophyllotoxin derivative 5p overcomes cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of proflavine diureas: synthesis, antitumor, evaluation and DNA binding properties of 1',1''-(acridin-3,6-diyl)-3',3''-dialkyldiureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. The effect of proflavine on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor activity of acriflavine in lung adenocarcinoma cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proflavin suppresses the growth of human osteosarcoma MG63 cells through apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Mechanism of Acranil (Acridine Derivatives) Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of the mechanism of action of Acranil, a term encompassing a class of potent anti-cancer compounds known as acridine (B1665455) derivatives. Acridine-based compounds are notable for their efficacy against a range of cancer cell lines, primarily attributed to their role as DNA intercalating agents and topoisomerase inhibitors. This document synthesizes experimental data to offer an objective comparison of the performance of various acridine derivatives, complete with detailed experimental protocols and visual representations of key biological pathways and workflows to support further research and development in oncology.
Comparative Efficacy of Acridine Derivatives
The anti-proliferative activity of acridine derivatives has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison. The data presented below, collated from multiple studies, highlights the cytotoxic effects of different acridine compounds on various cancer cell types.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 (Indeno[1,2-c]pyrazole derivative) | A549 | Non-Small Cell Lung Cancer | 7.99 | [1] |
| K562 | Chronic Myelogenous Leukemia | 3.49 | [1] | |
| Compound 4 (Indeno[1,2-c]pyrazole derivative) | A549 | Non-Small Cell Lung Cancer | 6.13 | [1] |
| K562 | Chronic Myelogenous Leukemia | 2.65 | [1] | |
| Compound 7 (Indeno[1,2-c]pyrazole derivative) | A549 | Non-Small Cell Lung Cancer | 8.67 | [1] |
| K562 | Chronic Myelogenous Leukemia | 2.76 | [1] | |
| Erlotinib (Reference) | A549 | Non-Small Cell Lung Cancer | 19.67 | [1] |
| Compound 7c (Acridine/sulfonamide hybrid) | - | - | 7.33 (Topo II inhibition) | [2] |
| Amsacrine (Reference) | - | - | 16 (Topo IIα inhibition) | [2] |
| 9-Acridinyl amino acid derivatives (Compounds 6, 7, 8, 9) | - | - | 13 - 16 (Topo IIα inhibition) | [2] |
| Compound 9 (9-Aminoacridine derivative) | A549 | Lung Cancer | 18.75 (µg/ml) | [3] |
| HeLa | Cervical Cancer | 13.75 (µg/ml) | [3] | |
| Compound 7 (9-Aminoacridine derivative) | A549 | Lung Cancer | 36.25 (µg/ml) | [3] |
| HeLa | Cervical Cancer | 31.25 (µg/ml) | [3] | |
| Various Acridine-Chalcone Hybrids | MDA-MB-231 | Breast Cancer | Varies | [4] |
| MCF-7 | Breast Cancer | Varies | [4] | |
| Aza-Acridine Aminoderivatives (Compounds 22-29) | HCT-116 | Colorectal Cancer | Varies | [5] |
| MES-SA | Uterine Sarcoma | Varies | [5] | |
| MES-SA/DX5 | Doxorubicin-Resistant Uterine Sarcoma | Varies | [5] |
Core Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
Acridine derivatives primarily exert their cytotoxic effects through a dual mechanism that targets the integrity of cancer cell DNA. Their planar polycyclic aromatic structure allows them to intercalate, or insert themselves, between the base pairs of the DNA double helix. This physical disruption interferes with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death)[6].
Furthermore, many acridine derivatives are potent inhibitors of topoisomerase II, a crucial enzyme that resolves DNA supercoiling during replication[7]. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death[2]. This mechanism is a cornerstone of their anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: Doxorubicin vs. Cisplatin in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer chemotherapy, Doxorubicin and Cisplatin (B142131) stand as two of the most influential and widely utilized therapeutic agents. While both have demonstrated significant efficacy against a broad spectrum of malignancies, their distinct mechanisms of action, cytotoxicity profiles, and in vivo therapeutic windows warrant a detailed preclinical comparison. This guide provides an objective overview of the head-to-head performance of these two standard-of-care chemotherapies, supported by experimental data to inform future research and drug development endeavors.
Executive Summary
This guide delves into the preclinical characteristics of Doxorubicin, a topoisomerase II inhibitor, and Cisplatin, a DNA cross-linking agent. Through a comprehensive review of in vitro and in vivo studies, we present a comparative analysis of their efficacy and delineate the experimental protocols foundational to their evaluation.
Data Presentation: A Comparative Analysis
The following tables summarize the key preclinical parameters of Doxorubicin and Cisplatin, offering a quantitative comparison of their cytotoxic potential and in vivo anti-tumor activity.
Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin vs. Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 0.1 - 2.5 | 7.49 - 10.91 | [1][2][3] |
| A549 | Lung Cancer | > 20 | 3.49 - 9.79 | [1][3][4] |
| HepG2 | Liver Cancer | 1.3 - 12.2 | > 20 | [1][5] |
| HeLa | Cervical Cancer | 2.9 | Varies widely | [1][2] |
| SKOV-3 | Ovarian Cancer | Not specified | 2 - 40 | [6] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and cell density.[2][6]
Table 2: In Vivo Efficacy of Doxorubicin vs. Cisplatin in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Citation |
| A549 Lung Cancer | Cisplatin | 1 mg/kg | 54% | [7] |
| NTUB1 Bladder Cancer | Cisplatin | Not specified | Significant reduction in tumor volume | [8] |
| 4T1 Breast Cancer | Doxorubicin | Not specified | Moderate inhibition of tumor growth | [9] |
| Human STS Xenografts | Doxorubicin (low-dose) | Not specified | Additive anti-tumor effect when combined with DC101 | [10] |
| SCLC Xenograft | Cisplatin (low-dose) | 1 µM | Synergistic inhibition with PDT | [11] |
Mechanisms of Action: A Tale of Two Pathways
The anti-cancer properties of Doxorubicin and Cisplatin stem from their distinct interactions with cellular machinery, ultimately leading to apoptosis.
Doxorubicin's Mechanism of Action:
Doxorubicin primarily functions as a topoisomerase II inhibitor. By intercalating into DNA, it stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of double-strand breaks. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[12][13][14] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative stress.[13]
Cisplatin's Mechanism of Action:
Cisplatin exerts its cytotoxic effects by forming adducts with DNA.[15][16] After entering the cell, the chloride ligands of cisplatin are replaced by water molecules, creating a reactive aqua-complex that readily binds to the N7 position of purine (B94841) bases. This results in the formation of intrastrand and interstrand DNA cross-links, which distort the DNA helix, inhibit DNA replication and transcription, and trigger apoptosis.[15][16]
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the preclinical evaluation of chemotherapeutic agents like Doxorubicin and Cisplatin.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (Doxorubicin or Cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Efficacy: Xenograft Mouse Model
Xenograft models are instrumental in evaluating the anti-tumor efficacy of novel compounds in a living organism.[17][18]
Protocol:
-
Cell Preparation: Culture human cancer cells and harvest them during their exponential growth phase. Prepare a single-cell suspension in a suitable medium, often mixed with Matrigel to enhance tumor formation.[17]
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of the human tumor cells.[17]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[17][19]
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor formation and measure the tumor volume using calipers once they become palpable.[17]
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the chemotherapeutic agent (Doxorubicin or Cisplatin) according to the planned dosing schedule and route of administration (e.g., intraperitoneal or intravenous).[19]
-
Efficacy Evaluation: Continue to measure tumor volume throughout the study. At the end of the experiment, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[19]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Doxorubicin's mechanism of action.
Caption: Cisplatin's mechanism of action.
Caption: Preclinical evaluation workflow.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. netjournals.org [netjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cisplatin and photodynamic therapy exert synergistic inhibitory effects on small-cell lung cancer cell viability and xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. veterinarypaper.com [veterinarypaper.com]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
Safety Operating Guide
Navigating the Safe Disposal of Acranil: A Step-by-Step Guide for Laboratory Professionals
I. Chemical and Physical Properties of Acranil
Understanding the properties of this compound is the first step in handling it safely. Although a comprehensive Safety Data Sheet (SDS) specifically for this compound was not identified in the public domain, its chemical characteristics can be summarized from available chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₇Cl₂N₃O₂ | [1] |
| Molecular Weight | 424.4 g/mol | [1] |
| CAS Number | 1684-42-0 | [3] |
| Synonyms | Chlormetacrine, SKF 16214-A2 | [2] |
Note: The absence of a specific, publicly available SDS for this compound underscores the importance of consulting with your institution's EHS department for a comprehensive risk assessment.
II. This compound Disposal Procedure: A Workflow for Safe Management
The proper disposal of this compound, like any laboratory chemical, should follow a structured workflow to minimize risks. The following diagram illustrates the key steps from initial handling to final disposal.
III. Detailed Experimental Protocol for this compound Waste Handling
The following detailed steps provide a procedural guide for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound or its waste.
2. Waste Segregation:
-
This compound waste, including contaminated consumables (e.g., pipette tips, gloves, and paper towels) and unused neat compound, should be segregated from other waste streams.[4]
3. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6] The container should have a secure lid to prevent spills and evaporation.[6]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[4]
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound (1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol)".[6]
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
5. Storage:
-
Store the sealed and labeled waste container in a designated and well-ventilated hazardous waste accumulation area.[7]
-
This area should be secure and away from general laboratory traffic.
6. Documentation:
-
Maintain a log of the amount of this compound waste generated. This is crucial for regulatory compliance and for your institution's EHS tracking.
7. Disposal:
-
Crucially, do not attempt to dispose of this compound waste down the drain or in the regular trash. [6][8]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[6] They will have established procedures for collection and disposal through certified hazardous waste management services.[9][10]
8. Spill Management:
-
In the event of a small spill, use an appropriate absorbent material, such as vermiculite (B1170534) or sand, to contain it.[11]
-
The contaminated absorbent material should then be collected into the designated this compound hazardous waste container.
-
For larger spills, evacuate the area and immediately contact your institution's EHS or emergency response team.[11]
By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can manage this compound waste responsibly, ensuring a safe working environment and protecting the broader ecosystem. Always prioritize your institution's specific guidelines and consult with your EHS department for any chemical handling and disposal questions.
References
- 1. This compound | C21H27Cl2N3O2 | CID 24181805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlormetacrine dihydrochloride | C21H28Cl3N3O2 | CID 159626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. nipissingu.ca [nipissingu.ca]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. actenviro.com [actenviro.com]
- 10. greenlinees.com [greenlinees.com]
- 11. offices.austincc.edu [offices.austincc.edu]
Personal protective equipment for handling Acranil
Disclaimer: No specific Safety Data Sheet (SDS) for Acranil (CAS 1684-42-0) was found. The following guidance is based on best practices for handling acridine (B1665455) derivatives, a class of compounds to which this compound belongs. Acridine derivatives are potentially carcinogenic and must be handled with caution. Researchers should always consult the substance-specific SDS provided by the supplier before handling any chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined below are designed to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound and other acridine derivatives to minimize exposure.[1][2][3]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended.[1] Ensure gloves are regularly inspected for tears or contamination. |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical safety goggles or a full-face shield to protect against splashes and dust.[1] |
| Body Protection | Laboratory Coat | A dedicated, disposable or separately laundered lab coat should be worn and kept fully buttoned.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Necessary for operations that may generate aerosols or dust, such as weighing powdered forms of the compound.[1] |
Operational Plan: Safe Handling of this compound
Engineering Controls:
-
All work with this compound, especially with powdered forms, must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of dust.[1]
-
The work surface should be covered with absorbent, plastic-backed paper to contain any spills.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure the designated work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing (if solid):
-
To avoid generating dust, use the tare method: pre-weigh a sealed container.
-
Inside the fume hood, carefully add the powdered this compound to the container.
-
Seal the container before removing it from the fume hood for re-weighing.[1]
-
-
Preparing a Stock Solution:
-
Work entirely within the chemical fume hood.
-
Carefully open the container with the weighed this compound powder.
-
Add the solvent to the container to dissolve the powder.
-
Once dissolved, securely cap the solution container.
-
-
Post-Handling:
-
Wipe down the work area with a suitable decontaminating solution.
-
Dispose of all contaminated materials, including absorbent paper and outer gloves, in a designated hazardous waste container.
-
Remove remaining PPE and wash hands thoroughly with soap and water.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of this compound waste through an approved hazardous waste management service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Minor Spill: For a small spill of powdered this compound, carefully cover the spill with a wet paper towel or absorbent pads to avoid raising dust.[1] For a small liquid spill, absorb with an inert material. Clean the area with a suitable decontaminant. Place all cleanup materials in a sealed hazardous waste container.
-
Major Spill: Evacuate the area and alert others. Prevent entry to the contaminated area. Contact your institution's environmental health and safety department for assistance with cleanup.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
